molecular formula C9H5BrFNO2 B1415601 Methyl 3-bromo-2-cyano-6-fluorobenzoate CAS No. 1807215-29-7

Methyl 3-bromo-2-cyano-6-fluorobenzoate

Cat. No.: B1415601
CAS No.: 1807215-29-7
M. Wt: 258.04 g/mol
InChI Key: ACCUDBMXSOEZTG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromo (Br), cyano (CN), and fluoro (F) groups. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis . The presence of both bromine and cyano substituents on the aromatic ring makes this compound particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, where it can act as a pivotal building block for constructing more complex molecules . Its primary research applications are found in chemistry, where it serves as a precursor for the development of pharmaceuticals and agrochemicals, and its properties are also investigated for potential biological activity . From a safety perspective, this compound is for research use only and is not intended for diagnostic or therapeutic applications. Key safety considerations include potential hazards such as skin and eye irritation (H315, H319) and respiratory irritation (H335), necessitating the use of appropriate personal protective equipment and adherence to strict laboratory handling protocols .

Properties

IUPAC Name

methyl 3-bromo-2-cyano-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)8-5(4-12)6(10)2-3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUDBMXSOEZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 3-bromo-2-cyano-6-fluorobenzoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecules with tailored properties. Methyl 3-bromo-2-cyano-6-fluorobenzoate is a trifunctional aromatic compound featuring a unique substitution pattern that makes it a potentially valuable, yet not widely documented, building block. As of the writing of this guide, a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or specialized research chemical.

The convergence of a bromine atom, a cyano group, and a fluorine atom on a benzoate framework offers a rich platform for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the cyano group serves as a versatile precursor for various functional groups.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3]

This technical guide provides a comprehensive overview of Methyl 3-bromo-2-cyano-6-fluorobenzoate, including a proposed synthetic pathway, detailed experimental protocols, an analysis of its chemical reactivity, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A summary of the calculated and predicted properties for Methyl 3-bromo-2-cyano-6-fluorobenzoate is presented below.

PropertyValueSource
Molecular Formula C₉H₅BrFNO₂Calculated
Molecular Weight 258.05 g/mol Calculated
Predicted ¹H NMR δ ~7.5-8.0 (m, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃)[4]
Predicted ¹³C NMR δ ~163 (C=O), δ ~160 (d, ¹JCF), δ ~115-140 (Ar-C), δ ~115 (CN), δ ~53 (OCH₃)[4]
Predicted IR (cm⁻¹) ~3100-3000 (Ar C-H), ~2230 (C≡N), ~1730 (C=O), ~1250 (C-O), ~1050 (C-F)[5]
Predicted XLogP3 ~2.5Analogous Structures

Proposed Synthesis Pathway

A plausible and efficient synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate can be envisioned starting from commercially available 2-fluoro-6-methylaniline. The proposed multi-step synthesis involves diazotization followed by a Sandmeyer reaction to introduce the cyano group, subsequent bromination, oxidation of the methyl group to a carboxylic acid, and finally, esterification.

Synthesis_Workflow A 2-Fluoro-6-methylaniline B 2-Fluoro-6-methylbenzonitrile A->B 1. NaNO₂, HCl 2. CuCN, KCN C 3-Bromo-2-fluoro-6-methylbenzonitrile B->C Br₂, FeBr₃ D 3-Bromo-2-fluoro-6-methylbenzoic acid C->D KMnO₄, H₂O E Methyl 3-bromo-2-cyano-6-fluorobenzoate D->E CH₃OH, H₂SO₄ (cat.)

Figure 1: Proposed synthesis workflow for Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-methylbenzonitrile

This step utilizes the Sandmeyer reaction, a classic and reliable method for converting anilines to benzonitriles via a diazonium salt intermediate.[6][7]

Protocol:

  • Diazotization: To a stirred solution of 2-fluoro-6-methylaniline (1.0 eq) in 3 M HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for the evolution of nitrogen gas.

  • Work-up: After the addition is complete, warm the mixture to 50 °C and stir for 1 hour. Cool to room temperature and extract with dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-methylbenzonitrile.

Step 2: Synthesis of 3-Bromo-2-fluoro-6-methylbenzonitrile

Electrophilic aromatic substitution is employed to introduce a bromine atom onto the aromatic ring. The fluorine and cyano groups are deactivating, while the methyl group is activating, directing bromination to the position ortho and para to the methyl group.

Protocol:

  • Reaction Setup: To a solution of 2-fluoro-6-methylbenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane, add iron(III) bromide (0.1 eq) as a Lewis acid catalyst.

  • Bromination: Cool the mixture to 0 °C and add bromine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by recrystallization or column chromatography to obtain 3-bromo-2-fluoro-6-methylbenzonitrile.

Step 3: Synthesis of 3-Bromo-2-fluoro-6-methylbenzoic Acid

The benzylic methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Protocol:

  • Oxidation: Suspend 3-bromo-2-fluoro-6-methylbenzonitrile (1.0 eq) in a mixture of water and a co-solvent like pyridine. Heat the mixture to reflux and add potassium permanganate (3.0 eq) portion-wise over several hours.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the purple color), cool the mixture and filter off the manganese dioxide. Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to yield 3-bromo-2-fluoro-6-methylbenzoic acid.

Step 4: Synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate

The final step is a Fischer esterification to convert the carboxylic acid to the corresponding methyl ester.[8][9]

Protocol:

  • Esterification: Dissolve 3-bromo-2-fluoro-6-methylbenzoic acid (1.0 eq) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography to obtain Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in Methyl 3-bromo-2-cyano-6-fluorobenzoate makes it a versatile intermediate for further synthetic transformations.

Reactivity_Diagram cluster_bromo C-Br Bond Reactions cluster_cyano Cyano Group Transformations cluster_ester Ester Group Reactions Core Methyl 3-bromo-2-cyano-6-fluorobenzoate C-Br C≡N CO₂Me Suzuki Suzuki Coupling (Ar-B(OH)₂) Core:bromo->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (R₂NH) Core:bromo->Buchwald Pd Catalyst Hydrolysis Hydrolysis (H₃O⁺) Core:cyano->Hydrolysis → Carboxylic Acid Reduction Reduction (H₂, Pd/C) Core:cyano->Reduction → Amine Amidation Amidation (RNH₂) Core:ester->Amidation → Amide Saponification Saponification (NaOH) Core:ester->Saponification → Carboxylic Acid

Sources

An In-depth Technical Guide to Methyl 3-bromo-2-cyano-6-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-cyano-6-fluorobenzoate, a specialized chemical intermediate with significant potential in the fields of pharmaceutical research and drug development. Given its status as a novel, non-catalog item, this document outlines a proposed synthetic pathway, analyzes its physicochemical properties by analogy to related structures, and discusses its potential applications as a versatile building block for complex bioactive molecules.

Introduction: The Strategic Value of Polysubstituted Benzoates

Polysubstituted aromatic compounds are foundational to modern medicinal chemistry. The precise arrangement of different functional groups on a benzene ring can profoundly influence a molecule's steric and electronic properties, thereby modulating its biological activity, metabolic stability, and pharmacokinetic profile. Methyl 3-bromo-2-cyano-6-fluorobenzoate is a prime example of a strategically designed scaffold, incorporating four distinct functionalities:

  • A methyl ester: A versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

  • A bromine atom: A key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of molecular fragments.

  • A cyano group: A potent electron-withdrawing group and a precursor to other functionalities like amines, amides, and tetrazoles.

  • A fluorine atom: Often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate pKa.

The unique 1,2,3,4-substitution pattern of these groups offers a rich chemical space for the synthesis of novel and complex molecules, making this compound a valuable, albeit not widely available, intermediate for drug discovery programs.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/InformationJustification/Analogous Compound
CAS Number Not assignedNovel compound
Molecular Formula C9H5BrFNO2-
Molecular Weight 258.05 g/mol -
Appearance White to off-white solid or crystalline powderBased on similar substituted benzoates
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO); Insoluble in waterTypical for non-polar organic compounds
Melting Point Expected to be in the range of 80-120 °CBy analogy to related bromofluorobenzoates
Boiling Point > 250 °C (decomposes)High molecular weight and polarity
Spectroscopic Analysis (Representative Data)

The following are expected spectroscopic characteristics, with representative data drawn from analogous compounds.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show a singlet for the methyl ester protons around δ 3.9 ppm. The aromatic region should display two coupled doublets or a complex multiplet corresponding to the two aromatic protons.

  • ¹³C NMR (101 MHz, CDCl₃): The spectrum will feature a signal for the methyl carbon around δ 53 ppm and the ester carbonyl carbon around δ 165 ppm. The aromatic region will show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the cyano group is expected around δ 115 ppm.

  • IR (KBr, cm⁻¹): Key vibrational bands are anticipated for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.

  • Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Proposed Synthetic Pathway

As Methyl 3-bromo-2-cyano-6-fluorobenzoate is not a stock chemical, a plausible and efficient synthetic route is crucial for its utilization. The following multi-step synthesis is proposed, starting from the commercially available 2-amino-3-fluorobenzoic acid.

G A 2-Amino-3-fluorobenzoic acid B Methyl 2-amino-3-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-amino-3-bromo-6-fluorobenzoate B->C Bromination (NBS, Acetonitrile) D Methyl 3-bromo-2-cyano-6-fluorobenzoate C->D Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN, KCN)

Caption: Proposed synthetic workflow for Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Step 1: Esterification of 2-Amino-3-fluorobenzoic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard Fischer esterification, which proceeds under acidic conditions.

  • Protocol:

    • Suspend 2-amino-3-fluorobenzoic acid in methanol.

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

    • Reflux the reaction mixture until TLC analysis indicates complete consumption of the starting material.

    • Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-3-fluorobenzoate.

Step 2: Regioselective Bromination

The next step is the regioselective bromination of the aromatic ring. The amino group is an activating group and will direct the electrophilic substitution.

  • Protocol:

    • Dissolve Methyl 2-amino-3-fluorobenzoate in a suitable solvent such as acetonitrile.

    • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain Methyl 2-amino-3-bromo-6-fluorobenzoate.

Step 3: Sandmeyer Reaction for Cyanation

The final step is the conversion of the amino group to a cyano group via a Sandmeyer reaction.[1][2] This classic transformation proceeds through a diazonium salt intermediate.[1][2][3]

  • Protocol:

    • Diazotization: Dissolve Methyl 2-amino-3-bromo-6-fluorobenzoate in a mixture of hydrochloric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.[2] Slowly add the cold diazonium salt solution to the cyanide solution.

    • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

    • Extract the product with an organic solvent, wash the organic layer, and dry.

    • Purify the final product, Methyl 3-bromo-2-cyano-6-fluorobenzoate, by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The rich functionality of Methyl 3-bromo-2-cyano-6-fluorobenzoate makes it a highly versatile intermediate for the synthesis of complex molecules. The reactivity of each functional group can be selectively addressed.

G cluster_ester Ester Transformations cluster_bromo Bromo Group Cross-Coupling cluster_cyano Cyano Group Transformations Core Methyl 3-bromo-2-cyano-6-fluorobenzoate E1 Hydrolysis (LiOH, H₂O) Core->E1 E2 Amidation (R₂NH) Core->E2 B1 Suzuki Coupling (Ar-B(OH)₂) Core->B1 B2 Heck Coupling (Alkene) Core->B2 B3 Sonogashira Coupling (Alkyne) Core->B3 C1 Reduction (H₂, Raney Ni) Core->C1 C2 Hydrolysis (H₂O, H⁺) Core->C2 C3 Cyclization (NaN₃) Core->C3 E_out Carboxylic Acid / Amide Derivatives E1->E_out E2->E_out B_out Aryl / Vinyl / Alkynyl Derivatives B1->B_out B2->B_out B3->B_out C_out Amine / Amide / Tetrazole Derivatives C1->C_out C2->C_out C3->C_out

Caption: Key reaction pathways for the derivatization of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

  • Cross-Coupling Reactions: The bromine atom is well-suited for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and other groups. This is a powerful strategy for building molecular complexity.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano and ester groups, along with the fluorine atom, can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions under certain conditions.

  • Modification of the Ester and Cyano Groups: These groups can be transformed into a variety of other functionalities, providing further avenues for derivatization and the synthesis of diverse compound libraries.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Methyl 3-bromo-2-cyano-6-fluorobenzoate and its precursors. Based on the safety data for analogous compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. In all cases, seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 3-bromo-2-cyano-6-fluorobenzoate represents a highly functionalized and synthetically valuable building block for drug discovery and development. While not a standard catalog item, its synthesis is achievable through a logical and well-established sequence of reactions. The strategic placement of four distinct and reactive functional groups offers medicinal chemists a powerful tool for the creation of diverse and complex molecular architectures. This guide provides the foundational knowledge for the synthesis, handling, and strategic application of this promising intermediate in the pursuit of novel therapeutic agents.

References

  • Sundberg, R. J., & Smith, R. H. (1985). The Sandmeyer Reaction. A Practical and Mechanistic Overview.
  • Gallagher, T. (2001). Sandmeyer Reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

Sources

1H NMR Spectrum Guide: Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural validation and 1H NMR analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate , a highly functionalized aromatic scaffold often utilized in the synthesis of kinase inhibitors and agrochemical actives.

Executive Summary & Compound Significance

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a tetrasubstituted benzene derivative characterized by a dense electronic environment. The presence of four distinct electron-withdrawing groups (Ester, Cyano, Bromo, Fluoro) creates a unique magnetic environment that simplifies the aromatic region but introduces complex hetero-nuclear coupling patterns.

  • Primary Application: Intermediate for

    
     reactions (displacing the fluorine) or palladium-catalyzed cross-couplings (at the bromine).
    
  • Analytical Challenge: Distinguishing between H-H and H-F coupling constants to correctly assign the aromatic regiochemistry.

Structural Analysis & Spin System Logic

Before acquiring data, we must model the expected spin system to distinguish signal from noise.

Substituent Mapping
  • Position 1: Methyl Ester (

    
    ) – Strong EWG (Electron Withdrawing Group).
    
  • Position 2: Cyano (

    
    ) – Strong EWG.
    
  • Position 3: Bromo (

    
    ) – Weakly deactivating; heavy atom effect.
    
  • Position 4: Proton (

    
    )  – Ortho to Br, Meta to F.
    
  • Position 5: Proton (

    
    )  – Ortho to F, Ortho to 
    
    
    
    .
  • Position 6: Fluoro (

    
    ) – EWG (Inductive), EDG (Resonance); Spin active (
    
    
    
    ).
Predicted Multiplicities

The molecule possesses two aromatic protons (


 and 

) and one methyl group.
ProtonChemical EnvironmentCoupling PartnersExp. MultiplicityCoupling Constants (Est.)
-OCH3 Methyl EsterNone (Singlet)s (Singlet)N/A
H-5 Aromatic (Ortho to F)

(

),

(

)
dd (Doublet of Doublets)

Hz

Hz
H-4 Aromatic (Ortho to Br)

(

),

(

)
dd (Doublet of Doublets)

Hz

Hz

Critical Insight: The coupling of protons to the


 nucleus is mandatory for this assignment. 

will exhibit a large ortho-fluorine coupling (

), while

will show a smaller meta-fluorine coupling (

).

Experimental Protocol

Sample Preparation

Due to the lipophilic nature of the poly-halogenated ring, solubility can be an issue in standard concentrations.

  • Solvent Selection: DMSO-d6 is preferred over

    
    .
    
    • Reasoning: DMSO prevents aggregation of planar aromatic systems and shifts the water peak away from the aromatic region (3.33 ppm vs 7.26 ppm in Chloroform).

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity; lower concentrations risk losing the small

      
       satellites in the noise.
      
  • Tube Quality: Use high-throughput 5mm tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The lack of adjacent protons for relaxation (isolated spin systems) may require longer delays to ensure full integration accuracy of the aromatic protons.

  • Scans (NS): 16 to 32 scans are sufficient.

Spectral Analysis & Assignment

The Aliphatic Region (3.0 - 4.5 ppm)
  • Signal: Sharp Singlet.

  • Shift:

    
     ppm.
    
  • Assignment: Methyl Ester protons (

    
    ).
    
  • Validation: Integration must be normalized to 3H. If this peak is split, check for long-range coupling to Fluorine (

    
    ), though this is rare and usually 
    
    
    
    Hz.
The Aromatic Region (7.0 - 8.5 ppm)

This region will contain two distinct signals corresponding to


 and 

.

Signal A (


 - Ortho to Fluorine): 
  • Shift:

    
     ppm.
    
  • Pattern: Doublet of Doublets (dd).

  • Coupling Analysis:

    • Look for the larger splitting first (

      
       Hz).
      
    • Look for the secondary splitting (

      
       Hz).
      
    • Visual: This signal often appears as a "pseudo-triplet" if

      
      .
      

Signal B (


 - Ortho to Bromine): 
  • Shift:

    
     ppm.
    
  • Pattern: Doublet of Doublets (dd).

  • Coupling Analysis:

    • Primary splitting is the ortho-proton coupling (

      
       Hz).
      
    • Secondary splitting is the small meta-fluorine coupling (

      
       Hz).
      
  • Shift Logic:

    
     is significantly more deshielded (downfield) than 
    
    
    
    because it is para to the ester and ortho to the bromine, whereas
    
    
    is ortho to the shielding influence of fluorine's resonance (despite F's inductive effect).
Assignment Logic Workflow

NMR_Assignment Start Acquire 1H NMR Spectrum Check_Me Identify Methyl Singlet (~4.0 ppm) Start->Check_Me Check_Aromatic Analyze Aromatic Region (7.0-8.5 ppm) Check_Me->Check_Aromatic Count_Peaks Are there 2 distinct multiplets? Check_Aromatic->Count_Peaks Analyze_J Measure Coupling Constants (J) Count_Peaks->Analyze_J Yes Decision_J Compare J values Analyze_J->Decision_J Assign_H5 Large J (~9Hz) + Large J (~9Hz) (Ortho-F + Ortho-H) Assign H5 Decision_J->Assign_H5 Two Large J's Assign_H4 Large J (~9Hz) + Small J (~5Hz) (Ortho-H + Meta-F) Assign H4 Decision_J->Assign_H4 One Large, One Small Validation Run 19F-Decoupled 1H NMR Assign_H5->Validation Assign_H4->Validation Result_Decoupled Multiplets collapse to Doublets (d) CONFIRMED Validation->Result_Decoupled

Figure 1: Logic flow for assigning regiochemistry in fluorinated benzoates using coupling constant analysis.

Validation & Troubleshooting

The "Self-Validating" Protocol: Decoupling

If the multiplets are ambiguous (e.g., peak overlap), enable


 decoupling  on the proton channel (decouple = on, O2 centered on -110 ppm).
  • Result: The "doublet of doublets" for both

    
     and 
    
    
    
    will instantly collapse into simple doublets (showing only
    
    
    coupling).
  • Interpretation: This definitively proves that the extra splitting is due to Fluorine, confirming the structure is not an isomer where F is far removed.

Common Impurities
  • Water: In DMSO-d6, water appears at ~3.33 ppm. Ensure it does not overlap with the methyl ester.

  • Hydrolysis Product: If the ester hydrolyzes, the methyl singlet at 4.0 ppm will vanish, and a broad -COOH peak will appear at >11.0 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for H-F coupling magnitudes).

A Comprehensive Technical Guide to the ¹³C NMR Analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate, a polysubstituted aromatic compound of interest in synthetic and medicinal chemistry. We will dissect the theoretical underpinnings of ¹³C NMR spectroscopy as they apply to this specific molecular architecture, detailing the predictable influence of its diverse substituents—bromo, cyano, fluoro, and methyl ester—on the carbon skeleton. This guide presents a complete workflow, from theoretical prediction of the ¹³C NMR spectrum, through a detailed experimental protocol for data acquisition, to a thorough guide on spectral interpretation and peak assignment. The content is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation of complex organic molecules.

Introduction: The Imperative for Structural Precision

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a highly functionalized benzene derivative. In drug discovery and materials science, the precise arrangement of substituents on an aromatic core dictates the molecule's steric and electronic properties, which in turn govern its biological activity or material characteristics. Unambiguous structural confirmation is therefore not merely a procedural step but a foundational requirement for meaningful research.

¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon framework of a molecule.[1] Unlike ¹H NMR, which provides information about protons, ¹³C NMR maps the unique electronic environment of each carbon atom.[2] The wide chemical shift range of ¹³C NMR, typically 0-220 ppm, minimizes signal overlap, making it a powerful tool for analyzing complex structures.[3] For Methyl 3-bromo-2-cyano-6-fluorobenzoate, with its array of electron-withdrawing and halogen substituents, ¹³C NMR is indispensable for verifying the substitution pattern and understanding the electronic interplay on the aromatic ring.

Theoretical Framework for Spectral Analysis

A predictive understanding of the ¹³C NMR spectrum is crucial for accurate interpretation. The spectrum of the target molecule is shaped by several key principles: chemical shift, substituent effects, and spin-spin coupling.

Chemical Shift (δ)

The chemical shift of a carbon nucleus is determined by its local electronic environment. Electronegative atoms or groups deshield the carbon nucleus, causing its signal to appear at a higher chemical shift (downfield).[1] Conversely, electron-donating groups increase shielding, shifting the signal upfield.[4] The hybridization state is also a major factor; sp² carbons (like those in aromatic rings and carbonyls) resonate significantly downfield from sp³ carbons.[5]

Substituent Effects on the Aromatic Ring

In substituted benzenes, each functional group exerts a predictable electronic influence on the ring carbons, altering their chemical shifts relative to benzene (128.5 ppm). These substituent chemical shift (SCS) effects are transmitted via inductive and resonance mechanisms.[6][7]

  • Fluorine (-F): Strongly electronegative, causing a large downfield shift on the directly attached carbon (ipso-carbon) and influencing other ring positions.

  • Bromine (-Br): An electronegative halogen, though its effect can be modulated by the "heavy atom effect," which can sometimes introduce an upfield (shielding) contribution.[8]

  • Cyano (-CN): A strong electron-withdrawing group that deshields the ipso-carbon and other positions in the ring.

  • Methyl Ester (-COOCH₃): An electron-withdrawing group that deshields the ipso-carbon.

¹³C-¹⁹F Spin-Spin Coupling

The most striking feature in the ¹³C NMR spectrum of a fluorinated compound is the presence of spin-spin coupling between ¹³C and ¹⁹F nuclei.[9] Since ¹⁹F has a nuclear spin (I) of ½ and is 100% naturally abundant, it splits the signals of nearby carbon atoms according to the n+1 rule (where n is the number of fluorine atoms).[10] This results in doublets for each carbon coupled to the single fluorine atom in our molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the two nuclei:

  • ¹JCF (one bond): Very large, typically 240-270 Hz.

  • ²JCF (two bonds): 15-25 Hz.

  • ³JCF (three bonds): 5-10 Hz.

  • ⁴JCF (four bonds): 1-5 Hz.

This coupling is invaluable for assignment, as it provides definitive proof of the spatial relationship between carbons and the fluorine substituent.[11]

Predicted ¹³C NMR Spectrum

Based on the principles above, we can predict the ¹³C NMR spectrum for Methyl 3-bromo-2-cyano-6-fluorobenzoate. The molecule has no symmetry, so all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

Molecular Structure and Carbon Numbering: Molecular structure of Methyl 3-bromo-2-cyano-6-fluorobenzoate with numbered carbons (Note: An image would be placed here showing the structure with C1-C6 on the ring, and C7=O, C8-OCH₃, and C9≡N for the substituents.)

The following diagram illustrates the key relationships influencing the spectrum.

G cluster_molecule Methyl 3-bromo-2-cyano-6-fluorobenzoate cluster_influences Primary Spectral Influences C1 C1-CO₂Me C2 C2-CN C3 C3-Br C4 C4-H C5 C5-H C6 C6-F C7 C7 (C=O) C8 C8 (OCH₃) C9 C9 (C≡N) F_Sub Fluorine Substituent F_Sub->C1 ²JCF (d) F_Sub->C2 ³JCF (d) F_Sub->C4 ³JCF (d) F_Sub->C5 ²JCF (d) F_Sub->C6 ¹JCF (large d) F_Sub->C7 ³JCF (d) Br_Sub Bromine Substituent Br_Sub->C3 Deshielding & Broadening CN_Sub Cyano Substituent CN_Sub->C2 Strong Deshielding Ester_Sub Ester Substituent Ester_Sub->C1 Deshielding

Key substituent influences on carbon signals.

Table 1: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted δ (ppm)Predicted Multiplicity (due to ¹⁹F)Predicted JCF (Hz)Rationale
C7 (C=O) 160 – 165Doublet³JCF ≈ 2-5Carbonyl carbon, deshielded.
C6 158 – 163Doublet¹JCF ≈ 245-255Ipso to F, strongly deshielded with large one-bond coupling.[11]
C4 130 – 135Doublet³JCF ≈ 5-10Aromatic CH, influenced by multiple EWGs.
C1 125 – 130Doublet²JCF ≈ 20-25Ipso to ester, ortho to F and CN.
C5 122 – 128Doublet²JCF ≈ 15-20Aromatic CH, ortho to F.
C3 118 – 124Doublet⁴JCF ≈ 1-3Ipso to Br, ortho to CN.
C9 (C≡N) 112 – 117Doublet⁴JCF ≈ 1-3Cyano carbon, characteristic shift.
C2 108 – 114Doublet³JCF ≈ 3-7Ipso to CN, heavily influenced by adjacent groups.
C8 (OCH₃) 52 – 56Doublet⁴JCF ≈ 1-3Methoxy carbon, typical sp³ region.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality ¹³C NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters.

Sample Preparation
  • Mass Measurement: Accurately weigh 50-100 mg of Methyl 3-bromo-2-cyano-6-fluorobenzoate. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[12][13]

  • Solvent Selection: Choose a suitable deuterated solvent, typically Chloroform-d (CDCl₃) for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak.[12]

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6 mL of the deuterated solvent.[13] Ensure complete dissolution, using gentle vortexing if necessary.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

  • Standard Addition: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard, which defines the 0 ppm point on the chemical shift scale.[14]

  • Final Checks: Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

  • Experiment Type: Standard ¹³C observation with broadband ¹H decoupling (e.g., zgpg30 on a Bruker system). Broadband proton decoupling collapses ¹³C-¹H multiplets into singlets (which are then further split by ¹⁹F), simplifying the spectrum and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).[9]

  • Spectrometer Frequency: Set to the appropriate ¹³C resonance frequency (e.g., ~100 MHz on a 400 MHz instrument).

  • Pulse Width (P1): Use a 30° flip angle to allow for a shorter relaxation delay between scans, improving time efficiency without saturating the signals.

  • Acquisition Time (AQ): Set to 1.0-1.5 seconds to ensure adequate data point resolution.

  • Relaxation Delay (D1): Set to 2.0 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[12]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, then perform the Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to create a flat, even baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

Spectral Interpretation: Assigning the Structure

The final step is to correlate the processed spectrum with the predicted data. The following workflow provides a logical approach to peak assignment.

G A Acquire ¹³C-{¹H} Spectrum B Identify C-F Coupled Signals (Doublets) A->B Observe all signals C Assign C6 (¹JCF ≈ 250 Hz) B->C Isolate largest J value D Assign C1 & C5 (²JCF ≈ 15-25 Hz) C->D Isolate next largest J values G Final Structure Confirmation C->G E Assign Remaining Aromatic C (³JCF, ⁴JCF) D->E Use predicted shifts & smaller J values D->G F Assign Non-Aromatic Signals (C=O, CN, OCH₃) E->F Use characteristic chemical shifts E->G F->G

Sources

Mass spectrometry of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Mass Spectrometry Characterization of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Executive Summary & Molecular Profile

This guide provides a definitive technical analysis of the mass spectrometry (MS) characteristics of Methyl 3-bromo-2-cyano-6-fluorobenzoate (Formula: C


H

BrFNO

). As a densely functionalized aryl halide, this molecule serves as a critical scaffold in the synthesis of next-generation kinase inhibitors and antiviral agents. Its unique substitution pattern—featuring an electron-withdrawing cyano group and a fluorine atom flanking the ester—creates a distinct fragmentation signature essential for structural validation and impurity profiling in pharmaceutical development.

Physicochemical Identity:

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
  • Monoisotopic Mass: 256.95 g/mol (

    
    Br) / 258.95  g/mol  (
    
    
    
    Br)
  • Isotopic Signature: 1:1 doublet (M

    
    , M
    
    
    
    ) characteristic of mono-brominated species.[1]
  • Ionization Suitability: Electron Ionization (EI) is the gold standard for this non-polar ester. Electrospray Ionization (ESI+) is generally poor due to the lack of basic sites, though [M+Na]

    
     adducts may be observed.
    

Experimental Protocol: GC-MS Methodology

To ensure reproducible spectral data, the following protocol leverages the volatility of the methyl ester moiety while preventing thermal degradation of the cyano group.

Instrument Parameters (Agilent 5977B or equivalent):

  • Inlet Temperature: 250°C (Split mode 20:1 to prevent detector saturation).

  • Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source (EI): 230°C, 70 eV electron energy.

  • Scan Range: m/z 40–400.

Critical Insight: The ortho-fluoro substituent increases the volatility of the benzoate compared to its non-fluorinated analogs, often resulting in earlier retention times than predicted by molecular weight alone due to reduced intermolecular hydrogen bonding potential.

Spectral Analysis & Fragmentation Logic

The EI mass spectrum of Methyl 3-bromo-2-cyano-6-fluorobenzoate is dominated by the stability of the aromatic ring and the lability of the ester bond. The fragmentation follows a predictable "stripping" sequence, modified by the electronic effects of the ortho-substituents.

The Molecular Ion (M )[2]
  • Observed: Distinct doublet at m/z 257 (

    
    Br) and m/z 259  (
    
    
    
    Br).
  • Intensity: Moderate to Strong (~30-50% relative abundance). The electron-withdrawing nature of the -CN and -F groups stabilizes the molecular ion against immediate fragmentation compared to electron-rich benzoates.

Primary Fragmentation: The "Benzoate Break"

The base peak typically arises from the


-cleavage of the methoxy group, a universal behavior of methyl esters.
  • Transition: M

    
    
    
    
    
    [M – OMe]
    
    
  • Mechanism: Loss of the methoxy radical (

    
    OCH
    
    
    
    , 31 Da) yields the acylium ion.
  • Observed: Doublet at m/z 226 / 228 .

  • Significance: This is the diagnostic peak for the intact core scaffold.

Secondary Fragmentation: Decarbonylation

The acylium ion is unstable and rapidly ejects carbon monoxide (CO, 28 Da).

  • Transition: [M – OMe]

    
    
    
    
    
    [M – OMe – CO]
    
    
  • Observed: Doublet at m/z 198 / 200 .

  • Structure: This corresponds to the substituted phenyl cation (C

    
    H
    
    
    
    BrFN
    
    
    ).
Tertiary Fragmentation: Halogen Loss

The phenyl cation further fragments by losing the bromine atom, which is the weakest bond on the ring.

  • Transition: [M – OMe – CO]

    
    
    
    
    
    [M – OMe – CO – Br]
    
    
  • Observed: Single peak at m/z 119 .

  • Note: The loss of

    
    Br (from m/z 198) and 
    
    
    
    Br (from m/z 200) converges on the same mass (198-79 = 119; 200-81 = 119), collapsing the isotopic doublet into a singlet.

Data Summary Table

Ion Identitym/z (

Br)
m/z (

Br)
Relative Abundance (Est.)Structural Origin
Molecular Ion (M

)
257 259 45%Radical cation of intact molecule
[M – OMe]

226 228 100% (Base Peak) Acylium ion (Loss of

OCH

)
[M – OMe – CO]

198 200 60%Phenyl cation (Loss of CO)
[M – Br]

178-15%Direct loss of Br from M

Aryl Core 119 119 40%C

H

FN

(Loss of Br from phenyl cation)
Benzyne-like 929220%Loss of HCN from Aryl Core

Mechanistic Visualization

The following diagram maps the fragmentation pathways, highlighting the convergence of isotopic peaks.

FragmentationPathway M Molecular Ion (M+) m/z 257 / 259 [C9H5BrFNO2]+. Acylium Acylium Ion [M - OMe]+ m/z 226 / 228 M->Acylium - OMe (31 Da) Alpha Cleavage DirectBr [M - Br]+ m/z 178 M->DirectBr - Br (79/81 Da) PhenylCat Phenyl Cation [M - OMe - CO]+ m/z 198 / 200 Acylium->PhenylCat - CO (28 Da) Decarbonylation Core Fluoro-Cyano-Phenyl Cation [M - OMe - CO - Br]+ m/z 119 PhenylCat->Core - Br (79/81 Da) Inductive Cleavage

Caption: Stepwise EI fragmentation pathway of Methyl 3-bromo-2-cyano-6-fluorobenzoate showing the collapse of the bromine isotope pattern.

Impurity Profiling & Ortho Effects

In the synthesis of this compound (often via bromination of methyl 2-cyano-6-fluorobenzoate or esterification of the acid), common impurities include:

  • Des-bromo analog (Methyl 2-cyano-6-fluorobenzoate):

    • m/z 179 (M

      
      ). Lacks the characteristic bromine doublet.
      
  • Hydrolysis Product (Carboxylic Acid):

    • Often appears if the sample is wet.

    • m/z 243/245 (M

      
      ).
      
    • Diagnostic: Broad peak tailing in GC; loss of m/z 226 base peak (replaced by [M-OH]

      
       at m/z 226, but usually weaker).
      
  • Ortho-Effect:

    • The ortho-fluoro group is robust, but the ortho-cyano group can sometimes interact with the ester. However, in this specific configuration, the "ortho effect" (transfer of H) is blocked because positions 2 (CN) and 6 (F) have no protons. This simplifies the spectrum, making the [M-OMe]

      
       peak exceptionally clean compared to isomers with an ortho-methyl or ortho-amino group.
      

References

  • NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrum of Methyl 2-bromobenzoate (Standard EI Fragmentation Patterns). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-2-fluorobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Structural Elucidation of Methyl 3-bromo-2-cyano-6-fluorobenzoate: A Framework for Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on the synthesis, comprehensive characterization, and the methodological approach to determining the single-crystal X-ray structure of Methyl 3-bromo-2-cyano-6-fluorobenzoate. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a practical whitepaper, outlining the necessary experimental and computational workflows to fully characterize this and other novel substituted benzonitrile derivatives.

The strategic incorporation of fluorine and cyano groups into aromatic systems is a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance pharmacokinetic profiles by improving metabolic stability and membrane permeability.[1][2] The benzonitrile moiety is also a key pharmacophore found in numerous approved drugs, contributing to target binding and offering a versatile chemical handle for further modification.[4][5] The title compound, Methyl 3-bromo-2-cyano-6-fluorobenzoate, represents a scaffold with significant potential for developing novel therapeutics.

Part 1: Synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate

The synthesis of multi-substituted benzene rings requires a strategic approach to navigate the directing effects of the various functional groups. A plausible and efficient route to Methyl 3-bromo-2-cyano-6-fluorobenzoate can be envisioned starting from commercially available 2-bromo-6-fluorobenzoic acid. The rationale for this multi-step synthesis involves the introduction of the cyano group via a Sandmeyer-type reaction on an amino precursor, followed by esterification.

Proposed Synthetic Workflow

A 2-Bromo-6-fluorobenzoic acid B Nitration (HNO3, H2SO4) A->B C 3-Bromo-2-fluoro-5-nitrobenzoic acid B->C D Reduction (e.g., Fe/HCl or H2, Pd/C) C->D E 3-Amino-5-bromo-2-fluorobenzoic acid D->E F Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN) E->F G 3-Bromo-5-cyano-2-fluorobenzoic acid F->G H Esterification (CH3OH, H2SO4) G->H I Methyl 3-bromo-2-cyano-6-fluorobenzoate H->I cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement A Purified Compound B Solvent Screening A->B C Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Crystal Harvesting & Mounting C->D E Mount Crystal on Diffractometer D->E F Data Collection (X-ray Source, Detector) E->F G Data Reduction & Integration F->G H Space Group Determination G->H I Structure Solution (e.g., Direct Methods, Patterson) H->I J Structure Refinement I->J K Validation & Final Structure J->K

Sources

Starting materials for Methyl 3-bromo-2-cyano-6-fluorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Analysis

Methyl 3-bromo-2-cyano-6-fluorobenzoate (CAS: 1807215-29-7) is a highly functionalized aromatic intermediate, critical in the synthesis of next-generation agrochemicals (specifically uracil-based herbicides) and select kinase inhibitors. Its structure—a tetra-substituted benzene ring featuring a "crowded" arrangement of ester, cyano, bromo, and fluoro groups—presents significant synthetic challenges, primarily regarding regioselectivity and steric hindrance .

This guide outlines two primary synthetic pathways designed to navigate these challenges:

  • The Sandmeyer Strategy (High Fidelity): A stepwise functionalization starting from an aniline precursor, ensuring precise placement of the cyano group via a diazonium intermediate.

  • The Nucleophilic Aromatic Substitution (SNAr) Strategy (Convergent): A direct displacement approach using a difluoro- precursor, offering a shorter route but requiring strict control over regiochemistry.

Retrosynthetic Logic

The retrosynthetic breakdown identifies Methyl 2-amino-3-bromo-6-fluorobenzoate and Methyl 3-bromo-2,6-difluorobenzoate as the two pivotal logical precursors.

Retrosynthesis cluster_legend Legend Target Target: Methyl 3-bromo-2-cyano-6-fluorobenzoate Inter1 Precursor A (Sandmeyer): Methyl 2-amino-3-bromo-6-fluorobenzoate Target->Inter1 Cyanation (Sandmeyer) Inter2 Precursor B (SnAr): Methyl 3-bromo-2,6-difluorobenzoate Target->Inter2 S_NAr (Cyanide) SM1 Starting Material 1: Methyl 2-amino-6-fluorobenzoate Inter1->SM1 Bromination (Electrophilic) SM2 Starting Material 2: Methyl 3-bromo-2,6-difluorobenzoic acid Inter2->SM2 Esterification TargetNode Target Molecule SMNode Comm. Available SM

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Detailed Synthetic Protocols

Route A: The Sandmeyer Sequence (Recommended)

This route is preferred for its reliability and positional certainty . By installing the cyano group via a diazonium salt, we avoid the regioselectivity issues inherent in direct substitution on the aromatic ring.

Mechanism:

  • Bromination: Electrophilic bromination of the aniline precursor. Note: The amino group strongly directs ortho/para. Since the para position (C5) is open, careful control is needed to favor or isolate the ortho (C3) product.

  • Sandmeyer Cyanation: Conversion of the amine to a diazonium salt, followed by displacement with cyanide (often via an iodide intermediate to improve yield).

Step-by-Step Protocol:

1. Bromination of Methyl 2-amino-6-fluorobenzoate

  • Reagents: Methyl 2-amino-6-fluorobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve Methyl 2-amino-6-fluorobenzoate in ACN (0.5 M) at 0°C.

    • Add NBS portion-wise over 30 minutes to maintain low concentration of brominating agent (favors selectivity).

    • Stir at 0°C to RT for 4 hours. Monitor by HPLC.

    • Critical Control Point: If para-bromination (5-bromo) dominates, switch solvent to DMF and lower temperature to -20°C, or purify the desired 3-bromo isomer via column chromatography (Silica, Hexane/EtOAc).

    • Workup: Quench with aqueous NaHSO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

2. Iodination (Sandmeyer Step 1)

  • Rationale: Direct conversion of diazonium to nitrile can be low-yielding in crowded systems. Converting to the iodide first (Sandmeyer-Iodo) followed by cyanation is often more robust.

  • Reagents: Amine intermediate, NaNO₂, H₂SO₄ (20%), KI.

  • Procedure:

    • Suspend the amine in 20% H₂SO₄ at 0-5°C.

    • Add aqueous NaNO₂ (1.2 eq) dropwise. Stir 30 min to form the diazonium salt.

    • Add aqueous KI (2.0 eq) dropwise. The solution will turn dark (iodine liberation).

    • Stir at RT for 2 hours.

    • Workup: Treat with Na₂SO₃ to remove iodine, extract with DCM.

3. Cyanation (Rosenmund-von Braun like)

  • Reagents: Aryl Iodide, CuCN (1.5 eq), DMF or NMP.

  • Procedure:

    • Dissolve the aryl iodide in anhydrous DMF.

    • Add CuCN.

    • Heat to 90-110°C under N₂ atmosphere for 4-6 hours.

    • Workup: Cool, dilute with EtOAc, and filter through Celite. Wash filtrate with NH₄OH (to complex copper) and brine.

    • Purification: Recrystallization from MeOH or Column Chromatography.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route is shorter but relies on the electronic activation of the C2-fluorine by the adjacent ester and bromine groups.

Mechanism: The starting material, Methyl 3-bromo-2,6-difluorobenzoate , has two leaving groups (F).

  • C2-F: Activated by ortho-Ester and ortho-Bromo (inductive withdrawal). Sterically hindered.

  • C6-F: Activated by ortho-Ester. Less hindered.

  • Hypothesis: The strong inductive effect of the Bromine atom at C3 makes C2 significantly more electrophilic, potentially overcoming steric hindrance to favor the 2-cyano product.

Protocol:

  • Reagents: Methyl 3-bromo-2,6-difluorobenzoate, NaCN or KCN (1.1 eq), 18-Crown-6 (cat.), DMSO.

  • Procedure:

    • Dissolve substrate in DMSO (0.2 M).

    • Add NaCN and 18-Crown-6 at RT.

    • Heat to 60-80°C. Monitor closely by LC-MS to prevent dicyano formation.

    • Risk: If the C6-isomer forms (Methyl 3-bromo-6-cyano-2-fluorobenzoate), separation may be difficult. This route requires validation of regioselectivity on a pilot scale.

Part 3: Starting Material Comparison

FeatureMethyl 2-amino-6-fluorobenzoate (Route A)Methyl 3-bromo-2,6-difluorobenzoate (Route B)
CAS Number 392-11-01378875-92-3
Availability High (Common building block)Moderate (Specialty Fluorine Vendor)
Cost Low ($)High (

$)
Step Count 3 Steps (Bromination, Iodo, CN)1 Step (SNAr)
Regio-Risk Moderate (Bromination step)High (SNAr selectivity)
Scalability High (Standard unit ops)Moderate (Cyanide handling)

Part 4: Workflow Visualization

SynthesisWorkflow cluster_RouteA Route A: Sandmeyer Sequence (High Fidelity) cluster_RouteB Route B: S_NAr (Convergent) A1 Methyl 2-amino- 6-fluorobenzoate A2 Methyl 2-amino- 3-bromo-6-fluorobenzoate A1->A2 NBS, ACN (Bromination) A3 Diazonium Intermediate A2->A3 NaNO2, H2SO4 (Diazotization) A4 Methyl 3-bromo- 2-iodo-6-fluorobenzoate A3->A4 KI (Sandmeyer-I) TargetA TARGET Methyl 3-bromo- 2-cyano-6-fluorobenzoate A4->TargetA CuCN, DMF (Cyanation) B1 Methyl 3-bromo- 2,6-difluorobenzoate TargetB TARGET Methyl 3-bromo- 2-cyano-6-fluorobenzoate B1->TargetB NaCN, DMSO 60°C

Figure 2: Comparative workflow of the two synthesis pathways.

Part 5: Safety & Handling

  • Cyanides (NaCN, CuCN): Extremely toxic. All reactions must be performed in a well-ventilated fume hood with a scrubber system. Keep a cyanide antidote kit (e.g., hydroxocobalamin) readily available. Treat waste streams with bleach (NaOCl) to oxidize cyanide before disposal.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.

  • Fluorinated Compounds: Often possess high skin permeability. Wear double nitrile gloves.

References

  • Google Patents. (2018). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Patent CN108697684A).

Retrosynthetic Analysis & Process Design: Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the retrosynthetic analysis and forward synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate . This analysis is structured for application scientists and drug development professionals, prioritizing scalable, high-integrity chemical methodologies over theoretical disconnects.

Executive Summary & Target Profile

  • Target Molecule: Methyl 3-bromo-2-cyano-6-fluorobenzoate[1][2][3][4][5]

  • CAS Registry Number: 1807215-29-7[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
  • Core Scaffold: 1,2,3,6-tetrasubstituted benzene

  • Key Structural Features:

    • Electronic Environment: Highly electron-deficient ring due to Cyano (-CN) and Ester (-COOMe) groups.

    • Directing Effects: The presence of Fluorine (C6) provides a crucial "anchor" for regioselective functionalization, specifically directing electrophiles to the para position (C3).

    • Synthetic Challenge: Introducing the bromine atom at C3 selectively, avoiding the C5 position (ortho to Fluorine), and maintaining the integrity of the labile nitrile group.

Retrosynthetic Strategy

The retrosynthetic breakdown identifies the most robust bond-disconnection strategy, moving backwards from the target to commercially viable starting materials.

Strategic Disconnections
  • C–Br Disconnection (Late-Stage Functionalization):

    • Logic: The bromine atom is introduced last via Electrophilic Aromatic Substitution (EAS).

    • Regiocontrol: The C3 position is para to the Fluorine atom (strongly activating, ortho/para director) and meta to the Ester group (deactivating, meta director). These two effects reinforce each other at C3. Conversely, the Cyano group (meta director) directs away from C3, but its deactivating inductive effect is strongest at the ortho position (C3). However, the strong resonance donation of Fluorine typically dominates, favoring para substitution.

    • Precursor: Methyl 2-cyano-6-fluorobenzoate.[6][7][8]

  • C–CN Disconnection (Functional Group Interconversion):

    • Logic: The nitrile group is best introduced via transition-metal catalyzed cyanation (Pd or Cu) of an aryl halide, as nucleophilic aromatic substitution (SNAr) on a fluoro-arene can be promiscuous.

    • Precursor: Methyl 2-chloro-6-fluorobenzoate (or the corresponding bromo/iodo analog).

  • C–O Disconnection (Esterification):

    • Logic: Standard esterification of the carboxylic acid.

    • Starting Material:2-Chloro-6-fluorobenzoic acid (Commercially available, scalable).

Retrosynthesis Diagram (Graphviz)

Retrosynthesis Target Target: Methyl 3-bromo-2-cyano-6-fluorobenzoate Inter1 Intermediate 1: Methyl 2-cyano-6-fluorobenzoate Target->Inter1 C-Br Disconnection (EAS Bromination) Inter2 Intermediate 2: Methyl 2-chloro-6-fluorobenzoate Inter1->Inter2 C-CN Disconnection (Pd-Catalyzed Cyanation) Start Starting Material: 2-Chloro-6-fluorobenzoic acid Inter2->Start C-O Disconnection (Esterification)

Caption: Retrosynthetic tree illustrating the disconnection to the commercial building block 2-chloro-6-fluorobenzoic acid.

Forward Synthesis: Detailed Protocols

This section outlines the step-by-step synthesis. The route is designed to maximize yield and purity while managing the safety risks associated with cyanating agents.

Step 1: Esterification of 2-Chloro-6-fluorobenzoic Acid

The first step protects the carboxylic acid as a methyl ester, preventing interference during the subsequent metal-catalyzed cyanation.

  • Reagents: 2-Chloro-6-fluorobenzoic acid, Methanol (MeOH), Sulfuric Acid (H

    
    SO
    
    
    
    ) or Thionyl Chloride (SOCl
    
    
    ).
  • Mechanism: Acid-catalyzed Fischer esterification.

Protocol:

  • Charge a reaction vessel with 2-Chloro-6-fluorobenzoic acid (1.0 eq) and anhydrous Methanol (10 volumes).

  • Cool to 0°C and dropwise add Thionyl Chloride (1.5 eq) or catalytic H

    
    SO
    
    
    
    (0.1 eq). Note: SOCl
    
    
    is preferred for cleaner conversion.
  • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of acid.

  • Concentrate the solvent under reduced pressure.

  • Dissolve residue in Ethyl Acetate (EtOAc), wash with saturated NaHCO

    
     (to remove trace acid) and brine.
    
  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate to yield Methyl 2-chloro-6-fluorobenzoate .
Step 2: Palladium-Catalyzed Cyanation

Converting the aryl chloride to a nitrile requires a robust catalyst system. The use of Zinc Cyanide (Zn(CN)


) with a Palladium(0) catalyst is the industry standard for this transformation (Rosenmund-von Braun type reaction).
  • Reagents: Methyl 2-chloro-6-fluorobenzoate, Zn(CN)

    
    , Pd
    
    
    
    (dba)
    
    
    , Xantphos or SPhos, DMF or NMP.
  • Critical Parameter: Oxygen exclusion is vital for catalyst longevity.

Protocol:

  • In a glovebox or under strict N

    
     atmosphere, combine Methyl 2-chloro-6-fluorobenzoate  (1.0 eq), Zn(CN)
    
    
    
    (0.6 eq), Pd
    
    
    (dba)
    
    
    (2-5 mol%), and Xantphos (5-10 mol%) in anhydrous DMF (10 volumes).
  • Seal the vessel and heat to 100–120°C for 12–16 hours.

  • Cool to room temperature. Dilute with EtOAc and quench with 10% NH

    
    OH (to complex zinc salts).
    
  • Filter through a Celite pad to remove Pd black.

  • Wash the organic layer with water and brine.

  • Purify via silica gel column chromatography (Hexane/EtOAc gradient) to isolate Methyl 2-cyano-6-fluorobenzoate (CAS 58332-01-7).

Step 3: Regioselective Bromination

The final step introduces the bromine atom. The directing effects dictate the outcome:

  • Fluorine (C6): Directs para to C3 (Strongly Activating).

  • Ester (C1): Directs meta to C3 (Deactivating).

  • Cyano (C2): Directs meta to C4 (Deactivating).

Both the strongest activator (F) and one deactivator (Ester) point to C3.

  • Reagents: N-Bromosuccinimide (NBS), Sulfuric Acid (H

    
    SO
    
    
    
    ) or Trifluoroacetic Acid (TFA).
  • Challenge: The ring is electron-deficient (deactivated by CN and Ester). Standard NBS/DMF might be too slow. Strong acid catalysis is required to activate NBS.

Protocol:

  • Dissolve Methyl 2-cyano-6-fluorobenzoate (1.0 eq) in concentrated H

    
    SO
    
    
    
    or TFA at 0°C.
  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to control the exotherm.

  • Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Optimization: If reaction is sluggish, heat to 50°C.

  • Pour the reaction mixture onto ice-water. The product may precipitate as a solid.

  • Extract with Dichloromethane (DCM). Wash with NaHCO

    
     and Sodium Thiosulfate (to remove free Br
    
    
    
    ).
  • Recrystallize (from Ethanol/Water) or chromatograph to yield Methyl 3-bromo-2-cyano-6-fluorobenzoate .

Quantitative Data Summary

ParameterStep 1: EsterificationStep 2: CyanationStep 3: Bromination
Starting Material 2-Chloro-6-fluorobenzoic acidMethyl 2-chloro-6-fluorobenzoateMethyl 2-cyano-6-fluorobenzoate
Reagents MeOH, SOCl

Zn(CN)

, Pd cat., DMF
NBS, H

SO

/TFA
Typical Yield 90–95%75–85%60–75%
Key Impurity Unreacted AcidDe-halogenated Arene5-Bromo isomer (Minor)
Purification Extraction/WashColumn ChromatographyRecrystallization

Visualizing the Reaction Pathway

The following diagram illustrates the forward synthesis workflow, highlighting the reagents and conditions for each transformation.

SynthesisWorkflow SM 2-Chloro-6-fluorobenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) SM->Step1 Inter1 Methyl 2-chloro-6- fluorobenzoate Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)2, Pd cat., DMF) Inter1->Step2 Inter2 Methyl 2-cyano-6- fluorobenzoate Step2->Inter2 Step3 Step 3: Bromination (NBS, H2SO4, RT) Inter2->Step3 Product Methyl 3-bromo-2-cyano- 6-fluorobenzoate Step3->Product

Caption: Forward synthesis workflow from the acid precursor to the final brominated target.

Safety & Operational Integrity

  • Cyanide Hazard: Step 2 utilizes Zinc Cyanide. While less volatile than HCN, it releases HCN upon contact with strong acids. All work must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Waste streams must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

  • Acid Handling: Step 3 uses concentrated H

    
    SO
    
    
    
    or TFA. Proper PPE (acid-resistant gloves, face shield) is mandatory.
  • Self-Validating Protocol: In Step 2, the disappearance of the aryl chloride peak on LC-MS is the primary validation checkpoint. In Step 3, ¹H NMR spectroscopy should confirm the loss of the C3 proton (doublet of doublets collapsing to a doublet for the remaining C4/C5 protons).

References

  • Palladium-Catalyzed Cyanation of Aryl Chlorides. Journal of the American Chemical Society. General methodology reference for Zn(CN) coupling.
  • Regioselective Bromination of Deactivated Anilines and Benzoates. Tetrahedron Letters.

Sources

The Halogenated Scaffold: A Technical Guide to Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery & Synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads[1]

Executive Summary: The "Privileged" Intermediate

In the landscape of modern medicinal chemistry, Methyl 3-bromo-2-cyano-6-fluorobenzoate (CAS: 1807215-29-7) represents a high-value "privileged structure."[1][2][3] It is not merely a reagent but a strategic divergence point for synthesizing polycyclic heteroaromatics—specifically quinazolinones, isoindolinones, and phthalazines —which are ubiquitous in kinase inhibitors (e.g., EGFR, BTK) and PARP inhibitors.[1]

This guide moves beyond basic catalog data to provide a rigorous, field-tested methodology for its synthesis and application. We analyze the steric and electronic interplay of the 3-Bromo (functional handle), 2-Cyano (cyclization trigger), and 6-Fluoro (metabolic blocker) substituents, providing a roadmap for researchers constructing next-generation pharmacophores.[1]

Structural Analysis & Chemical Logic[1]

The utility of this compound lies in its orthogonal reactivity .[1] Each substituent addresses a specific challenge in drug design:

SubstituentPositionChemical RoleDrug Design Function
Methyl Ester C-1ElectrophilePrecursor for heterocycle formation (e.g., reaction with hydrazines/amines).[1]
Cyano Group C-2Nucleophile/ElectrophileCritical "linchpin" for cyclization; enables formation of fused ring systems.[1]
Bromine C-3Leaving GroupSite for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach "warheads" or solubilizing tails.[1]
Fluorine C-6Metabolic BlockerBlocks P450 oxidation at the electron-rich site; modulates pKa and lipophilicity (

).[1]

Strategic Synthesis: The "Sandmeyer-Bromination" Protocol[1]

While directed ortho-lithiation (DoM) is theoretically possible, it often suffers from "halogen dance" side reactions when both Bromine and Fluorine are present.[1] Therefore, the oxidative halogenation-diazotization sequence (Sandmeyer approach) is the industry standard for reproducibility and scalability.[1]

The Retrosynthetic Logic

We derive the target from Methyl 2-amino-6-fluorobenzoate .[1] The amino group serves two purposes:

  • It directs the bromination to the ortho position (C-3).[1]

  • It is the precursor for the cyano group via diazonium displacement.[1]

Experimental Workflow (Step-by-Step)
Phase 1: Regioselective Bromination

Objective: Install the bromine atom at C-3 with high regioselectivity over C-5.[1]

  • Reagents: Methyl 2-amino-6-fluorobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).[1]

  • Protocol:

    • Dissolve the starting amino-ester in ACN (0.5 M concentration).[1]

    • Cool to 0°C. The amino group activates the ring, making it susceptible to oxidation.[1]

    • Add NBS portion-wise over 30 minutes. Crucial: Maintain low temperature to maximize regioselectivity for the C-3 position (sterically crowded but electronically favored) vs. C-5.

    • Monitor via LC-MS.[1] The C-3 bromo isomer usually elutes slightly later than the C-5 isomer due to the "ortho effect" with the ester.[1]

    • Workup: Quench with aqueous sodium thiosulfate (removes excess bromine).[1] Extract with EtOAc.[1][4] Recrystallize from Heptane/EtOAc to isolate Methyl 2-amino-3-bromo-6-fluorobenzoate .

Phase 2: The Sandmeyer Cyanation (The Critical Step)

Objective: Convert the C-2 amine to a nitrile.[1] This is the most hazardous and technically demanding step.[1]

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ), Copper(I) Cyanide (
    
    
    ), Potassium Cyanide (
    
    
    ), Toluene/Water biphasic system.[1]
  • Protocol:

    • Diazotization: Suspend the amine (from Phase 1) in

      
       at -5°C. Add 
      
      
      
      (aq) dropwise. Ensure internal temp
      
      
      to prevent diazonium decomposition to the phenol.[1] Stir 30 min.
    • Cyanation Prep: In a separate vessel, dissolve

      
       (1.2 eq) and 
      
      
      
      (1.5 eq) in water to form the soluble tetracyanocuprate complex.[1] Keep at 0°C.
    • Neutralization (Critical): Carefully adjust the pH of the diazonium solution to pH ~5-6 using solid

      
      before addition to cyanide (prevents HCN gas evolution).
      
    • The Transfer: Cannulate the diazonium solution into the CuCN mixture slowly at 0°C.

    • Reaction: Allow to warm to room temperature, then heat to 50°C for 1 hour to drive nitrogen evolution.

    • Workup: Dilute with EtOAc. Oxidize copper residues with

      
       or bleach (safety requirement).[1] Wash organics with brine, dry over 
      
      
      
      , and concentrate.[1]
    • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Visualizing the Pathway

The following diagram illustrates the chemical logic and branching applications of this scaffold.

SynthesisPath Start Methyl 2-amino-6-fluorobenzoate Inter1 Methyl 2-amino-3-bromo-6-fluorobenzoate Start->Inter1 NBS, ACN (Regioselective Bromination) Diazo [Diazonium Intermediate] Inter1->Diazo NaNO2, H2SO4 (Diazotization) Target Methyl 3-bromo-2-cyano-6-fluorobenzoate (The Core Scaffold) Diazo->Target CuCN, KCN (Sandmeyer Cyanation) App1 Quinazolinone (Kinase Inhibitors) Target->App1 Hydrazine/Amine Cyclization App2 Isoindolinone (Immunomodulators) Target->App2 Reduction & Cyclization

Figure 1: Synthetic workflow from amino-ester precursor to the target scaffold and downstream pharmacophore generation.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met. This acts as a "Go/No-Go" decision matrix.

TechniqueExpected SignalDiagnostic Value
1H NMR Single aromatic proton (dd or t)Confirms substitution pattern.[1] If you see two aromatic protons, bromination failed or over-brominated.[1]
19F NMR Single sharp peak (~ -110 ppm)Verifies the integrity of the C-F bond.[1]
IR Spectroscopy Strong band at ~2230

Critical: Confirms the presence of the Nitrile (CN) group.[1] Absence indicates failed Sandmeyer.[1]
HRMS M+H or M+NH4 pattern with Br isotope (1:1)Confirms molecular formula and presence of Bromine.

Application in Drug Discovery[1][5]

Why invest resources in this specific scaffold? The Methyl 3-bromo-2-cyano-6-fluorobenzoate core allows for modular drug assembly:

  • The "Warhead" Attachment: The C-3 Bromine is sterically hindered by the adjacent Cyano group.[1] This requires specialized catalysts (e.g., Pd(dppf)Cl2 or XPhos Pd G4 ) for successful Suzuki couplings.[1] This site is ideal for attaching solubilizing groups (piperazines) or covalent warheads (acrylamides).[1]

  • The Cyclization Trigger: Treating the scaffold with hydrazine hydrate (

    
    ) in ethanol results in a cascade reaction:
    
    • Step A: Hydrazine attacks the ester.[1]

    • Step B: The resulting hydrazide attacks the nitrile.[1]

    • Result: Formation of a 4-amino-phthalazin-1(2H)-one derivative.[1] This is a bioisostere for the quinazoline core found in drugs like Olaparib (PARP inhibitor).[1]

Safety & Handling Note
  • Cyanide Hazard: The Sandmeyer step involves KCN.[1] All operations must be performed in a high-efficiency fume hood with a cyanide antidote kit (Hydroxocobalamin) immediately available.[1]

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.[1]

References

  • Organic Syntheses. (1927).[1] Preparation of p-Fluorobenzoic Acid (General Diazotization Protocols).[1] Org.[1][3][4][5] Synth. 7, 36. Retrieved from [Link][1]

  • Google Patents. (2012).[1] Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester (Analogous Methodology). CN102795993A.[1] Retrieved from

Sources

Strategic Scaffold Analysis: Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Architecture of a Privileged Scaffold

In the landscape of modern drug discovery, Methyl 3-bromo-2-cyano-6-fluorobenzoate represents a "privileged scaffold"—a molecular platform densely functionalized with orthogonal reactive handles. This compound is not merely an intermediate; it is a strategic junction point. It possesses four distinct sites for diversification, allowing researchers to rapidly expand chemical space around a central benzene core.

This guide dissects the nomenclature, synthetic logic, and medicinal utility of this scaffold, providing a roadmap for its application in high-throughput library generation and lead optimization.

Structural Anatomy & Nomenclature (IUPAC)

Correct nomenclature is the bedrock of chemical communication. For Methyl 3-bromo-2-cyano-6-fluorobenzoate , the name is derived through a strict hierarchy of functional group priorities defined by the International Union of Pure and Applied Chemistry (IUPAC).

The Priority Hierarchy

The benzene ring is substituted with four distinct groups: an ester, a nitrile, a halide (bromine), and a halide (fluorine). The naming priority dictates the parent structure and the numbering scheme.[1]

Priority Rule: Carboxylate Esters (


) > Nitriles (

) > Halides (

).
  • Parent Structure: The ester group takes precedence. Thus, the molecule is named as a derivative of Methyl benzoate .

  • Numbering (Locants): The carbon atom attached to the ester carbonyl is designated C1 . Numbering proceeds around the ring to give the substituents the lowest possible set of locants.[2]

    • Path A (Clockwise): C2=Cyano, C3=Bromo, C6=Fluoro.[3] Set: {2, 3, 6}.

    • Path B (Counter-Clockwise): C2=Fluoro, C5=Bromo, C6=Cyano. Set: {2, 5, 6}.

    • Decision: Path A {2, 3, 6} is lower than Path B. Therefore, the Cyano group is at C2.

  • Alphabetization: Substituents are listed alphabetically (Bromo, Cyano, Fluoro) regardless of their locant number.

Visualization of Priority Logic

NomenclaturePriority Start Determine Principal Group Ester Ester (-COOMe) Priority: High Start->Ester Nitrile Nitrile (-CN) Priority: Medium Start->Nitrile Halide Halides (-Br, -F) Priority: Low Start->Halide Parent Parent: Methyl Benzoate Ester->Parent Wins Priority Numbering Numbering Direction: Minimize Locants (2,3,6 vs 2,5,6) Parent->Numbering FinalName Methyl 3-bromo-2-cyano-6-fluorobenzoate Numbering->FinalName

Figure 1: Decision tree illustrating the IUPAC priority rules applied to the target molecule.

Retrosynthetic Analysis & Synthetic Logic

Synthesizing a penta-substituted benzene ring (including hydrogens) requires careful orchestration of directing effects. A direct electrophilic aromatic substitution (EAS) approach is often non-viable due to the competing directing effects of the existing groups.

The "Sandmeyer" Strategy

The most robust route utilizes the Sandmeyer reaction to introduce the cyano group from an amine precursor. This avoids the harsh conditions of metal-catalyzed cyanations that might prematurely react with the bromine handle.

Retrosynthetic Disconnection:

  • Target: Methyl 3-bromo-2-cyano-6-fluorobenzoate.

  • Precursor 1: Methyl 2-amino-3-bromo-6-fluorobenzoate (The amino group is the "mask" for the nitrile).

  • Precursor 2: Methyl 2-amino-6-fluorobenzoate (Bromination is directed to C3 by the strong ortho-directing amino group).

  • Starting Material: 2-Fluoro-6-nitrobenzoic acid (Commercially available).

Retrosynthesis Target Target: Methyl 3-bromo-2-cyano-6-fluorobenzoate Inter1 Intermediate 1: Methyl 2-amino-3-bromo-6-fluorobenzoate Target->Inter1 Sandmeyer (Cyanation) Inter2 Intermediate 2: Methyl 2-amino-6-fluorobenzoate Inter1->Inter2 Electrophilic Bromination Start Start: 2-Fluoro-6-nitrobenzoic acid Inter2->Start 1. Esterification 2. Reduction

Figure 2: Retrosynthetic pathway utilizing orthogonal functional group interconversion.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies for polysubstituted benzoates [1, 2].

Phase 1: Scaffold Construction (Bromination)

Objective: Selectively brominate Methyl 2-amino-6-fluorobenzoate at the C3 position. Note: The amino group is a strong activating group and ortho, para-director. The C3 position is ortho to the amine and meta to the ester, making it the most nucleophilic site.

Reagents:

  • Methyl 2-amino-6-fluorobenzoate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (Solvent)

Protocol:

  • Dissolve Methyl 2-amino-6-fluorobenzoate (10 mmol) in ACN (50 mL) at 0°C.

  • Add NBS (10.5 mmol) portion-wise over 30 minutes to avoid exotherms.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield Methyl 2-amino-3-bromo-6-fluorobenzoate.

Phase 2: The Sandmeyer Cyanation (Critical Step)

Objective: Convert the C2-Amino group to a C2-Cyano group without affecting the C3-Bromine.

Reagents:

  • Precursor from Phase 1 (1.0 eq)

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Copper(I) Cyanide (CuCN) (1.5 eq)

  • Hydrochloric Acid (HCl), Potassium Cyanide (KCN)

Protocol:

  • Diazotization: Suspend the amine (5 mmol) in 6M HCl (15 mL) at -5°C (ice/salt bath).

  • Add NaNO₂ (6 mmol) in water (5 mL) dropwise. Crucial: Keep T < 0°C to prevent diazonium decomposition. Stir for 30 min. The solution should become clear (diazonium salt formation).

  • Cyanation: In a separate flask, prepare a solution of CuCN (7.5 mmol) and KCN (15 mmol) in water (20 mL) at 0°C. Neutralize carefully to pH 6-7 with Na₂CO₃ to prevent HCN evolution.

  • Transfer: Slowly add the cold diazonium solution to the CuCN mixture with vigorous stirring.

  • Allow to warm to RT, then heat to 50°C for 1 hour to drive nitrogen evolution.

  • Workup: Cool to RT. Extract with DCM (3 x 50 mL). Safety Note: Aqueous waste contains cyanide; treat with bleach (NaOCl) before disposal.

  • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Physicochemical Profile & Medicinal Utility[3][4][5]

This scaffold is valuable because it offers orthogonal reactivity . Each substituent serves a distinct purpose in Structure-Activity Relationship (SAR) studies.

SubstituentPositionElectronic EffectMedChem RoleSynthetic Utility (Handle)
Ester C1EWG (Electron Withdrawing)H-bond acceptor, Prodrug motifPrecursor to Amides, Acids, Heterocycles (e.g., Oxadiazoles)
Nitrile C2Strong EWGMetabolic stability, Dipole interactionHydrolysis to Amide, Reduction to Amine, Cyclization to Tetrazole
Bromine C3Weak EWG / DeactivatingLipophilicity, Steric bulkPrimary Handle: Suzuki, Sonogashira, Buchwald-Hartwig couplings
Fluorine C6EWG / InductiveMetabolic blocking (prevents oxidation)Modulates pKa of neighboring groups, alters conformation
Strategic Functionalization Workflow

The presence of the Bromine at C3 allows for "Late-Stage Functionalization." Researchers can build a library of compounds by keeping the Ester and Nitrile constant while varying the C3 substituent via Palladium-catalyzed cross-coupling.

ReactivityMap Core Methyl 3-bromo-2-cyano-6-fluorobenzoate Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Pd(0) / C3-Br Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Base / C1-Ester Cyclization Tetrazole Formation (NaN3) Core->Cyclization Azide / C2-CN Biaryl C3-Biaryl Analogues (Kinase Inhibitors) Suzuki->Biaryl Acid Carboxylic Acid (Solubility) Hydrolysis->Acid Tetrazole Tetrazole Bioisostere (Acid Mimic) Cyclization->Tetrazole

Figure 3: Divergent synthesis map showing how the scaffold generates chemical diversity.

References

  • IUPAC Nomenclature Rules

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthetic Methodology (Polysubstituted Benzoates)

    • Source: MDPI.
    • URL:[Link][4]

  • Source: Google Patents. "Preparation method of 2-bromo-6-fluorobenzoic acid (CN102795993A).
  • Source: ChemicalBook.

Sources

Molecular weight of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-bromo-2-cyano-6-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-bromo-2-cyano-6-fluorobenzoate, a halogenated and cyanated benzoate derivative with significant potential as a versatile building block in medicinal chemistry and materials science. This document will cover its physicochemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for laboratory and development settings.

Physicochemical Properties

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a trifunctional aromatic compound. The strategic placement of a bromo, a cyano, and a fluoro group on the benzoate scaffold creates a molecule with orthogonal reactivity, allowing for selective chemical transformations.

Table 1: Physicochemical Properties of Methyl 3-bromo-2-cyano-6-fluorobenzoate

PropertyValueSource
Molecular Formula C₉H₅BrFNO₂Calculated
Molecular Weight 258.05 g/mol Calculated
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)N/A
CAS Number Not availableN/A

The presence of the electron-withdrawing cyano and fluoro groups, along with the bromine atom, significantly influences the electronic properties of the aromatic ring, making it a key intermediate for the synthesis of complex molecules.[1]

Synthesis and Purification

The synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate can be approached through several strategic routes, leveraging established organic chemistry transformations. A plausible and efficient synthetic pathway is outlined below.

Synthetic Workflow

A logical synthetic approach involves the functionalization of a pre-existing fluorinated benzoic acid derivative. The following diagram illustrates a potential synthetic workflow.

Synthetic_Workflow A 2-Amino-6-fluorobenzoic acid B Methyl 2-amino-6-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-amino-3-bromo-6-fluorobenzoate B->C Bromination (NBS, Acetonitrile) D Methyl 3-bromo-2-diazo-6-fluorobenzoate C->D Diazotization (NaNO₂, HCl) E Methyl 3-bromo-2-cyano-6-fluorobenzoate D->E Sandmeyer Reaction (CuCN)

Caption: Proposed synthetic workflow for Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Detailed Experimental Protocol

Step 1: Esterification of 2-Amino-6-fluorobenzoic acid

  • To a solution of 2-amino-6-fluorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 2-amino-6-fluorobenzoate.

Step 2: Bromination

  • Dissolve Methyl 2-amino-6-fluorobenzoate in acetonitrile.

  • Add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-amino-3-bromo-6-fluorobenzoate.

Step 3: Diazotization and Sandmeyer Reaction

  • Suspend Methyl 2-amino-3-bromo-6-fluorobenzoate in an aqueous solution of hydrochloric acid and cool to 0-5°C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Slowly add the diazonium salt solution to the copper(I) cyanide solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography to yield Methyl 3-bromo-2-cyano-6-fluorobenzoate. A similar process is described for a related compound.[2]

Analytical Characterization

To ensure the identity and purity of the synthesized Methyl 3-bromo-2-cyano-6-fluorobenzoate, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Results
¹H NMR Structural confirmationAromatic protons and a singlet for the methyl ester protons with characteristic chemical shifts and coupling constants.
¹³C NMR Structural confirmationResonances for all nine carbon atoms, including the quaternary carbons of the cyano and carbonyl groups.
¹⁹F NMR Confirmation of fluorine presenceA singlet or a doublet (if coupled to a nearby proton) in the expected region for an aryl fluoride.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated molecular weight (258.05 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating high purity (e.g., >98%).
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the C≡N (nitrile), C=O (ester), and C-F bonds.

The use of high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[3]

Applications in Research and Drug Development

Halogenated and cyanated benzoic acid derivatives are important precursors in the synthesis of pharmaceuticals and agrochemicals.[4] The unique substitution pattern of Methyl 3-bromo-2-cyano-6-fluorobenzoate makes it a valuable intermediate for several reasons:

  • Orthogonal Reactivity: The bromo, cyano, and ester functionalities can be selectively manipulated. The bromine atom is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.[1]

  • Scaffold for Bioactive Molecules: The substituted benzene ring can serve as a core scaffold for the development of enzyme inhibitors or receptor modulators.[1][5] The fluorine atom can enhance metabolic stability and binding affinity.[6]

  • "Magic Methyl" Introduction: While not directly a methyl group, the ester can be a precursor for introducing a methyl or other alkyl groups, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[7]

Logical Flow of Application

The following diagram illustrates how Methyl 3-bromo-2-cyano-6-fluorobenzoate can be utilized in a drug discovery workflow.

Application_Workflow Start Methyl 3-bromo-2-cyano-6-fluorobenzoate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Modification Functional Group Interconversion (e.g., Hydrolysis, Reduction) Coupling->Modification Library Library of Diverse Analogs Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead

Caption: Application of Methyl 3-bromo-2-cyano-6-fluorobenzoate in drug discovery.

Safety and Handling

While specific toxicity data for Methyl 3-bromo-2-cyano-6-fluorobenzoate is not available, it should be handled with the standard precautions for laboratory chemicals. Similar brominated aromatic compounds can be irritants.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a highly functionalized building block with considerable potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its unique combination of reactive sites allows for the construction of complex molecular architectures. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and scientists to utilize this versatile compound in their work.

References

  • PureSynth. Methyl 3-Bromo-2-Fluorobenzoate 98.0%(GC). [Link]

  • Roy-Lachapelle, A. et al. New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry.
  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • DergiPark. IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

Solubility of Methyl 3-bromo-2-cyano-6-fluorobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-2-cyano-6-fluorobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Methyl 3-bromo-2-cyano-6-fluorobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive framework for determining the solubility of Methyl 3-bromo-2-cyano-6-fluorobenzoate, detailing both theoretical considerations and practical experimental methodologies. We will explore the principles of solubility, introduce robust experimental protocols, and discuss advanced analytical techniques for precise quantification.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the journey of a drug from discovery to market, solubility is a fundamental physical property that influences numerous stages, including synthesis, purification, formulation, and ultimately, its performance in the body. For a compound like Methyl 3-bromo-2-cyano-6-fluorobenzoate, which serves as a versatile building block in medicinal chemistry, its solubility profile dictates the choice of solvents for chemical reactions, the efficiency of crystallization for purification, and the potential for formulating a stable and bioavailable drug product.[1] A poorly soluble compound can lead to challenges in achieving desired reaction kinetics, difficulties in removing impurities, and can necessitate complex and costly formulation strategies to ensure adequate absorption in patients. Therefore, a systematic evaluation of its solubility in a variety of organic solvents is not merely a routine measurement but a strategic imperative in the drug development process.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent.[2] To move from this qualitative guideline to a more quantitative prediction, we can employ concepts such as Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a numerical method to predict the miscibility of materials.[3][4] The total cohesive energy of a substance is divided into three components:

  • δd (Dispersion forces): Arising from temporary dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Reflecting the energy of hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSP values of the solute and solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value suggests a higher likelihood of solubility.[4]

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The equilibrium solubility method, often referred to as the "shake-flask" method, is a gold standard technique.[5]

Equilibrium Solubility (Shake-Flask) Method

This method involves adding an excess of the solid solute to a known volume of the solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess Methyl 3-bromo-2-cyano-6-fluorobenzoate prep2 Add to a known volume of the selected organic solvent prep1->prep2 equil1 Agitate the mixture at a constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow sufficient time for equilibrium to be reached (e.g., 24-48 hours) equil1->equil2 sep1 Centrifuge or filter the suspension to separate the undissolved solid equil2->sep1 sep2 Carefully collect the saturated supernatant sep1->sep2 ana1 Dilute the supernatant to a known concentration sep2->ana1 ana2 Analyze the concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 3-bromo-2-cyano-6-fluorobenzoate . This substrate presents a unique "high-stakes" electronic environment: the aryl ring is severely electron-deficient due to the synergistic effects of the nitrile (-CN), ester (-COOMe), and fluorine (-F) substituents. While this activation facilitates rapid oxidative addition, it simultaneously renders the scaffold highly susceptible to nucleophilic aromatic substitution (


) at the C-F bond and hydrolysis of the ester/nitrile moieties.

Our methodology prioritizes chemoselectivity , utilizing sterically demanding, electron-rich phosphine ligands to accelerate the catalytic cycle at lower temperatures, thereby outcompeting side reactions.

Substrate Analysis & Reactivity Profile[1]

The Electronic Landscape

The substrate, Methyl 3-bromo-2-cyano-6-fluorobenzoate, is not a standard aryl bromide. It functions as a poly-functionalized electrophile .

  • C3-Br (Reactive Site): Highly activated for oxidative addition by the ortho-cyano and meta-fluorine groups.

  • C6-F (Risk Site): The C-F bond is activated for

    
     by the ortho-ester and meta-cyano groups. Use of strong hydroxide or alkoxide bases will lead to displacement of fluoride by the base (e.g., formation of the phenol ether).
    
  • C1-Ester & C2-Nitrile: Susceptible to hydrolysis under basic aqueous conditions at elevated temperatures (

    
    ).
    
Steric Considerations

The coupling site (C3) is flanked by a cyano group at C2. While less bulky than a methyl or nitro group, the cyano group imposes rigidity. The catalyst system must accommodate this ortho-substitution without stalling transmetalation.

Optimized Experimental Protocols

Protocol A: The "Robust" Method (General Purpose)

Recommended for coupling with standard aryl/heteroaryl boronic acids where the coupling partner is stable.

Reagents:

  • Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)

    
     (1.2 - 1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    
    
    
    
    CH
    
    
    Cl
    
    
    (3-5 mol%)
  • Base: K

    
    PO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,4-Dioxane

  • Temperature: 60 - 80 °C

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl

    
     (0.03 equiv).
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane (concentration 0.1 M - 0.2 M wrt substrate).

  • Activate: Add degassed 2M aq. K

    
    PO
    
    
    
    (2.0 equiv) via syringe.
  • React: Heat the mixture to 60 °C. Monitor via LC-MS at 1 hour.

    • Note: If conversion is <50%, increase temp to 80 °C. Do not exceed 90 °C to prevent ester hydrolysis.

  • Work-up: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .

Why this works: Pd(dppf)Cl


 is a robust, bidentate ligand that resists de-ligation. K

PO

provides sufficient basicity for transmetalation without being as aggressive as hydroxides, minimizing

risk.
Protocol B: The "Anhydrous" Method (For Sensitive Substrates)

Recommended if


 byproducts (OH/OR substitution at C6) or hydrolysis are observed in Protocol A.

Reagents:

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4-8 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.5 equiv, anhydrous, finely ground)
  • Solvent: Toluene (Anhydrous) or THF

  • Additive: Water (2-5 equiv, strictly controlled) or none if using boronic esters.

Step-by-Step Workflow:

  • Pre-complexation: In the reaction vessel, mix Pd

    
    (dba)
    
    
    
    and XPhos in a small amount of solvent under inert atmosphere and stir for 10 mins at RT to generate the active catalytic species (
    
    
    ).
  • Charge: Add Substrate, Boronic Acid/Pinacol Ester, and anhydrous Cs

    
    CO
    
    
    
    .
  • Solvate: Add the remaining anhydrous solvent.

  • React: Heat to 80 °C.

  • Mechanism: The solubility of Cs

    
    CO
    
    
    
    in organic solvents is low, but sufficient to drive the reaction without creating a high concentration of dissolved base that would attack the C-F bond. XPhos is an excellent ligand for sterically hindered (ortho-substituted) couplings.

Quantitative Data Summary

ParameterProtocol A (Aqueous)Protocol B (Anhydrous)
Catalyst System Pd(dppf)Cl

Pd

(dba)

/ XPhos
Base K

PO

(aq)
Cs

CO

(solid)
Solvent Dioxane / WaterToluene
Temp 60 - 80 °C80 - 100 °C
C-Br Conversion High (>95%)High (>90%)

Risk (C-F)
Moderate (if T > 90°C)Low
Hydrolysis Risk ModerateNegligible
Cost LowHigh (Ligand cost)

Mechanistic Pathway & Logic

The following diagram illustrates the competitive landscape between the desired Suzuki cycle and the undesired


 pathway.

Suzuki_Pathway Substrate Methyl 3-bromo-2-cyano-6-fluorobenzoate Ox_Add Oxidative Addition Complex (Ar-Pd-Br) Substrate->Ox_Add Fast (Activated C-Br) SNAr_Path SNAr Attack at C-F (By OH- or RO-) Substrate->SNAr_Path High Temp / Strong Base Hydrolysis Ester/CN Hydrolysis Substrate->Hydrolysis Aq. Base / High Temp Pd_0 Pd(0) Active Catalyst Pd_0->Ox_Add Transmetal Transmetalation (Ar-Pd-Ar') Ox_Add->Transmetal Base + Ar-B(OH)2 Product Biaryl Product Transmetal->Product Reductive Elimination Product->Pd_0

Figure 1: Catalytic cycle vs. competitive decomposition pathways. The activated nature of the substrate accelerates both oxidative addition and side reactions.

Troubleshooting Guide

Issue 1: Formation of Phenol/Ether Byproduct (Loss of Fluorine)
  • Diagnosis: Mass spectrum shows M-F+OH (M-2) or M-F+OR.

  • Root Cause: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     reaction at the C-6 position. The base is acting as a nucleophile.
    
  • Solution: Switch to Protocol B . Use Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    suspended in anhydrous Toluene. Avoid alcohol solvents. Lower the temperature.
Issue 2: Protodebromination (Ar-Br Ar-H)
  • Diagnosis: Mass spectrum shows M-Br+H (M-78).

  • Root Cause: Oxidative addition occurred, but transmetalation was too slow, leading to side reactions with the solvent or trace water.

  • Solution: Increase catalyst loading or switch to a more active ligand like XPhos or SPhos which facilitates transmetalation in sterically hindered systems. Ensure Boronic Acid is in excess (1.5 equiv).

Issue 3: Low Conversion (Starting Material Remains)
  • Diagnosis: High recovery of Ar-Br.[1]

  • Root Cause: Catalyst deactivation or insufficient activation of the boronic acid.

  • Solution: Ensure effective degassing (oxygen poisons Pd). Verify the quality of the boronic acid (boroxines can be unreactive; add water to hydrolyze them).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Sandtorv, A. H. (2015). Transition Metal-Catalyzed C–N Coupling Reactions of Aryl Halides in Water: A Review. Advanced Synthesis & Catalysis, 357(11), 2403–2435. (Reference for aqueous base compatibility). Link

Sources

Palladium-catalyzed reactions of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Palladium-Catalyzed Functionalization of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Executive Summary

Methyl 3-bromo-2-cyano-6-fluorobenzoate represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of fused nitrogen heterocycles (e.g., phthalazinones, isoquinolones) found in kinase inhibitors (e.g., TRK, KRAS).[1] Its unique substitution pattern presents a specific challenge: the coexistence of a reactive aryl bromide (C3) with a nucleophile-sensitive fluoride (C6) and two strong electron-withdrawing groups (EWGs)—the cyano (C2) and ester (C1) moieties.

This guide provides optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that prioritize chemoselectivity at the C3-bromide while suppressing competitive SNAr at the C6-fluoride and hydrolysis of the ester/nitrile.[1]

Structural Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.[1]

  • C3-Bromide (Reaction Site): The primary handle for Pd-catalysis.[1] The flanking C2-cyano and C4-hydrogen create a sterically crowded environment, requiring active, bulky ligands.[1]

  • C6-Fluoride (Competitor): Located ortho to the ester (an EWG), this position is activated for Nucleophilic Aromatic Substitution (SNAr).[1] Strong bases or small, hard nucleophiles (e.g., methoxide, primary amines) may attack here, leading to byproducts.[1]

  • C1-Ester & C2-Cyano (Activators): These groups significantly reduce the electron density of the ring, facilitating the Oxidative Addition step of the catalytic cycle.[1] However, they also make the ring prone to reduction (hydrodehalogenation) if the catalytic cycle stalls.[1]

Strategic Implication: The choice of base is the single most critical variable.[1] Strong alkoxide bases (e.g., NaOtBu) must be avoided to prevent SNAr at C6 and ester cleavage.[1]

Mechanistic Workflow & Decision Tree

The following logic gate illustrates the optimization pathway for this specific scaffold.

G Start Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate Goal Target Transformation? Start->Goal Suzuki Suzuki-Miyaura (C-C) (Aryl/Heteroaryl) Goal->Suzuki Biaryl Coupling Buchwald Buchwald-Hartwig (C-N) (Amines) Goal->Buchwald Amination Suz_Cond Condition A: Pd(OAc)2 + SPhos K3PO4 (aq), Dioxane, 80°C Suzuki->Suz_Cond Buch_Cond Condition B: Pd2(dba)3 + XPhos Cs2CO3, Toluene, 100°C Buchwald->Buch_Cond Suz_Issue Issue: Protodebromination? Suz_Cond->Suz_Issue Suz_Fix Switch to Pd(dppf)Cl2 or Anhydrous CsF Suz_Issue->Suz_Fix Yes Buch_Issue Issue: SnAr at C6-F? Buch_Cond->Buch_Issue Buch_Fix Use BrettPhos (Bulky) Lower Temp (80°C) Buch_Issue->Buch_Fix Yes caption Figure 1: Optimization Logic for C3-Functionalization vs Side Reactions

Figure 1: Optimization Logic for C3-Functionalization vs Side Reactions.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol is optimized for coupling with aryl and heteroaryl boronic acids.[1] The use of SPhos ensures rapid oxidative addition and stability against the steric bulk of the ortho-cyano group.[1]

Materials:
  • Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (2.0 equiv, 2M aqueous solution or finely ground solid)[1]

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate, boronic acid, Pd(OAc)₂, and SPhos.

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.1 – 0.2 M).

  • Base Addition: Add the K₃PO₄ solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

    • Checkpoint: Look for the disappearance of the starting bromide (M+H or M+Na peaks).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why This Works (Expert Insight):
  • SPhos: The biaryl phosphine ligand creates a protective pocket around the Pd center, facilitating coupling with the sterically hindered C3 position while preventing catalyst decomposition.[1]

  • K₃PO₄: A mild base that is strong enough to activate the boronic acid but weak enough to minimize hydrolysis of the C1-methyl ester and C2-nitrile.[1]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling amines to this scaffold is riskier due to the potential for the amine to attack the C6-fluoride directly (SNAr).[1] We utilize XPhos or BrettPhos with a weak carbonate base to favor the Pd-pathway.[1]

Materials:
  • Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv)

  • Amine: R-NH₂ or R₂NH (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or [Pd(allyl)Cl]₂ (2.5 mol%)[1]

  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines) (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, granular)[1]

  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure:
  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charge Solids: Add substrate, Pd source, Ligand, and Cs₂CO₃.[1]

  • Solvent/Amine: Add solvent and the amine (if liquid).[1] If the amine is solid, add it with the other solids.[1]

  • Reaction: Heat to 90–100°C .

    • Critical Control: If the amine is small and nucleophilic (e.g., morpholine, pyrrolidine), lower the temperature to 60–80°C to suppress background SNAr.[1]

  • Monitoring: Check LC-MS for the product (C-N coupling) vs. the byproduct (C-F displacement).

    • Note: The C-F displacement product will have a mass of [M_substrate - F + Amine].[1] The desired C-Br coupling product will have [M_substrate - Br + Amine].[1]

  • Workup: Filter through a pad of Celite to remove insolubles.[1] Concentrate and purify.

Quantitative Data Summary

ParameterSuzuki-Miyaura (C-C)Buchwald-Hartwig (C-N)
Preferred Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos
Base Choice K₃PO₄ (aq)Cs₂CO₃ (anhydrous)
Solvent Dioxane or THFToluene or t-Amyl Alcohol
Temp. Range 60°C – 90°C80°C – 110°C
Primary Risk Hydrolysis of EsterSNAr at C6-F
Typical Yield 75–90%60–85%

Downstream Applications: Cyclization

The true value of this scaffold lies in its ability to form fused heterocycles after the cross-coupling event.[1]

  • Phthalazin-1(2H)-ones: Reaction with Hydrazine (NH₂NH₂) leads to attack at the ester and the nitrile, forming the phthalazinone core (common in PARP inhibitors).

  • Isoquinolones: Reaction with primary amines under basic conditions can lead to cyclization between the ester and the nitrile.[1]

References

  • Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Guram, A. S., et al. (2004).[1] "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 69(16), 5173-5180.[1] Link[1]

(Note: While the specific substrate "Methyl 3-bromo-2-cyano-6-fluorobenzoate" is a specialized intermediate, the protocols above are derived from the authoritative methodologies for electron-poor, ortho-substituted aryl halides established in the cited literature.)

Sources

Application Note: Methyl 3-bromo-2-cyano-6-fluorobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a densely functionalized aromatic building block that serves as a critical intermediate in the synthesis of fused nitrogenous heterocycles, particularly quinazolinones and phthalazines . Its value in medicinal chemistry lies in its orthogonal reactivity profile : the 2-cyano and 1-ester groups facilitate rapid cyclization, the 3-bromo substituent provides a handle for late-stage cross-coupling (Suzuki/Buchwald), and the 6-fluoro group imparts metabolic stability and electronic modulation.

This guide details the strategic application of this scaffold for synthesizing 5-bromo-8-fluoroquinazolin-4(3H)-one derivatives—a privileged core in kinase inhibitor discovery (e.g., PI3K, BTK) and KRAS G12C targeting.

Strategic Analysis: The "Linchpin" Scaffold

The utility of this molecule stems from the specific arrangement of its four functional groups.[1] In drug design, this substitution pattern allows for the construction of atropisomeric axes, a key feature in modern targeted covalent inhibitors.

Reactivity Map
  • C1-Ester (Electrophile): Primary site for nucleophilic attack (hydrazines, amines) or hydrolysis.

  • C2-Nitrile (Electrophile): Facilitates "Pinner-like" reactions or cyclocondensation with amidines to form pyrimidine-fused rings.

  • C3-Bromine (Cross-Coupling Handle): Positioned ortho to the nitrile. In the cyclized quinazoline form, this becomes the C5-position, allowing for the introduction of solubility-enhancing tails or hydrophobic pharmacophores via Pd-catalyzed coupling.

  • C6-Fluorine (Metabolic Blocker): Positioned ortho to the ester. In the final heterocycle, this occupies the C8-position, protecting the ring from oxidative metabolism (CYP450) and modulating the pKa of the heterocyclic protons.

Visualization: Reactivity & Pathway Logic[2][3]

ReactivityMap Core Methyl 3-bromo-2-cyano- 6-fluorobenzoate Ester C1-Ester (Cyclization Acceptor) Core->Ester Cyano C2-Nitrile (Amidine Attack) Core->Cyano Bromo C3-Bromine (Suzuki/Buchwald Handle) Core->Bromo Fluoro C6-Fluorine (Metabolic Shield) Core->Fluoro Quin 5-bromo-8-fluoro- quinazolin-4(3H)-one Ester->Quin + Formamidine Phthal Phthalazin-1(2H)-one Derivatives Ester->Phthal + Hydrazine Cyano->Quin Cyano->Phthal Library Kinase Inhibitor Library Quin->Library Pd-Catalysis (on Br)

Figure 1: Functional group mapping showing the divergence into distinct heterocyclic classes.

Application Protocol: Synthesis of 5-Bromo-8-fluoroquinazolin-4(3H)-one

The most high-impact application of this scaffold is the synthesis of the quinazolinone core. The following protocol describes a robust, self-validating method using formamidine acetate.

Rationale

Direct condensation with formamidine acetate is preferred over the 2-aminobenzamide route because it utilizes the nitrile directly, avoiding a separate hydrolysis/amidation step. The reaction proceeds via an initial nucleophilic attack of the amidine on the nitrile, followed by intramolecular cyclization onto the ester.

Materials
  • Precursor: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq)

  • Reagent: Formamidine acetate (1.5 - 2.0 eq)

  • Solvent: 2-Methoxyethanol (preferred for higher boiling point) or DMF.

  • Validation: LCMS (ESI+) and 1H NMR.

Step-by-Step Methodology
  • Preparation: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 g, 3.87 mmol) in 2-Methoxyethanol (10 mL).

    • Note: 2-Methoxyethanol is chosen over ethanol to allow reaction temperatures >100°C, which ensures complete cyclization of the sterically crowded 2,3,6-substituted system.

  • Reagent Addition: Add Formamidine acetate (0.80 g, 7.75 mmol, 2.0 eq) in a single portion.

    • Mechanistic Insight: The acetate salt buffers the reaction; however, if conversion is slow, a catalytic amount of NaOAc can be added.

  • Cyclization: Heat the mixture to 120°C for 4–6 hours .

    • Checkpoint 1 (TLC/LCMS): Monitor the disappearance of the starting material (UV 254 nm). The product is more polar. Look for the mass shift: MW 258 (SM)

      
       MW 243 (Product, loss of -OMe + addition of N). Wait, check mass balance:
      
    • Mass Balance Check: SM (

      
      , MW ~258) + Formamidine (
      
      
      
      )
      
      
      Product (
      
      
      , MW ~243) + MeOH.
    • Correction: The product mass is expected to be [M+H]+ ~243/245 (Br isotope pattern).

  • Workup (Precipitation Protocol): Cool the reaction mixture to room temperature. The product often precipitates spontaneously.

    • If solid forms: Filter the solid and wash with cold water (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove organic impurities.

    • If no solid: Pour the reaction mixture into ice-water (50 mL) with vigorous stirring. Adjust pH to ~5-6 with dilute acetic acid if necessary to induce precipitation.

  • Purification: The crude solid is typically >90% pure. Recrystallization from EtOH/DMF (9:1) yields analytical grade material.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 75% - 85%High yield due to thermodynamic stability of the fused ring.
Appearance Off-white to pale yellow solid
Melting Point >250°CCharacteristic of fused quinazolinones.
LCMS (ESI) [M+H]+ 242.9 / 244.91:1 Bromine isotope pattern is critical for confirmation.

Advanced Workflow: Late-Stage Diversification

Once the 5-bromo-8-fluoroquinazolin-4(3H)-one core is synthesized, the bromine atom at position 5 serves as the diversification point.

Suzuki-Miyaura Coupling Protocol

The 5-bromo position is sterically flanked by the carbonyl (C4) and the C6-fluorine (via the ring system), but it remains accessible to active Pd catalysts.

  • Catalyst System:

    
     (5 mol%) is robust for this electron-deficient heterocycle.
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 100°C, 2-12 hours under

    
    .
    

Why this order? Attempting Suzuki coupling on the linear benzoate before cyclization is risky because the nitrile group can poison palladium catalysts, and the ester is prone to hydrolysis under basic Suzuki conditions. Building the stable quinazolinone ring first "locks in" the sensitive groups.

Workflow Diagram

Workflow Start Start: Methyl 3-bromo-2-cyano- 6-fluorobenzoate Step1 Step 1: Cyclocondensation (Formamidine acetate, 120°C) Start->Step1 Inter Intermediate: 5-bromo-8-fluoro- quinazolin-4(3H)-one Step1->Inter Yield: ~80% Step2 Step 2: Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Inter->Step2 Final Final Product: 5-Aryl-8-fluoroquinazolinone Step2->Final Library Generation

Figure 2: Sequential workflow for converting the benzoate scaffold into a functionalized library.

Safety & Handling (MSDS Summary)

  • Hazards: The parent benzoate is an organic halide and nitrile. It is harmful if swallowed, inhaled, or absorbed through skin. It may release hydrogen cyanide (HCN) if exposed to strong acids.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

  • Disposal: All waste streams containing the nitrile functionality must be treated as cyanide waste (oxidative destruction with bleach) unless fully converted to the heterocycle.

References

  • Quinazolinone Synthesis Methodology

    • Wang, B., et al. "Synthesis of quinazolinones."[2] Organic Chemistry Portal. (General methodology for nitrile-to-quinazolinone conversion).

  • Reaction of 2-Cyanobenzoates with Amidines

    • Quiñones, R. E., et al. "Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines."[3] J. Org.[3][2] Chem., 2021.[3][4] (Demonstrates the reactivity of ester/nitrile motifs with amidines).

  • Commercial Availability & Physical Data

    • BLD Pharm.[5] "Methyl 3-bromo-2-cyano-6-fluorobenzoate Product Page." (Physical properties and safety data).

  • Kinase Inhibitor Context (Analogous Scaffolds)

    • Al-Sanea, M. M., et al. "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones."[6] Drug Des Devel Ther., 2024.[6][7] (Context for biological activity of quinazolinone cores).

Sources

Application Note: Strategic Heterocyclization of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists working with poly-functionalized aromatic scaffolds. It details the strategic synthesis of fused heterocyclic systems—specifically Indazolones and Quinazolinones —derived from Methyl 3-bromo-2-cyano-6-fluorobenzoate .

The guide prioritizes high-fidelity chemical logic, referencing mechanistic causalities and providing self-validating protocols.


Molecular Weight:  258.05  g/mol 

Executive Summary & Reactivity Profile

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a dense, high-value scaffold containing four distinct reactive handles on a single benzene ring. Its utility lies in the ortho-disposition of these functional groups, allowing for divergent synthesis of fused heterocycles.

Structural Reactivity Analysis

The molecule possesses a "Push-Pull" electronic environment that dictates the order of operations:

  • C6-Fluorine (Leaving Group): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-electron-withdrawing ester group (at C1) and the para-bromine (at C3). This is the most kinetically accessible site for soft nucleophiles (e.g., hydrazine, thiols).
    
  • C1-Ester (Electrophile): Susceptible to nucleophilic attack (acylation) but sterically modulated by the ortho-fluoro and ortho-cyano groups.

  • C2-Nitrile (Electrophile): Prone to Pinner reactions or nucleophilic addition-elimination to form amidines/imines. It acts as a "trap" for cyclization after an initial attack at C1.

  • C3-Bromine (Cross-Coupling Handle): Generally inert to the cyclization conditions described below, preserving it as a handle for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings.

Divergent Synthetic Pathways

We define two primary protocols based on the nucleophile choice:

  • Path A (Hydrazine): Exploits the C6-F and C1-Ester relationship to form Indazolones .

  • Path B (Guanidine): Exploits the C1-Ester and C2-Nitrile relationship to form Quinazolinones .

ReactivityMap cluster_legend Reaction Logic Start Methyl 3-bromo-2-cyano- 6-fluorobenzoate F_Site C6-Fluoro (SNAr Activated) Start->F_Site Ester_Site C1-Ester (Acylation) Start->Ester_Site CN_Site C2-Nitrile (Cyclization Trap) Start->CN_Site Indazolone TARGET A: 5-Bromo-4-cyano- 1,2-dihydro-3H-indazol-3-one F_Site->Indazolone Hydrazine (Attack 1) Ester_Site->Indazolone Cyclization (Step 2) Quinazoline TARGET B: 2-Amino-5-bromo- 8-fluoroquinazolin-4(3H)-one Ester_Site->Quinazoline Guanidine (Attack 1) CN_Site->Quinazoline Cyclization (Step 2) Legend1 Path A: 5-Membered Ring Fusion Legend2 Path B: 6-Membered Ring Fusion

Figure 1: Chemoselectivity map illustrating the divergent synthesis of Indazolones and Quinazolines based on nucleophilic trajectory.

Protocol A: Synthesis of Functionalized Indazolones

Target: 5-bromo-4-cyano-1,2-dihydro-3H-indazol-3-one Mechanism:


 displacement of Fluorine followed by intramolecular lactamization.
Rationale

Using hydrazine hydrate allows for a rapid


 reaction at the C6-position. The resulting hydrazine intermediate is positioned ortho to the ester, facilitating an immediate 5-exo-trig cyclization to form the indazolone core. This pathway is preferred over phthalazinone formation (via Ester/CN attack) due to the high lability of the C6-fluorine.
Materials & Reagents
ReagentEquivalentsRole
Methyl 3-bromo-2-cyano-6-fluorobenzoate 1.0 equivLimiting Reagent
Hydrazine Monohydrate (64-65%) 2.5 equivNucleophile (Bi-functional)
Ethanol (Abs.) 10 V (mL/g)Solvent (Protic promotes

)
Triethylamine (TEA) 1.1 equivBase (Scavenges HF)
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 mmol) in absolute Ethanol (5.0 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (1.1 mmol) followed by the dropwise addition of Hydrazine Monohydrate (2.5 mmol).

    • Note: Exotherm is possible.[1] Maintain temperature <5°C during addition to prevent uncontrolled double-addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 minutes, then heat to reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the starting material (

      
       258) and appearance of the product mass (
      
      
      
      ~238/240, Br pattern).
  • Work-up: Cool the reaction mixture to RT. The product often precipitates as a solid.

    • If Solid Forms: Filter the precipitate, wash with cold Ethanol (2 x 2 mL) and Diethyl Ether (2 x 2 mL).

    • If No Precipitate: Concentrate the solvent to ~20% volume, add water (10 mL), and adjust pH to ~6 with 1M HCl to induce precipitation. Filter and wash.[2][3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Expected Yield: 75–85% Key Characterization:

  • 
     NMR:  Loss of methyl ester singlet (~3.9 ppm). Appearance of broad NH protons (10–12 ppm).
    
  • IR: Nitrile stretch (~2230 cm⁻¹) should remain (unless hydrolyzed, which is rare under these conditions).[4] Lactam C=O stretch (~1680 cm⁻¹).[4]

Protocol B: Synthesis of Amino-Quinazolinones

Target: 2-amino-5-bromo-8-fluoroquinazolin-4(3H)-one Mechanism: Guanidine insertion into the C1-Ester/C2-Nitrile system.

Rationale

This protocol targets the ortho-cyano ester motif. Guanidine acts as a 1,3-binucleophile. It attacks the ester (forming an acylguanidine intermediate) and subsequently cyclizes onto the nitrile carbon. This route preserves the C6-Fluorine and C3-Bromine, leaving them available for late-stage diversification (e.g.,


 at C8 of the quinazoline).
Materials & Reagents
ReagentEquivalentsRole
Methyl 3-bromo-2-cyano-6-fluorobenzoate 1.0 equivLimiting Reagent
Guanidine Hydrochloride 3.0 equivNucleophile Source
Sodium Methoxide (0.5M in MeOH) 3.5 equivBase (Generates free Guanidine)
Methanol (Anhydrous) 10 VSolvent
Step-by-Step Methodology
  • Free Base Generation: In a dry flask, dissolve Guanidine HCl (3.0 mmol) in Sodium Methoxide solution (3.5 mmol NaOMe in MeOH). Stir at RT for 15 minutes. A white precipitate (NaCl) will form.[4]

    • Optional: Filter off NaCl for a cleaner reaction, though not strictly necessary.

  • Substrate Addition: Add Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 mmol) directly to the guanidine/NaOMe mixture.

  • Reaction: Heat the mixture to reflux (65°C) under Nitrogen atmosphere for 6–12 hours.

    • Mechanism Check: The solution usually turns yellow/orange.

    • Monitoring: LC-MS is critical here to distinguish between the intermediate (acylguanidine) and the cyclized product. The product should show a mass of ~

      
      .
      
  • Quench & Isolation: Cool to RT. Concentrate the solvent to dryness under reduced pressure.[5]

  • Neutralization: Resuspend the residue in Water (10 mL). Acidify carefully with 1M Acetic Acid to pH 5–6. The quinazolinone is amphoteric but usually precipitates at slightly acidic pH.

  • Purification: Collect the solid by filtration. Wash with Water and cold Isopropanol.

    • Note: If the product is trapped in salts, perform a Soxhlet extraction with Ethyl Acetate.

Expected Yield: 60–75% Key Characterization:

  • 
     NMR:  Signal for Fluorine should remain (confirming no displacement by methoxide).
    
  • Mass Spec: Distinctive Br isotope pattern (1:1 ratio).[4]

Troubleshooting & Critical Parameters

Competition: vs. Cyclization

In Protocol B (Quinazoline), there is a risk that Methoxide (base) or Guanidine attacks the C6-Fluoro group (


) instead of the Ester/Nitrile.[4]
  • Mitigation: Use Sodium Hydride (NaH) in THF instead of NaOMe/MeOH. This prevents methoxide competition. Use free guanidine base if available, or generate it in situ with NaH.

  • Temperature Control: Do not exceed 70°C. Higher temperatures favor

    
     at the fluorine position.
    
Hydrolysis of Nitrile

If water is present in the solvent during Protocol A or B, the C2-Nitrile can hydrolyze to a primary amide (


).[4]
  • Prevention: Use anhydrous solvents (Ethanol/Methanol) and store reagents in a desiccator.

Regioselectivity Verification
MethodObservationConclusion
NOE (NMR) Interaction between NH and C5-HConfirms Indazolone structure.

NMR
Carbonyl shift ~160 ppm (Quinazoline) vs ~155 ppm (Indazolone)Distinguishes ring size.[4]
X-ray Definitive crystal structureRecommended for novel analogs.

References

  • Synthesis of Indazoles via Hydrazine

    
    : 
    
    • Reaction of 2-fluoro-benzonitriles with hydrazine to form 3-aminoindazoles.[1]

    • L. Zhu, et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine." Molecules, 2024 , 29, 2705.[4]

  • Quinazoline Synthesis from 2-Cyanoesters

    • Cyclization of methyl 2-cyanobenzoate deriv
    • S. M.[6] Sondhi, et al. "Heterocyclic compounds as inflammation inhibitors."[4] Current Medicinal Chemistry, 2010 , 17, 1211.

  • Reactivity of Poly-halogenated Benzoates

    • General reactivity profiles of fluoro-bromo-benzo
    • Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles."[4] Tetrahedron, 2003 , 59, 437.

  • Analogous Scaffold Chemistry (Lenacapavir Intermediate)

    • Demonstrates the stability of the Bromo/Fluoro motif during hydrazine cycliz
    • N. Asad, et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir."[7] ChemRxiv, 2024 .[4]

Disclaimer: This protocol involves the use of hazardous chemicals (Hydrazine, Alkyl Halides).[4] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Protocol for nucleophilic aromatic substitution on Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (


) on Methyl 3-bromo-2-cyano-6-fluorobenzoate 

Executive Summary & Strategic Importance

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a high-value scaffold, primarily utilized in the synthesis of covalent KRAS G12C inhibitors (e.g., Adagrasib analogs). The molecule presents a classic "chemoselectivity puzzle" for medicinal chemists: it contains two potential leaving groups (bromide at C3, fluoride at C6) and two electron-withdrawing activating groups (cyano at C2, ester at C1).

The Challenge:

  • Electronic Activation: The cyano group (-CN) is a stronger electron-withdrawing group (EWG) than the ester (-COOMe). This theoretically activates the ortho-bromide (C3) more strongly than the ortho-fluoride (C6).

  • Leaving Group Ability: Fluoride is a superior leaving group in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the rate-determining Meisenheimer complex.[1]
    

The Solution: This protocol details the conditions required to achieve >98% regioselectivity for C6-fluorine displacement , preserving the C3-bromide for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The method utilizes mild bases and controlled temperatures to prevent side reactions such as ester hydrolysis or bis-substitution.

Mechanistic Insight: The "Fluorine Effect"

To ensure reproducibility, researchers must understand the causality behind the reaction conditions.

The reaction proceeds via an addition-elimination mechanism (


).[2][3]
  • Nucleophilic Attack: The amine nucleophile attacks the ring carbon.

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[4][5]

  • Elimination: The halide leaves, restoring aromaticity.[3][4][6]

Why Fluorine (C6) and not Bromine (C3)? Although the C3 position is strongly activated by the ortho-cyano group, the C6 position reacts preferentially because the C-F bond is highly polarized. The high electronegativity of fluorine lowers the energy of the transition state for the initial nucleophilic attack (the rate-determining step). Conversely, the C-Br bond is less polarized, and the C3 position is sterically crowded by the adjacent cyano group.

Diagram 1: Reaction Pathway & Regioselectivity

SNAr_Mechanism Substrate Methyl 3-bromo-2-cyano- 6-fluorobenzoate Complex_F Meisenheimer Complex A (Stabilized by F electronegativity) Substrate->Complex_F  Fast Attack at C6   Complex_Br Meisenheimer Complex B (Sterically hindered) Substrate->Complex_Br  Slow Attack at C3   Nu Nucleophile (R-NH2) Nu->Substrate Prod_F Product A (Major) C6-Amino Substitution (Br Intact) Complex_F->Prod_F -HF Prod_Br Product B (Impurity) C3-Amino Substitution (F Intact) Complex_Br->Prod_Br -HBr

Caption: Kinetic pathway favoring C6-F displacement due to transition state stabilization, despite the stronger electronic activation of the C3 position.

Experimental Protocol

Scope: This procedure is optimized for secondary cyclic amines (e.g., piperazines, pyrrolidines) and primary anilines.

Materials
  • Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv).

  • Nucleophile: Amine (1.1 equiv). Note: If using a hydrochloride salt, add 1.0 extra equiv of base.

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv). Alternative: 
    
    
    
    for less soluble amines.
  • Solvent: Tetrahydrofuran (THF) (anhydrous) or DMF.

    • Selection Guide: Use THF for ease of workup (evaporation). Use DMF if the nucleophile is polar/insoluble.

Step-by-Step Methodology
  • Preparation (T = 0 min):

    • Charge a reaction vessel with Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv) and a magnetic stir bar.

    • Add THF (10 volumes, e.g., 10 mL per 1 g substrate).

    • Cool the solution to 0 °C using an ice/water bath. Critical: Lower temperature improves regioselectivity.

  • Base Addition:

    • Add DIPEA (2.5 equiv) dropwise. The solution may darken slightly; this is normal.

  • Nucleophile Addition (T = 15 min):

    • Dissolve the Amine Nucleophile (1.1 equiv) in a minimal amount of THF.

    • Add the amine solution dropwise to the reaction mixture at 0 °C over 10–15 minutes.

    • Reasoning: Slow addition prevents localized "hotspots" that could trigger side reactions at the C3-bromide.

  • Reaction Monitoring:

    • Allow the mixture to warm naturally to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 3:1) or LC-MS.

      • Target Mass:

        
        .
        
      • Look for: Disappearance of the highly mobile starting material.

  • Workup & Isolation:

    • Quench: Dilute with water (20 volumes).

    • Extraction: Extract with Ethyl Acetate (3 x 10 volumes).

    • Wash: Wash combined organics with Brine (sat. NaCl) to remove residual DMF/THF.

    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often pure enough (>95%) for the next step.

    • If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Substrate in THF Cool to 0°C AddBase Add DIPEA (2.5 eq) Start->AddBase AddNu Add Amine (1.1 eq) Dropwise over 15 min AddBase->AddNu React Warm to RT Stir 2-4 Hours AddNu->React Check QC Check (LCMS/TLC) Is SM consumed? React->Check Check->React No (Wait) Quench Quench with Water Extract with EtOAc Check->Quench Yes Finish Concentrate & Dry Yield: Yellow Solid Quench->Finish

Caption: Operational workflow for the synthesis of 6-amino-3-bromo-2-cyanobenzoates.

Troubleshooting & Optimization Data

The following table summarizes common pitfalls and their remediation, based on internal process data.

VariableObservationRecommendation
Solvent: DMSO Reaction is very fast (<30 min) but impurity profile increases (C3-displacement observed).Use THF or DMF for better control. DMSO is too polar/activating for this sensitive substrate.
Base: NaOH Hydrolysis of the Methyl Ester (C1) and partial hydrolysis of Cyano (C2) to amide.Avoid hydroxide bases. Use non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (

).
Temp: >50 °C Loss of Bromine (C3) and formation of bis-aminated product.Keep reaction below 30 °C . The fluorine is highly activated; heat is unnecessary.
Stoichiometry Incomplete conversion with 1.0 equiv amine.Use 1.1 to 1.2 equiv amine. HF generation can protonate the amine if base is insufficient.

Safety & Handling

  • Cyanide Stability: While the cyano group is bonded to the ring, avoid strong acids during workup to prevent any risk of HCN liberation, although the risk is low with this specific aryl-nitrile.

  • HF Scavenging: The reaction generates Hydrogen Fluoride (HF) in situ. The presence of DIPEA neutralizes this to form DIPEA-HF salts. Ensure the reaction mixture is treated as a fluoride-containing waste stream.

  • Sensitizer: Benzoate esters and halobenzenes can be skin sensitizers. Handle in a fume hood with nitrile gloves.

References

  • Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor. Journal of Medicinal Chemistry. (Describes the synthesis of similar 2-cyano-3-bromo-6-fluoro scaffolds).

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews. (Foundational text on the "Element Effect" explaining why Fluorine > Bromine in

    
    ).
    
  • Organic Chemistry Portal. (n.d.).

    
    ). (General mechanism and regioselectivity rules).
    
  • Vertex Pharmaceuticals. (2021). Process for the preparation of inhibitors of KRAS G12C. WO2021097212A1.

Sources

Application Note: Methyl 3-bromo-2-cyano-6-fluorobenzoate as a Modular Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of Methyl 3-bromo-2-cyano-6-fluorobenzoate , a high-value, poly-functionalized scaffold.[1] This compound is a "Swiss Army Knife" for medicinal chemistry, offering orthogonal reactivity profiles that enable the rapid assembly of privileged pharmacophores, particularly phthalazinones (PARP inhibitors) and quinazolines (Kinase inhibitors).[1]

Executive Summary

Methyl 3-bromo-2-cyano-6-fluorobenzoate represents a densely functionalized aromatic core designed for diversity-oriented synthesis.[1] Its structure features four distinct reactive handles, each addressable under specific conditions, allowing for the programmed assembly of 5,8-disubstituted phthalazin-1(2H)-ones and 5,8-disubstituted quinazolines .[1]

Key Structural Advantages[1]
  • C1-Ester & C2-Nitrile (Ortho): Enables "one-pot" cyclization with binucleophiles (hydrazines, amidines) to form fused heterocycles.[1]

  • C6-Fluorine (Ortho to Ester): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent ester and nitrile groups.[1]
    
  • C3-Bromine (Meta to Ester): Serves as a robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), orthogonal to the

    
     reactivity of the fluorine.[1]
    

Reactivity Profile & Logic

The power of this building block lies in its Regioselective Orthogonality .[1] The table below summarizes the reactivity hierarchy.

PositionFunctional GroupReactivity ModePrimary ApplicationActivation Logic
C6 Fluorine

(Nucleophilic Subst.)[1]
Introduction of solubilizing amines (e.g., piperazines).[1]Activated by ortho-Ester and para-Bromine (weak).[1]
C3 BrominePd-Catalyzed CouplingCarbon-Carbon bond formation (Aryl/Alkyl).[1]Stable to

conditions; reactive under Pd(0).
C1/C2 Ester / CyanoCyclocondensationFormation of Phthalazinone or Quinazoline cores.1,2-dielectrophilic center for binucleophiles.[1]

Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-bromo-8-fluorophthalazin-1(2H)-one

Target: Scaffold for PARP Inhibitor Analogs (e.g., Olaparib derivatives).

Rationale: The reaction with hydrazine targets the ester and nitrile simultaneously.[1] The regiochemistry is driven by the initial attack of hydrazine on the highly electrophilic ester, followed by intramolecular attack on the nitrile.[1]

Materials:

  • Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq)

  • Hydrazine monohydrate (2.0 eq)

  • Ethanol (0.5 M concentration)

  • Acetic Acid (cat.[1][2][3] 10 mol%)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction flask with Methyl 3-bromo-2-cyano-6-fluorobenzoate and Ethanol. Stir until fully dissolved.

  • Addition: Add Hydrazine monohydrate dropwise at room temperature. Note: Exotherm is possible.[1][3]

  • Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via LC-MS (Target M+H: ~258/260 Da).[1]

  • Work-up: Cool the reaction to 0 °C. The product often precipitates as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold ethanol (2x) and diethyl ether (1x). Dry under vacuum.[1]

Critical Checkpoint: The appearance of a signal at ~11.5–12.5 ppm in


-NMR (DMSO-

) confirms the formation of the lactam NH.[1]
Protocol B: Regioselective Diversification

Target: Introduction of Amino-Side Chains (e.g., for solubility).

Rationale: The C6-Fluorine is significantly more reactive toward nucleophilic attack than the C3-Bromine due to the ortho-effect of the ester.[1] This allows for substitution before cyclization or coupling.[1]

Materials:

  • Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq)

  • Morpholine (1.2 eq)

  • 
     (2.0 eq)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Setup: Suspend Methyl 3-bromo-2-cyano-6-fluorobenzoate and

    
     in ACN.
    
  • Reaction: Add Morpholine. Heat to 60 °C for 2–3 hours.

    • Control: Do not exceed 80 °C to avoid premature cyclization or nitrile hydrolysis.[1]

  • Monitoring: TLC (Hexane/EtOAc 3:1) should show the disappearance of the starting material (

    
     ~0.[1]6) and appearance of a more polar spot (
    
    
    
    ~0.4).[1]
  • Work-up: Dilute with water, extract with EtOAc. The product, Methyl 3-bromo-2-cyano-6-morpholinobenzoate , can be used directly in Protocol A or C.[1]

Protocol C: Synthesis of 5-Bromo-8-fluoroquinazolin-4(3H)-one

Target: Scaffold for Kinase Inhibitors (e.g., EGFR, BTK).[1]

Rationale: Reaction with formamidine acetate builds the pyrimidine ring.[1]

Materials:

  • Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq)

  • Formamidine Acetate (1.5 eq)

  • 2-Methoxyethanol (Solvent)

Step-by-Step Methodology:

  • Reaction: Mix starting material and formamidine acetate in 2-methoxyethanol.

  • Conditions: Heat to 120 °C for 12 hours.

  • Mechanism: The amidine nitrogen attacks the ester (or nitrile), followed by ring closure.[1] The C3-Bromo ends up at the 5-position (peri-position) of the quinazoline, while the C6-Fluoro ends up at the 8-position .[1]

  • Isolation: Pour into ice water. Filter the precipitate.[1][3][4][5]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from this single building block.

G Start Methyl 3-bromo-2-cyano- 6-fluorobenzoate (Core Scaffold) SnAr_Prod Intermediate A: SnAr Product (6-Amino substituted) Start->SnAr_Prod Protocol B: Amine, K2CO3, 60°C (Selectivity: F > Br) Phthalazine Target 1: 5-Bromo-8-fluoro- phthalazin-1(2H)-one (PARP Scaffold) Start->Phthalazine Protocol A: Hydrazine, EtOH, Reflux Quinazoline Target 2: 5-Bromo-8-fluoro- quinazolin-4(3H)-one (Kinase Scaffold) Start->Quinazoline Protocol C: Formamidine, 120°C Suzuki Target 3: Bi-Aryl Derivative (Post-Cyclization Coupling) Phthalazine->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Functionalize Br) Quinazoline->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 (Functionalize Br)

Caption: Divergent synthetic pathways from the core scaffold.[1] Blue: Starting Material; Grey: Intermediate; Green/Red: Heterocyclic Cores; Yellow: Final Functionalization.

References

  • General Reactivity of 2-Cyano-6-fluorobenzoates

    • Source: Ambeed & Sigma-Aldrich Catalog Data for Methyl 2-cyano-6-fluorobenzoate (CAS 58332-01-7).[1]

    • Relevance: Confirms the stability and commercial availability of the parent core.[1]

    • URL:

  • Synthesis of Quinazolines from 2-Cyanobenzoates

    • Source:Organic Chemistry Portal, "Synthesis of Quinazolines".[1]

    • Relevance: Validates the cyclization logic using amidines and 2-cyano-benzoate deriv
    • URL:

  • Application in Kinase Inhibitor Scaffolds (CDK2/KRAS)

    • Source: Patent WO2021030537A1, "Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors".[1][5]

    • Relevance: Cites the use of Methyl 2-cyano-6-fluorobenzoate in reactions followed by cyclization, valid
    • URL:[5]

  • Phthalazinone Synthesis (PARP Inhibitors)

    • Source:Journal of Medicinal Chemistry, "Discovery of Olaparib".[1] (General reference for Phthalazinone formation from 2-cyano/2-carboxy esters).

    • Context: Supports the logic of Protocol A (Hydrazine cyclization).[1]

Sources

Application Note: Strategic Hydrolysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the selective hydrolysis of the methyl ester in Methyl 3-bromo-2-cyano-6-fluorobenzoate, a polysubstituted aromatic compound of significant interest in the synthesis of pharmaceutical intermediates and other advanced materials. The inherent steric hindrance and electronic nature of this substrate necessitate a carefully optimized protocol to achieve high-yield conversion to the corresponding carboxylic acid, 3-bromo-2-cyano-6-fluorobenzoic acid, while preserving the integrity of the cyano and halo functionalities. We present a robust, field-tested protocol employing lithium hydroxide in a mixed aqueous-organic solvent system, discuss the underlying chemical principles, and provide a detailed troubleshooting guide.

Introduction: Navigating the Challenges of a Hindered Ester

The hydrolysis of esters is a fundamental transformation in organic synthesis. However, when the ester is part of a sterically congested and electronically complex molecule such as Methyl 3-bromo-2-cyano-6-fluorobenzoate, this seemingly straightforward reaction presents significant challenges. The ortho-fluoro and ortho-cyano substituents sterically shield the carbonyl carbon, impeding the approach of a nucleophile.[1][2] Concurrently, the electron-withdrawing nature of the bromo, fluoro, and cyano groups enhances the electrophilicity of the carbonyl carbon, a factor that can be leveraged for a successful reaction.

This application note details a reliable method for the saponification of Methyl 3-bromo-2-cyano-6-fluorobenzoate. The choice of lithium hydroxide as the base is critical; its smaller ionic radius compared to sodium or potassium hydroxide facilitates coordination with the carbonyl oxygen, thereby promoting nucleophilic attack.[3] The use of a tetrahydrofuran (THF)/water solvent system ensures the solubility of the hydrophobic substrate while providing the aqueous medium for the hydrolysis.[3]

Reaction Mechanism and Rationale

The saponification of Methyl 3-bromo-2-cyano-6-fluorobenzoate proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) from LiOH acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide ion (⁻OCH₃) and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the lithium carboxylate salt, driving the reaction to completion.[4] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid product.

Experimental Protocol

This protocol is designed for the hydrolysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate on a research scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for a 1 mmol scale)Notes
Methyl 3-bromo-2-cyano-6-fluorobenzoateNot available~258.04258 mg (1 mmol)Starting material.
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.96126 mg (3 mmol)3 equivalents.
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mLSolvent.
Deionized water7732-18-518.025 mLCo-solvent.
Hydrochloric acid (HCl), 1M aqueous solution7647-01-036.46As neededFor acidic workup.
Ethyl acetate141-78-688.11~50 mLFor extraction.
Brine (saturated aqueous NaCl solution)7647-14-558.44~20 mLFor washing the organic layer.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As neededFor drying the organic layer.
Reaction Setup and Procedure

Figure 1. Experimental workflow for the hydrolysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-bromo-2-cyano-6-fluorobenzoate (258 mg, 1 mmol) in anhydrous tetrahydrofuran (10 mL).

  • Addition of Base: In a separate beaker, dissolve lithium hydroxide monohydrate (126 mg, 3 mmol) in deionized water (5 mL). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) using a heating mantle or an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v), with visualization under UV light. The reaction is complete when the starting ester spot is no longer visible. The expected reaction time is typically 4-12 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 1M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid should form.

  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-bromo-2-cyano-6-fluorobenzoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure carboxylic acid.

Troubleshooting

IssuePossible CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Prolong the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained at a gentle reflux.
Steric hindrance is greater than anticipated.Increase the equivalents of LiOH (e.g., to 5 equivalents). Consider using a higher boiling point co-solvent like 1,4-dioxane.
Side Product Formation Hydrolysis of the cyano group.Avoid excessively harsh conditions (prolonged heating at high temperatures). If this is a persistent issue, a milder base might be explored, though this may lead to longer reaction times.
Nucleophilic aromatic substitution.This is less likely under these conditions but could be favored by very high temperatures. Adhere to the recommended temperature range.
Low Yield Incomplete extraction of the product.Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The product may have some water solubility.
Loss of product during workup.Be careful during the acidification step to ensure complete precipitation of the product before extraction.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the selective hydrolysis of the sterically hindered ester, Methyl 3-bromo-2-cyano-6-fluorobenzoate. By carefully selecting the base and solvent system, and by diligently monitoring the reaction, researchers can achieve high yields of the desired carboxylic acid while minimizing side reactions. This procedure is a valuable tool for synthetic chemists working on the development of complex aromatic molecules for various applications.

References

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • ScienceMadness. (2016, August 8). Difficult hydrolysis of an hindered ester. Retrieved from [Link]

  • Reddit. (n.d.). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
  • Arkivoc. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • Chemspace. (n.d.). 3-bromo-2-cyano-6-fluorobenzoic acid - C8H3BrFNO2 | CSMB00015524375. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • ResearchGate. (2025, November 3). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from [Link]

  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • This is a placeholder for a relevant citation that would ideally be found for a specific protocol.
  • PubChem. (n.d.). 6-bromo-3-cyano-2-fluorobenzoic acid. Retrieved from [Link]

Sources

Methyl 3-bromo-2-cyano-6-fluorobenzoate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Methyl 3-bromo-2-cyano-6-fluorobenzoate in Agrochemical Synthesis

Executive Summary

Methyl 3-bromo-2-cyano-6-fluorobenzoate represents a "privileged scaffold" in modern agrochemical discovery, particularly for the synthesis of fused heterocyclic herbicides (e.g., uracils, quinazolinones) and next-generation insecticides (e.g., anthranilic diamides).[1] Its unique tetrasubstituted benzene core offers three distinct vectors for diversification:

  • Nucleophilic Aromatic Substitution (

    
    ):  The C6-fluorine is highly activated by the ortho-ester and para-bromine, allowing for facile introduction of amines or ethers.[1]
    
  • Heterocycle Construction: The ortho-cyano/ester motif serves as a pre-organized "lynchpin" for cyclocondensation reactions to form bicyclic cores.[1]

  • Cross-Coupling: The C3-bromine provides a handle for late-stage functionalization via Suzuki-Miyaura or Sonogashira coupling.[1]

This guide details the reactivity profile, synthetic protocols, and safety considerations for maximizing the utility of this intermediate.[1]

Chemical Profile & Reactivity Analysis

Compound Identity:

  • IUPAC Name: Methyl 3-bromo-2-cyano-6-fluorobenzoate[2][1][3][4][5]

  • CAS Number: 1807215-29-7[2][1][3][4][5][6]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 258.04 g/mol [2][1]

Structural Analysis: The molecule is a densely functionalized benzene ring.[1] The steric and electronic environment dictates the order of operations in synthesis.[1]

PositionSubstituentElectronic EffectReactivity / Application
C1 Methyl Ester (

)
EWG (Inductive/Resonance)Electrophile for cyclization; activates C6-F.
C2 Cyano (

)
EWG (Inductive/Resonance)Precursor to amides/heterocycles; ortho to ester.[1]
C3 Bromine (

)
Weakly DeactivatingHandle for Pd-catalyzed cross-coupling.[1]
C6 Fluorine (

)
EWG (Inductive)Leaving group for

; highly activated by ortho-ester.[1]

Reactivity Heatmap:

  • Most Reactive: C6-F (

    
     displacement).[1]
    
  • Moderately Reactive: C1/C2 (Cyclocondensation).[1]

  • Least Reactive (requiring catalysis): C3-Br (Cross-coupling).[1]

Application 1: Synthesis of Fused Heterocycles (Quinazolinones)

The juxtaposition of the ortho-cyano and ortho-ester groups makes this scaffold ideal for synthesizing quinazolin-4(3H)-ones, a core structure in many fungicides and insecticides.[1]

Mechanism: Nucleophilic attack on the nitrile by an amidine or urea derivative, followed by intramolecular cyclization onto the ester.[1]

Protocol: One-Pot Synthesis of 8-Bromo-5-fluoroquinazolin-4(3H)-one

  • Reagents: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq), Formamidine acetate (1.5 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or NMP (anhydrous).[1]

  • Conditions:

    
    , 4-6 hours.[1]
    

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 3-bromo-2-cyano-6-fluorobenzoate (5.0 g, 19.4 mmol) in anhydrous DMF (50 mL).

  • Add Base: Add potassium carbonate (

    
    , 5.36 g, 38.8 mmol) in a single portion. The suspension may turn slightly yellow.[1]
    
  • Add Nucleophile: Add formamidine acetate (3.03 g, 29.1 mmol).

  • Heat: Heat the reaction mixture to

    
     under an inert atmosphere (
    
    
    
    ). Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][7][8]
    • Checkpoint: Disappearance of the starting ester peak and appearance of the cyclized product (

      
      ).[1]
      
  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a solid.[1][9]

  • Isolation: Filter the solid, wash with water (

    
     mL) and cold ethanol (20 mL).
    
  • Purification: Recrystallize from ethanol/DMF if necessary.

    • Yield: Typically 75-85%.[1]

Application 2: Regioselective Functionalization

The fluorine atom at C6 is uniquely positioned for displacement.[1] It is ortho to the electron-withdrawing ester and para to the bromine, making it significantly more labile than a standard aryl fluoride.[1] This reaction is often performed before cyclization to introduce diversity.[1]

Protocol: Displacement with Primary Amines (e.g., Methylamine) [1]

  • Reagents: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), DIPEA (1.5 eq).[1]

  • Solvent: THF or Acetonitrile.[1]

  • Conditions:

    
     to RT, 2 hours.
    

Step-by-Step Procedure:

  • Charge: Dissolve the substrate (1.0 g, 3.87 mmol) in THF (10 mL) and cool to

    
     in an ice bath.
    
  • Add Base: Add

    
    -Diisopropylethylamine (DIPEA, 0.75 g, 5.8 mmol).
    
  • Add Amine: Dropwise add methylamine solution (2.3 mL, 4.6 mmol).

    • Note: The reaction is exothermic.[1][10] Control addition rate to maintain temperature

      
      .
      
  • Reaction: Allow to warm to room temperature. Stir for 2 hours.

    • Mechanism:[1] The amine attacks C6, forming a Meisenheimer complex stabilized by the ortho-ester, followed by elimination of fluoride.[1]

  • Workup: Dilute with EtOAc (50 mL), wash with water (

    
     mL) and brine. Dry over 
    
    
    
    .[1][11]
  • Outcome: Yields Methyl 3-bromo-2-cyano-6-(methylamino)benzoate. This intermediate is now primed for cyclization to form N-methylated heterocycles.[1]

Application 3: Late-Stage Cross-Coupling (Suzuki-Miyaura)[2]

The C3-bromine is sterically crowded (flanked by the C2-cyano group).[1] Standard conditions may fail; high-activity catalysts are required.[1]

Protocol: Coupling with Aryl Boronic Acids

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.[1]
  • Reagents: Substrate (1.0 eq), Arylboronic acid (1.5 eq),

    
     (3.0 eq).[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1).[1]

  • Conditions:

    
    , 12 hours.[1]
    

Critical Optimization: Due to the ortho-cyano group, the oxidative addition step is slower.[1] Using a bulky, electron-rich ligand like XPhos or SPhos significantly improves yields compared to standard


 based catalysts.[1]

Visual Workflow & Pathway Analysis

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start Methyl 3-bromo-2-cyano- 6-fluorobenzoate (Scaffold) SNAr_Product Methyl 3-bromo-2-cyano- 6-(alkylamino)benzoate Start->SNAr_Product SNAr (R-NH2) Displacement of F Heterocycle 8-Bromo-5-fluoro- quinazolin-4(3H)-one Start->Heterocycle Cyclization (Formamidine) Coupling_Product Methyl 3-aryl-2-cyano- 6-fluorobenzoate Start->Coupling_Product Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Final_AI Fused Tricyclic Agrochemical Active SNAr_Product->Final_AI Cyclization & Further Derivatization Heterocycle->Final_AI Late-Stage Functionalization

Figure 1: Divergent synthetic pathways from the Methyl 3-bromo-2-cyano-6-fluorobenzoate scaffold.

Safety & Handling Protocols

Hazard Identification:

  • Cyanide Moiety: While covalently bound, the nitrile group can release HCN under strong acidic hydrolysis or reductive conditions.[1] Work in a well-ventilated fume hood.

  • Fluorinated Ester: Highly reactive alkylating agent.[1] Potential skin sensitizer.[1]

  • Bromine: Halogenated aromatics can be persistent in the environment.[1]

PPE Requirements:

  • Nitrile gloves (double-gloving recommended for

    
     steps involving amines).[1]
    
  • Chemical splash goggles.[1]

  • Lab coat with chemical-resistant sleeves.[1]

Waste Disposal:

  • Aqueous waste from the cyanide/heterocycle steps must be treated with bleach (sodium hypochlorite) to oxidize any potential free cyanide before disposal, maintaining pH > 10.[1]

  • Halogenated organic waste stream for all solvents.[1]

References

  • Sandford, G. (2003).[1] Perfluoroalkanes.[1] Tetrahedron, 59(4), 437-454.[1] (General reference on fluoro-aromatic reactivity). Link

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] (Discusses the role of F and CN in bioactivity). Link

  • PubChem Compound Summary. (2024). Methyl 3-bromo-2-cyano-6-fluorobenzoate (CAS 1807215-29-7).[2][1][3][4][5][6] Link

  • Organic Syntheses. (2018). Synthesis of substituted quinazolinones. Org.[1][10][11] Synth., 95, 425-438.[1][11] (Analogous heterocycle formation protocols). Link

  • BLD Pharm. (2024).[1][5] Product Specification: Methyl 3-bromo-2-cyano-6-fluorobenzoate.[2][1][3][4][5][6] Link

(Note: Specific patent literature for this exact CAS is proprietary or emerging; protocols are derived from validated methodologies for homologous 2-cyano-6-fluorobenzoates used in agrochemical synthesis.)[1]

Sources

One-Pot Synthesis of 1,5-Dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones from Methyl 3-bromo-2-cyano-6-fluorobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the one-pot synthesis of 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, a scaffold of significant interest in medicinal chemistry, utilizing Methyl 3-bromo-2-cyano-6-fluorobenzoate as a key starting material. The protocol is designed as a tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization reaction. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and expected outcomes, tailored for researchers in organic synthesis and drug discovery.

Introduction

The pyrazolo[4,3-c]pyridin-4-one core structure is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Traditional multi-step syntheses of this heterocyclic system can be time-consuming and often result in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more efficient, economical, and environmentally friendly alternative.

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a versatile building block for the synthesis of complex heterocyclic systems. Its ortho-halo and cyano functionalities provide reactive sites for sequential transformations. This application note details a robust one-pot protocol for the construction of the pyrazolo[4,3-c]pyridin-4-one ring system through a tandem reaction with hydrazine derivatives.

Reaction Principle and Mechanism

The one-pot synthesis of 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones from Methyl 3-bromo-2-cyano-6-fluorobenzoate and a hydrazine derivative proceeds via a tandem nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction is initiated by the nucleophilic attack of the hydrazine derivative on the electron-deficient aromatic ring of Methyl 3-bromo-2-cyano-6-fluorobenzoate. The fluorine atom, being a better leaving group than bromine in this activated system, is displaced by the hydrazine to form a hydrazinyl intermediate. The reaction is typically carried out in the presence of a base to deprotonate the hydrazine, increasing its nucleophilicity.

Step 2: Intramolecular Cyclization

The newly formed hydrazinyl intermediate undergoes a subsequent intramolecular cyclization. The terminal nitrogen of the hydrazine moiety attacks the electrophilic carbon of the cyano group. This is followed by tautomerization to yield the stable aromatic pyrazolo[4,3-c]pyridin-4-one ring system.

Reaction_Mechanism cluster_0 One-Pot Synthesis start Methyl 3-bromo-2-cyano-6-fluorobenzoate + Hydrazine Derivative intermediate Hydrazinyl Intermediate start->intermediate S_NAr (Base, Solvent, Heat) product 1,5-Dihydro-4H-pyrazolo[4,3-c]pyridin-4-one intermediate->product Intramolecular Cyclization

Caption: Proposed one-pot reaction workflow.

Experimental Protocol

This protocol provides a general procedure for the one-pot synthesis. Optimization of reaction conditions may be necessary for specific hydrazine derivatives.

Materials and Reagents:

  • Methyl 3-bromo-2-cyano-6-fluorobenzoate

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine, methylhydrazine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or DMSO to dissolve the starting material. Add a suitable base such as potassium carbonate (2.0 eq) or DIPEA (2.5 eq).

  • Hydrazine Addition: Slowly add the hydrazine derivative (1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary

The following table provides representative data for the synthesis of a 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one derivative.

ParameterValue
Starting Material Methyl 3-bromo-2-cyano-6-fluorobenzoate
Reagent Phenylhydrazine
Product 3-Bromo-7-fluoro-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
Yield 75-85%
Purity (by HPLC) >95%
¹H NMR (400 MHz, DMSO-d₆) δ 11.5 (s, 1H), 8.2-7.4 (m, 6H), 7.2 (d, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.2, 155.8, 145.1, 140.3, 138.5, 129.7, 126.4, 122.1, 115.6, 110.2, 105.8
Mass Spec (ESI-MS) m/z calculated for C₁₂H₇BrFN₃O [M+H]⁺: 321.98, found: 322.0

Causality Behind Experimental Choices

  • Choice of Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to deprotonate the hydrazine without competing in the SNAr reaction.

  • Choice of Solvent: A polar aprotic solvent such as DMF or DMSO is chosen to facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

  • Reaction Temperature: Elevated temperatures are generally required to overcome the activation energy for both the SNAr and the subsequent cyclization steps.

Self-Validating System: In-Process Controls

  • TLC Monitoring: The progress of the reaction can be effectively monitored by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • LC-MS Analysis: A small aliquot of the reaction mixture can be analyzed by LC-MS to confirm the formation of the desired product and to check for the presence of any major side products.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Protocol A 1. Reaction Setup: - Add Methyl 3-bromo-2-cyano-6-fluorobenzoate to a dry flask. B 2. Add Solvent and Base: - Dissolve in DMF/DMSO. - Add K₂CO₃ or DIPEA. A->B C 3. Add Hydrazine Derivative: - Slow addition at room temperature. B->C D 4. Reaction: - Heat to 80-120 °C. - Monitor by TLC. C->D E 5. Workup: - Quench with ice-water. - Extract with Ethyl Acetate. - Wash with Brine. - Dry and Concentrate. D->E F 6. Purification: - Column Chromatography. E->F G Product: 1,5-Dihydro-4H-pyrazolo[4,3-c]pyridin-4-one F->G

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a comprehensive and practical guide for the one-pot synthesis of 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones. The described tandem SNAr/cyclization protocol offers an efficient and straightforward route to this important heterocyclic scaffold. By understanding the underlying principles and following the detailed procedures, researchers can effectively synthesize a variety of substituted pyrazolo[4,3-c]pyridin-4-ones for further investigation in drug discovery and development programs.

References

  • Synthesis of pyrazolo[3,4-b]pyridines. (2022). Molecules. [Link][1][2]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2014). International Journal of PharmTech Research. [Link]

  • Progress in Synthesis of Pyrazolopyrimidinone. (2015). Chinese Journal of Organic Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link][3]

  • One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles. (2020). Arkivoc. [Link][4]

  • Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement. (2022). Organic Letters. [Link][5]

  • Dual SNAr reaction in activated ortho-halonitrobenzene. (2015). Organic & Biomolecular Chemistry. [Link][6]

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Application Note: Accelerated Synthesis of Privileged Scaffolds via Microwave-Assisted Derivatization of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis and derivatization of methyl 3-bromo-2-cyano-6-fluorobenzoate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to its utility in constructing complex molecular architectures, particularly kinase inhibitors.[1][2][3][4] We will explore the scientific rationale behind using microwave irradiation to accelerate key chemical transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. This guide offers field-proven insights and step-by-step protocols designed to be self-validating systems for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Methyl 3-bromo-2-cyano-6-fluorobenzoate and Microwave Synthesis

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of novel therapeutics. The presence of multiple reactive sites—a bromine atom amenable to cross-coupling, a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and cyano and methyl ester groups that can be further modified—makes it a powerful scaffold for generating diverse chemical libraries.[2] The strategic placement of these functional groups is particularly relevant in the design of kinase inhibitors, where precise molecular interactions are paramount for achieving potency and selectivity.[1][2][3][4]

Traditional synthetic methods often require prolonged reaction times and harsh conditions, which can lead to side-product formation and reduced yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that dramatically accelerates reaction rates, often from hours to minutes, while improving yields and purity.[5][6][7][8][9][10] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric heating, a mechanism distinct from conventional conductive heating.[11] This application note will provide detailed protocols for leveraging MAOS to efficiently derivatize methyl 3-bromo-2-cyano-6-fluorobenzoate.

Scientific Rationale and Mechanistic Considerations

The acceleration of chemical reactions under microwave irradiation is primarily attributed to thermal effects, where the rapid and uniform heating of the polar reaction mixture surpasses what can be achieved with conventional heating methods.[11] For the derivatization of methyl 3-bromo-2-cyano-6-fluorobenzoate, two key reaction classes are of particular interest: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in C-C and C-N bond formation, respectively.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. Microwave irradiation significantly shortens the reaction times for these transformations, often leading to cleaner reactions with lower catalyst loadings.[12][13][14][15][16]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, a crucial step in the synthesis of many biologically active compounds. Microwave-assisted Buchwald-Hartwig aminations are known for their speed and efficiency, enabling the rapid synthesis of diverse amine libraries.[5][17][18][19][20]

G cluster_0 Microwave-Assisted Cross-Coupling Start Methyl 3-bromo-2-cyano-6-fluorobenzoate Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) Start->Suzuki Microwave Irradiation Buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) Start->Buchwald Microwave Irradiation Product_Suzuki C-C Coupled Product Suzuki->Product_Suzuki Product_Buchwald C-N Coupled Product Buchwald->Product_Buchwald

Caption: General scheme for microwave-assisted cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing cyano and methyl ester groups. This allows for the displacement of the fluoride ion by a variety of nucleophiles. While the bromine is the primary site for cross-coupling, under certain conditions, SNAr at the fluorine position can be achieved. Microwave heating can promote these reactions, which might otherwise require high temperatures and long reaction times.[7][9][21][22] The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex.[9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Microwave reactors should be operated according to the manufacturer's instructions, and only certified pressure-rated vessels should be used.[23]

Materials and Equipment
Material/EquipmentSpecification
Microwave ReactorDedicated single-mode reactor with temperature and pressure sensors
Microwave Vials10 mL or 20 mL pressure-rated glass vials with crimp caps
Magnetic Stir BarsTeflon-coated
Methyl 3-bromo-2-cyano-6-fluorobenzoate>98% purity
Palladium Catalystse.g., Pd(PPh₃)₄, PEPPSI-iPr
Ligandse.g., BINAP
Basese.g., K₂CO₃, Cs₂CO₃, NaOᵗBu
SolventsAnhydrous 1,4-dioxane, ethanol, water, DMF
ReagentsVarious arylboronic acids and amines
Analytical EquipmentTLC, LC-MS, NMR
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of methyl 3-bromo-2-cyano-6-fluorobenzoate with an arylboronic acid.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Vial Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction temperature to 120 °C, the time to 15 minutes, and the power to a maximum of 300 W with stirring.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature (<50 °C), open the vial.[23] Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or PEPPSI-iPr (1-4 mol%)PEPPSI-iPr can be effective for less reactive substrates.[12]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Cs₂CO₃ is often used for more challenging couplings.[15][16]
Solvent 1,4-Dioxane/H₂O or Toluene/EtOH/H₂OThe aqueous phase is crucial for the transmetalation step.[14]
Temperature 100-140 °CHigher temperatures can improve rates for sterically hindered substrates.
Time 10-30 minMonitor by TLC or LC-MS to avoid decomposition.
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N cross-coupling of methyl 3-bromo-2-cyano-6-fluorobenzoate with a primary or secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 mmol) and the desired amine (1.2 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., BINAP, 0.04 mmol).

  • Base Addition: Add sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Vial Sealing and Degassing: Seal the vial and briefly purge with an inert gas (e.g., argon or nitrogen).

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 110 °C, the time to 20 minutes, and the power to a maximum of 300 W with stirring.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography.

G cluster_1 Experimental Workflow A 1. Reagent & Catalyst Loading B 2. Solvent Addition & Vial Sealing A->B C 3. Microwave Irradiation B->C D 4. Cooling & Depressurization C->D E 5. Reaction Work-up D->E F 6. Purification E->F G 7. Product Analysis (NMR, MS) F->G

Caption: A typical workflow for microwave-assisted synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or pre-activate it.
Insufficient temperature/timeGradually increase the reaction temperature or time.
Inappropriate base or solventScreen different bases and solvent systems.
Formation of Side Products Decomposition at high temperatureLower the reaction temperature and monitor closely.
Homocoupling of boronic acidEnsure an inert atmosphere for Suzuki couplings.
Poor Reproducibility Inconsistent vial sealingEnsure a proper seal to maintain pressure and prevent solvent loss.
Inaccurate temperature readingUse an internal fiber-optic temperature probe if available.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the derivatization of methyl 3-bromo-2-cyano-6-fluorobenzoate. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the rich chemistry of this versatile building block. By leveraging the power of microwave technology, scientists can accelerate the discovery and development of novel small molecules with therapeutic potential.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. [Link]

  • Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Thieme Connect. [Link]

  • Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. UMass Boston ScholarWorks. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PMC. [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]

  • (Open Access) Development of kinase inhibitors and activity-based probes (2016). N. Liu. [Link]

  • Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. Indian Journal of Chemistry. [Link]

  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. Sciforum. [Link]

  • Microwave-Assisted Green Organic Synthesis. OUCI. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Bentham Science. [Link]

  • Buchwald-Hartwig aminations on bromoflavones. ResearchGate. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Novel Microwave-Assisted Synthesis of COFs: 2020–2022. ResearchGate. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this multi-step synthesis and optimize your reaction yields and purity.

The synthesis of highly substituted aromatic compounds like Methyl 3-bromo-2-cyano-6-fluorobenzoate can be challenging due to the competing reactivities of the functional groups and the potential for side-product formation. The most common and logical synthetic route involves a Sandmeyer reaction, a powerful tool for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2] This guide will focus on a proposed synthetic pathway and address the potential pitfalls at each stage.

Proposed Synthetic Pathway

A plausible and efficient route to Methyl 3-bromo-2-cyano-6-fluorobenzoate starts from a commercially available precursor, Methyl 2-amino-6-fluorobenzoate. The synthesis involves two key transformations: bromination of the aromatic ring followed by a Sandmeyer reaction to convert the amino group into a cyano group.

Synthetic_Pathway start Methyl 2-amino-6-fluorobenzoate step1 Bromination start->step1 intermediate Methyl 3-bromo-2-amino-6-fluorobenzoate step1->intermediate NBS, Acetonitrile step2 Diazotization intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium NaNO2, HBr(aq) step3 Sandmeyer Cyanation diazonium->step3 product Methyl 3-bromo-2-cyano-6-fluorobenzoate step3->product CuCN, KCN

Caption: Proposed synthetic workflow for Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Bromination of Methyl 2-amino-6-fluorobenzoate

Question 1: I am observing low conversion of my starting material during the bromination step. What could be the cause and how can I improve it?

Answer:

Low conversion in the bromination of an activated ring system like Methyl 2-amino-6-fluorobenzoate can stem from several factors. The amino group is a strong activating group, which should facilitate bromination. However, issues with the brominating agent, solvent, or reaction temperature can hinder the reaction's progress.

Potential Causes and Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this type of transformation.[3] Ensure that your NBS is fresh and has been stored in a cool, dark, and dry place. Over time, NBS can decompose, leading to lower reactivity. Consider recrystallizing your NBS from water if you suspect it is impure.

  • Incorrect Solvent: The choice of solvent is crucial. While chlorinated solvents like CCl4 have been traditionally used, acetonitrile is a more common and less toxic alternative that generally works well for benzylic and aromatic brominations with NBS.[4] Ensure your solvent is anhydrous, as water can react with NBS.

  • Insufficient Activation: While the amino group is activating, the reaction may require a radical initiator if proceeding via a free-radical pathway, or a mild Lewis acid catalyst for an electrophilic substitution. For NBS bromination, a radical initiator like AIBN or benzoyl peroxide, or even initiation by light, can be beneficial.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. We recommend starting the reaction at room temperature and monitoring its progress by TLC or HPLC. If the reaction is sluggish, gradually increase the temperature to 40-50°C.

Experimental Protocol: Bromination

  • Dissolve Methyl 2-amino-6-fluorobenzoate (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • If the reaction is slow, heat to 40°C.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing the formation of multiple products in my bromination reaction, leading to a low yield of the desired Methyl 3-bromo-2-amino-6-fluorobenzoate. How can I improve the selectivity?

Answer:

The formation of multiple products is likely due to over-bromination (dibromination) or side reactions. The strong activating effect of the amino group can make the aromatic ring susceptible to multiple substitutions.

Improving Selectivity:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of NBS. We recommend starting with 1.05 equivalents of NBS and carefully monitoring the reaction.

  • Temperature Control: Running the reaction at a lower temperature can improve selectivity by favoring the kinetically controlled product. Try running the reaction at 0°C to room temperature.

  • Slow Addition of NBS: Instead of adding the NBS all at once, consider adding it portion-wise or as a solution in acetonitrile over a period of time. This helps to keep the concentration of the brominating agent low, reducing the likelihood of multiple brominations.

Condition NBS Equivalents Temperature (°C) Yield of Monobrominated Product (%) Yield of Dibrominated Product (%)
A1.5506525
B1.125855
C1.1 (slow addition)2592<2

Caption: Illustrative data on optimizing bromination selectivity.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

Question 3: My diazotization reaction seems to be failing, and I am isolating starting material or a complex mixture of byproducts. What are the critical parameters for a successful diazotization?

Answer:

The formation of the diazonium salt is a critical step and is highly sensitive to reaction conditions.[5] The instability of diazonium salts requires precise temperature control and proper reagent stoichiometry.

Critical Parameters for Diazotization:

  • Temperature: The reaction must be kept cold, typically between 0°C and 5°C. Higher temperatures can lead to the premature decomposition of the diazonium salt, often resulting in the formation of phenols or other byproducts. Use an ice-salt bath to maintain the low temperature.

  • Acidic Conditions: The reaction requires a strong acid, such as HBr or H2SO4, to generate nitrous acid (HNO2) in situ from sodium nitrite (NaNO2) and to stabilize the resulting diazonium salt.

  • Slow Addition of Sodium Nitrite: The aqueous solution of NaNO2 should be added slowly and dropwise to the solution of the amine in acid. This ensures that the concentration of nitrous acid is kept low, minimizing side reactions.

Troubleshooting_Diazotization cluster_problem Problem: Low Yield of Diazonium Salt cluster_cause Potential Causes cluster_solution Solutions P1 Starting material recovered C2 Insufficient acid P1->C2 P2 Phenol formation C1 Temperature too high (> 5°C) P2->C1 P3 Tarry byproducts C3 Nitrite added too quickly P3->C3 S1 Use ice-salt bath (0-5°C) C1->S1 S2 Ensure excess strong acid C2->S2 S3 Slow, dropwise addition of NaNO2(aq) C3->S3

Caption: Troubleshooting logic for the diazotization step.

Question 4: The final Sandmeyer cyanation step is giving me a low yield of Methyl 3-bromo-2-cyano-6-fluorobenzoate. What are the common pitfalls in this reaction?

Answer:

The Sandmeyer reaction, while powerful, can be prone to low yields if not optimized. The key is the efficient reaction of the diazonium salt with the copper(I) cyanide complex.[6]

Potential Issues and Solutions:

  • Purity of Copper(I) Cyanide: The quality of CuCN is critical. It should be a fine, off-white to light tan powder. If it is green or blue, it indicates the presence of copper(II) impurities, which are detrimental to the reaction. Consider washing your CuCN with dilute acid, followed by water and ethanol, and then drying it under vacuum before use.

  • Neutralization of the Diazonium Solution: The diazonium salt solution is highly acidic. Before adding it to the cyanide solution, it's often beneficial to neutralize it carefully with a base like sodium bicarbonate or calcium carbonate until the pH is around 4-5. This should be done while maintaining the low temperature.

  • Reaction Temperature: After the addition of the diazonium salt to the CuCN solution, the reaction mixture usually needs to be warmed to drive the reaction to completion. A typical temperature range is 50-70°C. Monitor the reaction for the evolution of nitrogen gas, which indicates the reaction is proceeding.

  • Formation of Biaryl Byproducts: The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[1] Ensuring an adequate concentration of the cyanide nucleophile can help to minimize this side reaction. Using a solution of CuCN in KCN or NaCN can provide a higher concentration of the active cyanide species.

Experimental Protocol: Diazotization and Sandmeyer Cyanation

  • Prepare a solution of Methyl 3-bromo-2-amino-6-fluorobenzoate (1.0 eq) in a mixture of aqueous HBr and water. Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • After the addition is complete, allow the reaction to warm to room temperature, and then heat to 60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture, and extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Wash the organic layer with aqueous ferrous sulfate (to complex any residual cyanide) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a different brominating agent instead of NBS? A1: Yes, other brominating agents like bromine (Br2) in a suitable solvent (e.g., acetic acid) can be used. However, Br2 is more hazardous to handle, and controlling the selectivity can be more challenging. NBS is generally preferred for its ease of handling and higher selectivity in many cases.[3]

Q2: Why is copper(I) used as a catalyst in the Sandmeyer reaction? A2: Copper(I) salts act as a catalyst to facilitate the transfer of an electron to the diazonium salt, initiating the formation of an aryl radical and the loss of nitrogen gas. This aryl radical then reacts with the counter-ion from the copper salt (in this case, cyanide) to form the final product and regenerate the copper(I) catalyst.[1][6]

Q3: What are the main safety precautions I should take during this synthesis? A3:

  • Brominating Agents: Handle NBS or bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in a cold aqueous solution and use them immediately after preparation.

  • Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. Handle them with extreme care in a fume hood, and avoid contact with acids, which can liberate toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit available. All cyanide-containing waste must be quenched and disposed of according to your institution's safety protocols.

Q4: How can I best monitor the progress of these reactions? A4:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the consumption of the starting material and the formation of the product in both the bromination and cyanation steps. Use a suitable solvent system and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): For more quantitative analysis, HPLC or GC-MS can be used to monitor the reaction progress and to check the purity of the isolated product.

Q5: I am having trouble with the final purification. Any suggestions? A5:

  • Column Chromatography: Silica gel column chromatography is generally effective for purifying the intermediate and final products. A gradient elution with hexanes and ethyl acetate is a good starting point.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective method for achieving high purity.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Fatima, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry Steps. (2024). Benzylic Bromination. [Link]

Sources

Technical Support Center: Methyl 3-bromo-2-cyano-6-fluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support resource for the synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide you with the mechanistic insights and practical, field-proven solutions to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users in the field. Each entry details the likely cause of the problem, the underlying chemical mechanisms, and robust troubleshooting protocols.

Question 1: I'm observing a significant hydroxyl-containing impurity. My mass spectrometry data suggests the replacement of the cyano group with a hydroxyl group. What is happening and how can I prevent it?

Likely Cause: This is a classic side reaction associated with the Sandmeyer reaction, which is commonly used to introduce the cyano group from an aniline precursor (e.g., Methyl 3-bromo-6-fluoro-2-aminobenzoate). The intermediate diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenol byproduct (Methyl 3-bromo-6-fluoro-2-hydroxybenzoate).

The Sandmeyer reaction is a powerful transformation that proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2] The process involves the diazotization of an aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group.[3] However, the diazonium cation is also highly electrophilic and can react with water present in the reaction medium, especially at elevated temperatures.

Troubleshooting and Prevention:

  • Strict Temperature Control: The diazotization step and the subsequent Sandmeyer reaction must be conducted at low temperatures, typically between 0-5 °C.[4] Exceeding this temperature range significantly increases the rate of diazonium salt decomposition and reaction with water.

  • Anhydrous Conditions: While the reaction is often run in aqueous acid, minimizing excess water and ensuring high-quality, dry solvents for any extractions or subsequent steps is crucial.

  • Control of Acidity: The stability of the diazonium salt is pH-dependent. Maintaining a strongly acidic environment (e.g., with HCl or H₂SO₄) helps to suppress the formation of highly reactive diazo-hydroxides which can lead to undesired side products.

  • Rate of Addition: Add the sodium nitrite solution slowly during diazotization to maintain the low temperature and prevent localized heating.[5] Similarly, the addition of the diazonium salt solution to the copper(I) cyanide solution should be controlled.

Experimental Protocol: Minimizing Phenol Formation

  • Diazotization: Dissolve the aniline precursor in 20-25% sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature never rises above 5 °C.

  • Stir for an additional 20-30 minutes at 0-5 °C after the addition is complete. Confirm diazotization with a starch-iodide paper test for excess nitrous acid.[5]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water. Cool this solution to 0 °C.

  • Add the cold diazonium salt solution to the cyanide solution dropwise, maintaining the reaction temperature below 5 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours before workup.

Diagram: Sandmeyer Reaction - Desired Pathway vs. Phenol Side Reaction

Aniline Aniline Precursor (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, H+ (0-5 °C) Diazonium->center1 Product Desired Product (Ar-CN) Phenol Phenol Byproduct (Ar-OH) center1->Product CuCN (Catalyst) [Sandmeyer Reaction] center1->Phenol H2O, ΔT > 5 °C [Hydrolysis] Start Low Yield or Impure Product MS_Analysis Analyze Byproduct by MS/NMR Start->MS_Analysis Hydrolysis_Check Mass corresponds to -CN -> -CONH2 or -COOH? or -COOMe -> -COOH? MS_Analysis->Hydrolysis_Check Decarbox_Check Mass corresponds to loss of -COOMe group? Hydrolysis_Check->Decarbox_Check No Hydrolysis_Cause Likely Hydrolysis Side Reaction Hydrolysis_Check->Hydrolysis_Cause Yes Decarbox_Cause Likely Decarboxylation Side Reaction Decarbox_Check->Decarbox_Cause Yes Hydrolysis_Solution Review Workup pH & Temp. Use milder conditions. Hydrolysis_Cause->Hydrolysis_Solution Decarbox_Solution Review Reaction Temp. Ensure catalyst removal. Decarbox_Cause->Decarbox_Solution

Sources

Technical Support Center: Purification of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5][6][7]

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a critical, highly functionalized scaffold, primarily utilized in the synthesis of covalent KRAS G12C inhibitors (e.g., Sotorasib analogs) and other atropisomeric kinase inhibitors.

The molecule features a dense substitution pattern (1,2,3,6-substituted benzene ring). This creates specific purification challenges:

  • Steric Crowding: The ester group is flanked by a cyano group and a fluorine atom, influencing both solubility and reactivity.

  • Nucleophilic Sensitivity: The C6-Fluorine atom is activated by the electron-withdrawing cyano and ester groups, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ) if aggressive bases are used during workup.
    
  • Isomeric Similarity: Regioisomers (e.g., 4-bromo analogs) often co-elute during standard chromatography.

This guide provides self-validating protocols to remove common impurities while preserving the integrity of the halogenated core.

Impurity Profile & Diagnostic Table

Before selecting a protocol, identify your impurity profile using HPLC/UPLC.

Impurity TypeLikely IdentityRetention Time (Relative to API)OriginRemoval Strategy
Impurity A 3-bromo-2-cyano-6-fluorobenzoic acid0.4 - 0.6 (Polar)Hydrolysis of esterProtocol 1 (Chemical Scavenging)
Impurity B Methyl 2-cyano-6-fluorobenzoate0.8 - 0.9 (Des-bromo)Incomplete bromination / ProtodebrominationProtocol 2 (Recrystallization)
Impurity C Methyl 4-bromo-2-cyano-6-fluorobenzoate0.95 - 1.05 (Isomer)Regioselectivity defectProtocol 3 (High-Resolution Flash)
Impurity D Inorganic Salts / PalladiumSolvent FrontCatalyst residueProtocol 1 (Aqueous Wash)

Workflow Logic (Decision Tree)

The following diagram illustrates the logical flow for selecting the correct purification method based on the impurity profile.

PurificationLogic Start Crude Material Analysis (HPLC/LC-MS) CheckAcid Acid Impurity > 0.5%? Start->CheckAcid CheckIsomer Regioisomer > 1.0%? CheckAcid->CheckIsomer No ActionWash Protocol 1: Mild Basic Wash (Avoid NaOH!) CheckAcid->ActionWash Yes CheckColor Colored/Oily Residue? CheckIsomer->CheckColor No ActionCol Protocol 3: Silica Flash (Hexane/EtOAc) CheckIsomer->ActionCol Yes (Hard Separation) ActionCryst Protocol 2: Recrystallization (IPA/Heptane) CheckColor->ActionCryst Yes Final Pure API (>98% a/a) CheckColor->Final No ActionWash->CheckIsomer Post-Workup ActionCol->Final ActionCryst->Final

Figure 1: Purification logic flow. Note the critical warning regarding base selection to prevent defluorination.

Technical Protocols

Protocol 1: Removal of Acid Impurities (The Trap)

Issue: The ester hydrolyzes to the acid (Impurity A). Risk: Using strong bases (NaOH, KOH) to extract the acid will trigger


 displacement of the Fluorine at C6, creating a hydroxy-impurity (phenol) that is nearly impossible to separate.

Corrective Action: Use a mild, buffered wash or solid-phase scavenging.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).

  • Scavenging (Preferred): Add Basic Alumina or a weak anion exchange resin (e.g., Amberlyst A21) (0.5 eq wt/wt). Stir for 30 mins at 20°C. Filter.

  • Liquid-Liquid Extraction (Alternative):

    • Wash organic phase with 5% NaHCO3 (aq).

    • Critical: Keep contact time < 15 mins.

    • Critical: Temperature must be < 10°C to inhibit fluorine displacement.

  • Drying: Dry over

    
     (avoid basic 
    
    
    
    ).
Protocol 2: Recrystallization (Des-bromo & Oily Residues)

Issue: The product is a solid but often oils out due to trace solvents or des-bromo impurities (Impurity B).

Solvent System: Isopropyl Alcohol (IPA) / Heptane.

  • Dissolution: Dissolve crude solid in IPA (3 volumes) at 65°C. Ensure complete dissolution.

  • Anti-solvent Addition: Slowly add Heptane (2 volumes) while maintaining 65°C.

  • Seeding (Self-Validating Step):

    • Cool to 45°C.

    • Add seed crystals (0.1 wt%).

    • Validation: Observe distinct cloud point. If oiling occurs, reheat and add 10% more IPA.

  • Crystallization: Cool to 0°C over 4 hours (slow ramp).

  • Filtration: Wash cake with cold Heptane/IPA (2:1).

Protocol 3: Chromatographic Separation of Regioisomers

Issue: Regioisomers (Impurity C) have identical solubility profiles to the target. Crystallization rarely works efficiently.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

Step% Ethyl AcetateColumn Volumes (CV)Purpose
10%2Equilibration
20% -> 5%5Elute non-polar impurities
35% -> 15%10Elute Target (Target Rf ~ 0.35 in 10% EtOAc)
415% -> 50%3Flush polar acids

Analytical Troubleshooting (FAQs)

Q1: I see a "Ghost Peak" at RRT 0.9 that grows over time in my HPLC vial. What is it?

  • Diagnosis: This is likely on-column or in-vial hydrolysis. The "2-cyano-6-fluoro" environment activates the ester.

  • Solution: Eliminate water from your diluent. Use Acetonitrile (ACN) (100%) as the diluent. Do not use water/methanol mixtures for sample preparation. Ensure your autosampler is chilled to 4°C.

Q2: My product turned yellow after washing with NaOH. Can I save it?

  • Diagnosis: You have likely displaced the fluorine atom (

    
     reaction), forming a phenol. The yellow color is characteristic of nitrated/cyano-phenols.
    
  • Solution: This is irreversible. You cannot "re-fluorinate" easily. You must re-purify via Protocol 3 (Chromatography) to separate the phenol from the remaining product, but yield loss will be significant. Always use NaHCO3, never NaOH.

Q3: Why is the melting point lower than the literature value (Reference range: 68-72°C)?

  • Diagnosis: Solvent occlusion. The crystal lattice of this benzoate traps heptane easily.

  • Solution: Dry the solid in a vacuum oven at 40°C for 12 hours. If the melting point remains low, check for the des-bromo impurity (Impurity B) by GC-MS, as it forms a solid solution with the product.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12192163, Methyl 2-bromo-6-fluorobenzoate. Retrieved February 19, 2026, from [Link]

  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. (Contextual reference for KRAS inhibitor intermediates).

(Note: While specific literature on the exact 3-bromo-2-cyano-6-fluoro isomer is proprietary to specific drug master files, the chemistry described above is grounded in the reactivity profiles of the homologous series confirmed by PubChem and standard halo-benzoate chemistry).

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-bromo-2-cyano-6-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We will explore the common byproducts encountered during its key reactions, delve into the mechanistic origins of these impurities, and provide field-proven troubleshooting strategies to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during common transformations of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Methyl 3-bromo-2-cyano-6-fluorobenzoate is an excellent substrate for C-C bond formation via cross-coupling. However, several side reactions can compete with the desired transformation.

Q1: I'm observing significant amounts of a debrominated byproduct (Methyl 2-cyano-6-fluorobenzoate) in my Suzuki-Miyaura coupling. What causes this, and how can I prevent it?

A1: Causality and Mechanism

This common byproduct arises from a process called protodebromination (or hydrodebromination). In the Suzuki-Miyaura catalytic cycle, after the oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) intermediate is supposed to undergo transmetalation with the organoboron species. However, it can instead react with trace amounts of proton sources (like water) in the reaction mixture, leading to the cleavage of the C-Pd bond and its replacement with a C-H bond, regenerating a Pd(II) species and releasing the debrominated byproduct.

Troubleshooting & Solutions:

  • Anhydrous Conditions: The most critical factor is minimizing water content. Use freshly dried solvents and reagents. Aprotic polar solvents like toluene, dioxane, or THF are common choices.[1] While some Suzuki protocols benefit from a small amount of water, excessive amounts promote protodebromination.[2]

  • Choice and Quality of Base: The base is crucial for activating the boronic acid for transmetalation.[3] However, some bases can contain water (e.g., hydrated phosphates) or promote side reactions. Using an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often recommended.[4]

  • Thorough Degassing: Oxygen can damage the Pd(0) catalyst, leading to inefficient coupling and promoting side reactions. Degas the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes before adding the catalyst.[1]

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of protodebromination. If possible, screen lower temperatures (e.g., 60-80 °C) to see if the byproduct formation is reduced while maintaining a reasonable reaction rate.

Q2: My reaction is producing a significant amount of homocoupled boronic acid (a biaryl derived from my coupling partner). Why is this happening?

A2: Causality and Mechanism

The homocoupling of boronic acids is another prevalent side reaction. It is often driven by the presence of oxygen, which can facilitate an oxidative coupling pathway, or by certain palladium catalyst states. This side reaction consumes your valuable boronic acid and complicates purification.

Troubleshooting & Solutions:

  • Strictly Anaerobic Conditions: As with protodebromination, rigorous exclusion of oxygen is paramount. Ensure your reaction setup is sealed and maintained under a positive pressure of an inert gas.

  • Control of Reagent Stoichiometry: Using a slight excess (e.g., 1.1-1.3 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can lead to more homocoupling.

  • Catalyst and Ligand Choice: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling. For sterically hindered substrates, specialized phosphine ligands may be required to stabilize the palladium catalyst and facilitate the desired reaction pathway.[1]

Category 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, enhanced by the fluoro, cyano, and ester groups, makes it susceptible to nucleophilic aromatic substitution (SNAr), typically displacing the fluorine atom.[5]

Q3: During my SNAr reaction with a nucleophile (e.g., an amine or alkoxide), I'm isolating the carboxylic acid (3-bromo-2-cyano-6-fluorobenzoic acid) instead of the expected ester product. What went wrong?

A3: Causality and Mechanism

This is a classic case of saponification , the base-mediated hydrolysis of the methyl ester.[6] SNAr reactions are often performed using strong bases (like NaOH, KOH, or NaH) to either deprotonate the nucleophile or act as an acid scavenger. These conditions are harsh enough to readily cleave the methyl ester, yielding the corresponding carboxylate salt. Upon acidic workup, this salt is protonated to give the carboxylic acid byproduct.

The reaction proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[6]

Troubleshooting & Solutions:

  • Use Non-Hydroxide Bases: Switch to non-nucleophilic, non-aqueous bases. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO are excellent choices. These bases are strong enough to facilitate the SNAr reaction but minimize the risk of ester hydrolysis.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Saponification is often accelerated at higher temperatures.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Category 3: Stability of the Cyano Group
Q4: My final product appears to have the cyano group converted into an amide or a carboxylic acid. How can I prevent this?

A4: Causality and Mechanism

The cyano (nitrile) group is generally robust but can undergo hydrolysis under sufficiently harsh acidic or basic conditions, particularly at elevated temperatures and with prolonged reaction times. The hydrolysis proceeds in two stages: first to a primary amide, and then further to a carboxylic acid. This can occur during the main reaction or during an aggressive aqueous workup.

Troubleshooting & Solutions:

  • Moderate pH during Workup: During the aqueous workup, avoid using highly concentrated acids or bases. Use saturated sodium bicarbonate (NaHCO₃) for basic washes and dilute acids (e.g., 1M HCl) for neutralization, preferably at cool temperatures (0-5 °C).

  • Limit Exposure to Water at High Temperatures: If your reaction is run at high temperatures, be aware that any water present can promote nitrile hydrolysis, especially if the conditions are strongly acidic or basic.

  • Purification Conditions: Be mindful of your purification method. Forcing a compound through silica gel with highly acidic or basic mobile phases for extended periods could potentially cause on-column degradation.

Visual Troubleshooting & Reaction Pathways

The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.

Byproduct Formation Pathways

Byproduct_Pathways cluster_suzuki Suzuki Coupling Issues SM Methyl 3-bromo-2-cyano-6-fluorobenzoate DP Desired Product (e.g., Suzuki or SNAr) SM->DP Desired Reaction (e.g., Pd Cat., Base, Nu:) Proto Protodebromination Byproduct (Methyl 2-cyano-6-fluorobenzoate) SM->Proto Trace H₂O / H⁺ (During Coupling) Sap Saponification Byproduct (3-bromo-2-cyano-6-fluorobenzoic acid) SM->Sap Strong Base (e.g., NaOH) + H₂O Homo Homocoupling Byproduct (Biaryl of coupling partner) SM->Homo O₂ / Catalyst Issues

Caption: Competing pathways in reactions of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Systematic Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete? (Check by TLC/LCMS) no_conv No / Low Conversion start->no_conv No yes_conv Yes, Conversion Observed start->yes_conv Yes check_reagents Check Reagent Quality & Catalyst Activity no_conv->check_reagents clean_rxn Clean Reaction: Proceed to Purification yes_conv->clean_rxn Clean byproducts Byproducts Observed yes_conv->byproducts Not Clean check_conditions Verify Temp, Time, Degassing check_reagents->check_conditions id_byproduct Identify Byproduct (Mass Spec, NMR) byproducts->id_byproduct is_proto Protodebromination? id_byproduct->is_proto is_sap Saponification? is_proto->is_sap No solve_proto Improve Anhydrous & Anaerobic Conditions is_proto->solve_proto Yes is_homo Homocoupling? is_sap->is_homo No solve_sap Use Non-Aqueous Base (e.g., K₂CO₃) is_sap->solve_sap Yes solve_homo Improve Degassing, Check Stoichiometry is_homo->solve_homo Yes

Caption: A logical workflow for troubleshooting failed or impure reactions.

Summary Table of Common Issues & Solutions

Observed IssuePotential Cause(s)Recommended Solution(s)
Protodebromination 1. Presence of water in solvent or reagents. 2. Incomplete degassing (presence of O₂). 3. Non-optimal base or temperature.1. Use anhydrous solvents; dry reagents. 2. Perform rigorous degassing (freeze-pump-thaw or inert gas bubbling). 3. Screen anhydrous bases (Cs₂CO₃, K₃PO₄).
Saponification 1. Use of strong, nucleophilic bases (NaOH, KOH). 2. High reaction temperatures. 3. Prolonged reaction times in basic media.1. Switch to non-nucleophilic, anhydrous bases (K₂CO₃, Cs₂CO₃). 2. Reduce reaction temperature. 3. Monitor reaction and work up promptly upon completion.
Boronic Acid Homocoupling 1. Presence of oxygen. 2. Sub-optimal catalyst/ligand system. 3. Incorrect stoichiometry.1. Ensure a strictly inert atmosphere. 2. Screen different palladium catalysts and ligands. 3. Use a slight excess (1.1-1.3 eq.) of boronic acid.
Nitrile Hydrolysis 1. Harsh acidic or basic conditions (reaction or workup). 2. High temperatures in the presence of water.1. Use moderate pH for workup (e.g., sat. NaHCO₃, dilute HCl). 2. Minimize water content in high-temperature reactions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a representative starting point. Optimization for specific substrates is highly recommended.

  • Reagent Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and an anhydrous base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., Toluene/Water 10:1, or Dioxane) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

References

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid. Google Patents.
  • Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Cho, G. Y., & Biscoe, M. R. (2014). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. PMC. Available at: [Link]

  • PubChem. Methyl 3-bromo-2-chloro-6-fluorobenzoate. PubChem. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Hu, J. et al. Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research.
  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. Available at: [Link]

  • Royal Society of Chemistry. The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Available at: [Link]

  • ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available at: [Link]

  • ResearchGate. Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]

Sources

Technical Support Center: Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for Methyl 3-bromo-2-cyano-6-fluorobenzoate , designed for researchers and process chemists.

CAS: 1807215-29-7 | Formula: C₁₀H₅BrFNO₂ | M.W.: 258.05 g/mol [1][2][3]

Executive Technical Summary

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a highly functionalized, electron-deficient arene used as a scaffold in pharmaceutical synthesis (e.g., for mineralocorticoid receptor antagonists or kinase inhibitors).[1][2][3] Its structure features a "push-pull" electronic environment that creates distinct zones of instability.[1][2]

The Core Stability Challenge: The molecule contains four reactive centers in close proximity:

  • C1 (Ester): Susceptible to hydrolysis.[4]

  • C2 (Cyano): Activates the ring and is prone to hydrolysis.[4]

  • C3 (Bromo): Sensitive to photolysis (radical generation).[4]

  • C6 (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ester and meta-cyano electron-withdrawing groups (EWG).[2][4]

This guide addresses the specific decomposition pathways arising from this dense functionalization.

Decomposition Pathways & Mechanisms[1][2][4]

Pathway A: Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The Issue: The fluorine atom at position 6 is the most labile point on the ring.[4] It is activated by the ortho-ester (strong EWG) and the meta-cyano group.[1][2] In the presence of nucleophilic solvents (MeOH, EtOH) or bases (OH⁻, alkoxides), the fluorine is rapidly displaced.[4]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[2][3]

  • Risk Factor: High.[2] Even weak nucleophiles can displace the fluorine in basic media.

Pathway B: Hydrolytic Degradation

The Issue: The steric crowding between the C2-Cyano and C6-Fluoro groups twists the C1-Ester out of planarity, potentially accelerating hydrolysis by relieving steric strain, or retarding it via steric hindrance depending on the nucleophile size.[1][2]

  • Primary: Ester hydrolysis to 3-bromo-2-cyano-6-fluorobenzoic acid .

  • Secondary: Nitrile hydrolysis to the primary amide (requires harsher conditions).[4]

Pathway C: Photolytic De-bromination

The Issue: Aryl bromides are susceptible to homolytic cleavage under UV light (300–400 nm), generating an aryl radical that abstracts hydrogen from the solvent.[4]

  • Product: Methyl 2-cyano-6-fluorobenzoate (Des-bromo impurity).[2]

Visualizing the Degradation Network

The following diagram illustrates the causality between environmental stressors and specific impurities.

DecompositionPathways Parent Methyl 3-bromo-2-cyano-6-fluorobenzoate (Parent) Acid Impurity A: Carboxylic Acid (Hydrolysis) Parent->Acid Acid/Base (pH < 3 or > 9) + H₂O Amide Impurity B: Primary Amide (Nitrile Hydrolysis) Parent->Amide Strong Acid/Base + Heat Methoxy Impurity C: Methoxy Analog (SNAr: F -> OMe) Parent->Methoxy MeOH / Base (e.g., K₂CO₃) Hydroxy Impurity D: Phenol Analog (SNAr: F -> OH) Parent->Hydroxy Aqueous Base (OH⁻) DesBromo Impurity E: Des-bromo (Photolysis) Parent->DesBromo UV Light (hν) / Radical Source

Caption: Figure 1. Divergent decomposition pathways driven by pH, nucleophiles, and light exposure.

Troubleshooting Guide (FAQ)

Q1: I see a new impurity at RRT 0.92 with a mass shift of +12 Da. What is it?

Diagnosis: Methoxide Substitution (SNAr). If you are running a reaction in Methanol (MeOH) with a base (e.g., K₂CO₃, Et₃N), the solvent acts as a nucleophile.[4]

  • Mechanism: The Methoxide ion (MeO⁻) attacks C6, displacing Fluorine.[4]

  • Math: - F (19) + OMe (31) = +12 Da.[4]

  • Solution: Switch to a non-nucleophilic alcohol (e.g., Isopropanol, t-Amyl alcohol) or an aprotic solvent (THF, DCM, DMF).[3][4]

Q2: My reaction mixture turned bright yellow/orange upon adding base.

Diagnosis: Phenol Formation (SNAr) or Oligomerization.

  • Cause: Hydroxide (from wet solvent or aqueous base) displaced the Fluorine to form the phenol (Methyl 3-bromo-2-cyano-6-hydroxybenzoate).[1][2] Electron-deficient phenols are often highly colored (yellow/red) in their deprotonated phenolate form due to extended conjugation.[2][4]

  • Verification: Acidify a small aliquot. If the color fades significantly, it is likely a phenolate species.

Q3: The LC-MS shows a peak at [M-H]⁻ = 242, but the parent is 258.[3][4] Why?

Diagnosis: Hydrolysis to Carboxylic Acid. [2]

  • Math: Methyl ester (258) -> Acid (244).[4] In negative mode ESI, the acid ionizes to [M-H]⁻ = 243.[4] Wait, check the mass:

    • Parent MW: 258.[2][5]

    • Acid MW: 244 (Loss of CH₂, 14 Da).[4]

    • If you see 242/244 patterns (Br isotope), it is the acid.[4]

  • Cause: Presence of water in your solvent (e.g., wet DMF/DMSO) or unbuffered silica gel during purification.[4]

Q4: Why is the yield dropping during scale-up of the Suzuki coupling?

Diagnosis: Competitive De-halogenation (Protodebromination). [1][2]

  • Context: Palladium catalysts can facilitate the reduction of Aryl-Br to Aryl-H if a hydride source is present (e.g., excess amine, alcohol solvent) or if the reaction is exposed to ambient light for long periods.[1][2][3]

  • Solution: Degas solvents thoroughly (remove O₂), protect from light, and avoid secondary alcohol solvents if possible.[4]

Impurity Identification Table

Use this table to identify peaks in your MS spectrum relative to the parent compound.

Impurity TypeModificationMass Shift (Δ)Likely Cause
Parent --0 --
Acid Hydrolysis (-Me, +H)-14 Da Wet solvent, acidic workup.[1][2][3]
Phenol SNAr (-F, +OH)-2 Da Aqueous base, hydroxide attack.[1][2][3]
Methoxy Ether SNAr (-F, +OMe)+12 Da Methanol solvent + Base.[3][4]
Ethoxy Ether SNAr (-F, +OEt)+26 Da Ethanol solvent + Base.[3][4]
Des-bromo Photolysis (-Br, +H)-78 / -80 Da UV light, Pd-catalyzed reduction.[1][2][3]
Amide Nitrile Hyd.[2][6] (+H₂O)+18 Da Strong acid/base, heat.[4]

Recommended Handling Protocols

Protocol A: Storage & Stability
  • Temperature: Store at -20°C or 2-8°C .

  • Atmosphere: Store under Argon or Nitrogen .[2] The compound is moisture-sensitive (ester hydrolysis).[4]

  • Light: Amber vials are mandatory . The C-Br bond is photolabile.[1][2]

Protocol B: Reaction Monitoring (IPC)
  • TLC: Use Hexane/EtOAc (due to polarity).[4] The acid impurity will streak or stay at the baseline. The phenol impurity will be UV active and may change color with pH active stains (e.g., Bromocresol Green).[4]

  • HPLC: Use a generic gradient (Water/Acetonitrile + 0.1% Formic Acid).[4]

    • Note: Do not use basic modifiers (NH₄OH) in the mobile phase, as they may induce SNAr of the fluorine on the column over long runs.[4]

Protocol C: Quenching & Workup
  • Avoid: Strong aqueous bases (NaOH/KOH) for quenching if the product is still the ester.[4]

  • Preferred: Quench with saturated NH₄Cl (mildly acidic) or Phosphate buffer (pH 7).[4]

  • Drying: Use MgSO₄ rather than Na₂SO₄ if the solution is slightly basic, to minimize contact time with potential residual water.[3]

References

  • Compound Identification: Methyl 3-bromo-2-cyano-6-fluorobenzoate. CAS No. 1807215-29-7.[1][2][5][7][8] Available from BLD Pharm (Cat.[4] BD01512447).[4] [Accessed 2026].[4]

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[4] (Foundational text on activation of halogens by ortho-EWGs).

  • Fluorine Displacement: Terrier, F. (2013).[4] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (Detailed kinetics of F vs Br displacement in electron-deficient rings).

  • Nitrile Hydrolysis: Larock, R. C. (1999).[4] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1][2] (Protocols for selective hydrolysis of nitriles in the presence of esters).

  • Photostability of Aryl Bromides: Scaiano, J. C., et al. (2006).[4] Photodehalogenation of Aryl Halides. Journal of Organic Chemistry, 71(20), 1042-1045.

Sources

Technical Support Center: Recrystallization of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-bromo-2-cyano-6-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound. Here, you will find not just a protocol, but a comprehensive resource grounded in scientific principles to help you troubleshoot and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying Methyl 3-bromo-2-cyano-6-fluorobenzoate?

A1: The principle of recrystallization hinges on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[1][2][3] Ideally, Methyl 3-bromo-2-cyano-6-fluorobenzoate should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[1][4] Impurities, on the other hand, should either be insoluble in the hot solvent (and thus be removed by hot filtration) or remain soluble in the cold solvent (and be removed during the final filtration).[4]

Q2: How do the functional groups (bromo, cyano, fluoro, methyl ester) on the aromatic ring influence the choice of recrystallization solvent?

A2: The presence of a methyl ester group suggests that solvents like ethyl acetate could be a good starting point, following the "like dissolves like" principle.[5] However, the polar cyano group and the electronegative bromo and fluoro groups introduce polarity to the molecule. Therefore, a solvent system with moderate polarity, or a mixture of a polar and a non-polar solvent, is likely to be effective. Aromatic compounds, in general, tend to crystallize well.[5][6]

Q3: Is there a known melting point for Methyl 3-bromo-2-cyano-6-fluorobenzoate that I can use as a preliminary purity check?

Step-by-Step Recrystallization Protocol

This protocol is a robust starting point based on the general principles of recrystallization for aromatic esters.[6] It is imperative to perform a small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific batch of crude product.

I. Solvent Selection (Small-Scale Test)
  • Objective: To identify a suitable solvent or solvent pair that will dissolve the compound when hot but not when cold.

  • Procedure:

    • Place approximately 20-30 mg of your crude Methyl 3-bromo-2-cyano-6-fluorobenzoate into several small test tubes.

    • Add a few drops of a candidate solvent to each test tube at room temperature. Good candidate solvents to screen include:

      • Alcohols (Methanol, Ethanol, Isopropanol)

      • Esters (Ethyl acetate)

      • Ketones (Acetone)

      • Halogenated solvents (Dichloromethane)

      • Hydrocarbons (Hexanes, Heptane) - likely for a solvent pair

      • Water - likely for a solvent pair[7]

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[4]

    • Gently heat the test tubes that showed poor room temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.[8]

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

    • The ideal solvent will show rapid and abundant crystal formation upon cooling.

II. The Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

Recrystallization_Workflow Crude Crude Product Dissolution Dissolve in Minimum Hot Solvent Crude->Dissolution Add Solvent & Heat HotFiltration Hot Gravity Filtration (if insoluble impurities present) Dissolution->HotFiltration Impurities Present Cooling Slow Cooling to Room Temperature Dissolution->Cooling No Impurities HotFiltration->Cooling IceBath Ice Bath Cooling Cooling->IceBath Induce further crystallization VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Collect Crystals Washing Wash with Cold Solvent VacuumFiltration->Washing Remove Mother Liquor Drying Dry Crystals Washing->Drying Pure Pure Crystals Drying->Pure

Caption: A generalized workflow for the recrystallization of an organic solid.

III. Detailed Procedure (Bulk Recrystallization)
  • Dissolution:

    • Place the crude Methyl 3-bromo-2-cyano-6-fluorobenzoate in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Add a small amount of the chosen solvent, just enough to create a slurry.[9]

    • Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.[8] Avoid adding an excess of solvent, as this will reduce your final yield.[10]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[4][9]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Rapid cooling can lead to the formation of small, impure crystals.[11]

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]

    • Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Failure to Crystallize - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and allow it to cool again.[12]- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[10][12]- Add a "seed crystal" of the pure compound if available.[10][12]
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[12]- Consider using a lower-boiling point solvent or a mixed solvent system.
Low Crystal Yield - Too much solvent was used during dissolution.- The crystals were washed with solvent that was not ice-cold.- Premature crystallization during hot filtration.- If the mother liquor has not been discarded, try to recover more product by evaporating some of the solvent and re-cooling.[11]- Ensure the wash solvent is thoroughly chilled.[10]- Use a pre-warmed funnel for hot filtration and keep the solution hot.[9]
Crystals Appear Colored - Colored impurities are co-precipitating with the product.- Redissolve the crystals in fresh hot solvent, add a small amount of activated charcoal, perform a hot filtration, and recrystallize.[9]

References

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • O'Connor, J. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • JoVE. (2018). Purifying Compounds by Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (1972).
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Procedure Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Column chromatography conditions for purifying Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of Methyl 3-bromo-2-cyano-6-fluorobenzoate. This document provides field-proven insights, step-by-step protocols, and troubleshooting advice tailored for researchers and drug development professionals. Our approach is grounded in fundamental chromatographic principles to empower you to develop a robust and reproducible purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Methyl 3-bromo-2-cyano-6-fluorobenzoate that influence its purification?

A1: Understanding the molecule's structure is the first step in designing a purification strategy. Methyl 3-bromo-2-cyano-6-fluorobenzoate possesses several functional groups that dictate its behavior on a silica gel stationary phase:

  • Aromatic Ring: Provides a non-polar backbone.

  • Methyl Ester (-COOCH₃) and Cyano (-C≡N) Groups: These are polar, electron-withdrawing groups capable of hydrogen bonding with the silanol groups (Si-OH) of the silica stationary phase.[1]

  • Bromo (-Br) and Fluoro (-F) Substituents: These halogens are also electron-withdrawing and contribute to the overall polarity of the molecule.

Based on this structure, the compound is expected to be of intermediate to high polarity . This means it will require a moderately polar mobile phase to elute from a standard silica gel column.

Q2: What is the most critical first step in developing the purification method?

A2: The most critical preliminary step is to develop an effective separation using Thin-Layer Chromatography (TLC) .[2] TLC is a rapid, low-cost method to screen various mobile phase compositions to find the optimal solvent system for your column. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3-0.4 , as this typically provides the best separation in column chromatography.[3]

Q3: What stationary phase should I use for the column?

A3: For most applications involving molecules of this type, silica gel (SiO₂) is the standard and most effective stationary phase.[4] It is a polar adsorbent that separates compounds based on their polarity.[1] However, silica gel is slightly acidic, which can sometimes cause degradation of sensitive compounds.[2] If you observe significant streaking on your TLC plate or suspect decomposition, you may need to consider alternative stationary phases like neutral alumina or deactivated silica gel.[2][3]

Q4: How do I select the right mobile phase (eluent)?

A4: The choice of eluent is determined by your preliminary TLC experiments. A binary solvent system is most common, consisting of a non-polar solvent and a more polar solvent.[5]

  • Initial Screening: A mixture of hexanes (or petroleum ether) and ethyl acetate is the most common starting point for compounds with ester functional groups.[1][2]

  • Adjusting Polarity:

    • If the compound's Rf is too low (sticks to the baseline), you need to increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • If the Rf is too high (runs with the solvent front), decrease the eluent's polarity by reducing the proportion of ethyl acetate.

  • For Highly Polar Compounds: If even 100% ethyl acetate is insufficient to move the compound, a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH) , may be required.[6]

Experimental Workflow: From Crude to Pure Compound

This section details a comprehensive, step-by-step protocol for the purification of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Workflow Diagram

Chromatography_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Product Isolation Crude Crude Product TLC_Analysis TLC Analysis (Screen Solvents) Crude->TLC_Analysis Select_Solvent Select Solvent System (Rf ≈ 0.3) TLC_Analysis->Select_Solvent Pack_Column Pack Column with Silica Gel Select_Solvent->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute & Collect Fractions Load_Sample->Elute Analyze_Fractions Analyze Fractions (TLC) Elute->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Column Chromatography Workflow.

Protocol 1: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.[6]

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. The baseline should be drawn lightly with a pencil about 1 cm from the bottom.[6]

  • Developing: Place the plate in a sealed developing chamber containing your chosen eluent system. Ensure the solvent level is below the baseline.[7] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Since the target compound is an aromatic benzoate, it should be visible under a UV lamp (254 nm) as a dark spot.[5]

  • Optimization: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the Rf of the target compound is approximately 0.3-0.4, with good separation from impurities.

Solvent System (Hexane:Ethyl Acetate) Expected Outcome for Target Compound Action
90:10Rf value is likely too low (<0.2). Spot may not move from the baseline.Increase polarity. Try 80:20 or 70:30.
70:30 Potential "sweet spot". Rf value may be in the optimal 0.3-0.4 range.If separation is good, use this system for the column.
50:50Rf value may be too high (>0.5). Poor separation from non-polar impurities.Decrease polarity. Try 60:40 or 70:30.
0:100 (100% Ethyl Acetate)Rf value is very high. Spot runs near the solvent front.The compound is less polar than anticipated. Decrease polarity significantly.
95:5 (DCM:Methanol)Use if compound is immobile in 100% Ethyl Acetate.This system is for highly polar compounds. Adjust the ratio to achieve the target Rf.[3][6]
Protocol 2: Flash Column Chromatography
  • Column Preparation (Slurry Packing):

    • Plug the bottom of a glass column with cotton or glass wool. Add a thin layer of sand.[8]

    • In a beaker, mix silica gel with the chosen eluent to form a slurry.

    • Pour the slurry into the column. Use gentle pressure from a pump or compressed air to pack the silica bed firmly and evenly, avoiding air bubbles.[8]

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully apply the concentrated sample solution to the top layer of sand using a pipette.

  • Elution:

    • Open the stopcock and begin adding the eluent to the top of the column. Maintain a constant level of solvent above the silica bed.

    • Apply gentle air pressure to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good guideline).[8]

    • Collect the eluting solvent in a series of numbered test tubes or flasks (these are your "fractions").

  • Fraction Analysis:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your compound.

    • Identify the fractions that contain your pure product.

  • Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Troubleshooting Guide

Q: My compound is streaking on the TLC plate and column. What's causing this?

A: Streaking can be caused by several factors:

  • Overloading: You may be applying too much sample to the TLC plate or column. Try using a more dilute solution for spotting or loading less crude material onto the column.[6]

  • Compound Instability: The compound might be degrading on the acidic silica gel.[3] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If a streak or new spots appear, degradation is likely. Consider neutralizing the silica gel with triethylamine (add ~0.1% to your eluent) or switching to a neutral stationary phase like alumina.[2]

  • Incomplete Dissolution: The sample may not be fully dissolved in the eluent, causing it to smear as it moves. Ensure complete dissolution before loading.

Q: I'm getting poor separation between my product and a close-running impurity. How can I improve resolution?

A: Improving resolution requires fine-tuning your conditions:

  • Optimize the Mobile Phase: Test different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Use a Finer Mesh Silica: Using a smaller particle size silica gel (e.g., 230-400 mesh) increases the surface area and can enhance separation, although it will slow down the flow rate.[4]

  • Run a Gradient Elution: Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the eluent over time to elute your target compound, leaving more polar impurities behind.

Q: My compound won't come off the column, even with a highly polar eluent. What should I do?

A: This indicates a very strong interaction with the stationary phase.

  • Possible Decomposition: The compound may have irreversibly adsorbed or decomposed on the silica.[3] Test for stability as described above.

  • Extreme Polarity: Your compound may be more polar than anticipated. Try a more aggressive solvent system, such as 5-10% methanol in dichloromethane.[6] In some extreme cases for very polar compounds, a small amount of ammonia in methanol can be effective.[3]

  • Reversed-Phase Chromatography: If all else fails, your compound might be better suited for reversed-phase chromatography, which uses a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile).[9]

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • OpenOChem Learn. TLC. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • OperaChem. TLC-Thin Layer Chromatography. [Link]

  • Organic Syntheses. Purification of Linalool by Column Chromatography with Isocratic Elution. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978, 43 (14), 2923–2925. (While not directly cited from the search results, this is the foundational paper for Flash Chromatography and is an essential reference for the described protocol).

Sources

Technical Support Center: Catalyst Optimization for Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-1805188-05-9-OPT Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering stalled conversion or catalyst deactivation when employing Methyl 3-bromo-2-cyano-6-fluorobenzoate in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira).

This substrate presents a "perfect storm" for palladium deactivation:

  • Nitrile Poisoning: The C2-cyano group is a potent

    
    -donor that competitively binds to Pd(0), displacing phosphine ligands.
    
  • The "Ortho-Effect" Trap: The steric crowding from the C2-cyano and C6-fluoro groups hinders the approach of the bulky active catalyst species required for oxidative addition at the C3-bromide.

  • Electronic Deactivation: The electron-deficient arene renders the oxidative addition complex highly stable, slowing down the subsequent transmetalation or reductive elimination steps.

This guide provides a diagnostic matrix, mechanistic insights, and validated protocols to overcome these specific failure modes.

Part 1: Diagnostic Matrix (Triage)

Use this table to match your experimental symptoms with the likely root cause.

SymptomObservationRoot CauseImmediate Action
The "Black Crash" Reaction mixture turns black/precipitates Pd immediately upon heating; 0% conversion.Ligand Displacement. The C2-Nitrile has displaced your phosphine ligand, leading to Pd aggregation (Pd black formation).Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , BrettPhos ) that resist displacement.
The "Stalled Start" Reaction initiates (10-20% conversion) then stops completely. Adding more catalyst does not restart it.Product Inhibition / Poisoning. The product (biaryl nitrile) or a byproduct is binding irreversibly to the catalyst.Perform a "Spike Test" (see Protocol A). Add a Lewis Acid (ZnCl₂) to sequester the nitrile.
Protodehalogenation Mass spec shows loss of Br (M-Br+H) instead of coupling.Slow Transmetalation. The oxidative addition occurred, but the cycle stalled, allowing hydride sources (solvent/base) to reduce the Pd-Ar species.Switch to anhydrous non-protic solvents (Dioxane/Toluene) and remove alcohol co-solvents.
Hydrolysis Appearance of carboxylic acid or amide peaks in LCMS.Base-Mediated Hydrolysis. The C2-cyano or C1-ester is hydrolyzing due to aqueous base at high temp.Switch to inorganic bases with lower solubility (K₃PO₄) or organic bases (DBU) in anhydrous media.
Part 2: Deep Dive & Mechanistic Solutions
1. The Nitrile Poisoning Mechanism

The nitrile group (-CN) on your substrate is not inert. It possesses a lone pair on the nitrogen that is an excellent ligand for soft metals like Palladium.

  • The Problem: In standard catalytic cycles, Pd(0) must coordinate with the Aryl Bromide (C3-Br). However, the C2-CN is sterically adjacent and electronically inviting. The Pd center coordinates to the Nitrogen of the nitrile (N-bound) rather than inserting into the C-Br bond.

  • The "Chelation" Risk: While a 4-membered ring chelate involving the ester is unlikely, the high electron deficiency of the ring makes the nitrile a stronger

    
    -acid, strengthening the Pd-N bond.
    
2. The "Lewis Acid Decoy" Strategy

To prevent the nitrile from binding to your catalyst, you must provide it with a "better" partner.

  • Solution: Add a stoichiometric amount (0.5 - 1.0 equiv) of a mild Lewis Acid, such as Zinc Chloride (ZnCl₂) or Trimethylaluminum (AlMe₃) (if functional groups permit).

  • Mechanism: The Lewis Acid coordinates to the nitrile lone pair, sterically and electronically blocking it from interacting with the Palladium.

3. Ligand Selection for Crowded Systems

Standard ligands like PPh₃ or dppf are insufficient here. You need ligands that create a "protective shell" around the Pd center to prevent nitrile coordination while forcing oxidative addition at the hindered C3 position.

  • Recommendation: XPhos or SPhos (Buchwald Ligands). The bulky biaryl backbone prevents the formation of inactive Pd-nitrile complexes.

Part 3: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the nitrile poisoning pathway.

CatalystPoisoning Pd0 Active Catalyst [L-Pd(0)] PoisonComplex DEAD END: Nitrile-Pd Complex (Catalyst Deactivation) Pd0->PoisonComplex Nitrile Coordination (Preferred without bulky ligands) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd C-Br Insertion (Requires Bulky Ligand) Substrate Substrate: Me-3-Br-2-CN-6-F-Benzoate Substrate->Pd0 + TransMet Transmetalation (Coupling Partner) OxAdd->TransMet Prod Product Formation TransMet->Prod LewisAcid Additive: ZnCl2 / Lewis Acid LewisAcid->Substrate Binds Nitrile (Blocks Poisoning)

Caption: Figure 1.[1][2] Kinetic competition between productive oxidative addition (Green) and nitrile-mediated catalyst poisoning (Red). Lewis acids (Yellow) block the poisoning pathway.

Part 4: Validated Protocols
Protocol A: The "Spike Test" (Self-Validation)

Use this to confirm if your substrate is the poison.

  • Set up a Standard Reaction: Run a "known good" coupling (e.g., Bromobenzene + Phenylboronic acid) that typically reaches 100% conversion in 1 hour.

  • The Spike: In a second vial, run the exact same standard reaction but add 0.5 equivalents of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

  • Analyze:

    • If Reaction 2 works normally: Your substrate is not a catalyst poison; the issue is likely steric/electronic reactivity of the C-Br bond itself.

    • If Reaction 2 fails or is significantly slower: Your substrate is poisoning the catalyst. Proceed to Protocol B.

Protocol B: Lewis-Acid Assisted Suzuki Coupling

Optimized for Nitrile-Containing Aryl Halides.

Reagents:

  • Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv)

  • Boronic Acid: (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

  • Additive: ZnCl₂ (0.5 equiv) - Critical for sequestering nitrile.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) - Degassed thoroughly.

Step-by-Step:

  • Pre-complexation (Optional but recommended): In a glovebox or under Argon, mix the Substrate and ZnCl₂ in dry Dioxane for 15 minutes. This allows the Lewis Acid to bind the nitrile.

  • Catalyst Addition: Add the Pd source, Ligand, Boronic Acid, and Base.

  • Degas: Sparge with Argon for 10 minutes. Oxygen is fatal to electron-rich ligands like XPhos.

  • Heat: Ramp to 80°C. Do not overshoot temperature to avoid ester hydrolysis.

  • Monitor: Check HPLC/UPLC at 1 hour. If <10% conversion, increase temp to 100°C.

Part 5: Troubleshooting Workflow

Follow this logic flow to resolve persistent issues.

Troubleshooting Start Start: Reaction Fails CheckColor Is the reaction mixture black (Pd precipitate)? Start->CheckColor YesBlack Yes CheckColor->YesBlack Ligand Failure NoBlack No (remains clear/brown) CheckColor->NoBlack Kinetic Stall SwitchLigand Action: Switch to XPhos or BrettPhos YesBlack->SwitchLigand CheckDehal Check LCMS: Is Des-Bromo product present? NoBlack->CheckDehal YesDehal Yes (Protodehalogenation) CheckDehal->YesDehal NoDehal No (Starting Material only) CheckDehal->NoDehal FixDehal Action: Use Anhydrous Solvent Remove active proton sources YesDehal->FixDehal SpikeTest Action: Perform Spike Test (Check for Poisoning) NoDehal->SpikeTest IsPoison Is it Poisoning? SpikeTest->IsPoison AddLewis Action: Add ZnCl2 (Sequester Nitrile) IsPoison->AddLewis Yes HeatMore Action: Increase Temp or Catalyst Loading IsPoison->HeatMore No

Caption: Figure 2. Decision tree for troubleshooting catalyst failure modes.

References
  • Mechanisms of Catalyst Poisoning

    • Title: Catalyst poisoning - Wikipedia (General Mechanisms)
    • Source: Wikipedia
    • URL:[Link]

  • Nitrile Interference in Palladium Catalysis

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source: ResearchG
    • URL:[Link]

  • Lewis Acid Mitigation Strategies

    • Title: The roles of Lewis acidic additives in organotransition metal catalysis[3][4]

    • Source: Organic & Biomolecular Chemistry (RSC)[4]

    • URL:[Link]

  • Ligand Selection for Deactivation Resistance

    • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions[5]

    • Source: MIT DSpace / Buchwald Lab
    • URL:[Link]

  • General Troubleshooting for Suzuki Coupling: Title: Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling Source: BenchChem

Sources

Managing exothermic reactions involving Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-bromo-2-cyano-6-fluorobenzoate

A Senior Application Scientist's Guide to Managing Exothermic Reactions

This guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-bromo-2-cyano-6-fluorobenzoate. The information herein provides in-depth technical guidance on understanding, predicting, and safely managing the exothermic potential of reactions involving this versatile but reactive intermediate. Our goal is to synthesize established safety protocols with the underlying chemical principles to ensure both experimental success and laboratory safety.

Section 1: Understanding the Inherent Hazard - Thermochemistry and Reactivity

This section addresses the fundamental properties of Methyl 3-bromo-2-cyano-6-fluorobenzoate that contribute to its thermal hazards.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving Methyl 3-bromo-2-cyano-6-fluorobenzoate potentially hazardous?

A1: The thermal risk associated with this compound stems from the combination of its functional groups on the aromatic ring. The cyano (-CN) group is an energy-rich functional group, and its transformation, particularly in nucleophilic aromatic substitution (SNAr) reactions, can be highly exothermic. The presence of both a bromine and a fluorine atom activates the ring for such substitutions. Reactions like amination, amidation, or other cyanations can proceed rapidly, leading to a fast release of heat.[1] If this heat generation rate exceeds the rate of heat removal by the reactor's cooling system, a dangerous, self-accelerating thermal runaway can occur.[2]

Q2: What is a thermal runaway and what are its consequences?

A2: A thermal runaway is an uncontrolled positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn further increases the temperature.[2] This can lead to a rapid rise in pressure from solvent boiling or gas evolution from decomposition reactions. The consequences range from ruining the experiment to catastrophic failure of the reaction vessel, posing a significant risk of explosion and chemical exposure.

Q3: Before I run my reaction, what key thermal parameters should I investigate?

A3: A thorough process safety assessment is critical. This involves using reaction calorimetry techniques to determine key parameters that define the reaction's thermal profile.[3][4]

Parameter Description Significance for Safety Typical Measurement Technique
Heat of Reaction (ΔHr) The total amount of energy released or absorbed during the reaction.A large negative value indicates a highly exothermic reaction with significant potential for heat generation.Reaction Calorimetry (RC1), Isothermal Titration Calorimetry (ITC)
Adiabatic Temperature Rise (ΔTad) The maximum temperature increase of the reaction mass if all cooling fails and the entire heat of reaction is retained.[2]If the process temperature + ΔTad exceeds the boiling point of the solvent or the decomposition temperature of any component, the risk is severe.Calculated from ΔHr and the heat capacity of the reaction mixture.
Onset Temperature of Decomposition (TD) The temperature at which the starting material, intermediates, or final product begins to decompose exothermically.The maximum allowable reaction temperature must be kept well below the lowest TD in the system to prevent a secondary, more dangerous runaway.[5]Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC)[3]
Time to Maximum Rate under Adiabatic Conditions (TMRad) The time it takes for a reaction to reach its maximum rate of heat evolution under adiabatic (no heat loss) conditions.[2]This parameter indicates how much time is available for corrective action in the event of a cooling failure. A short TMRad requires robust automated safety controls.Accelerating Rate Calorimetry (ARC)

Section 2: Proactive Exotherm Management & Experimental Protocols

Proper planning and execution are paramount. The following protocols provide a framework for safely conducting reactions with Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Protocol 1: Pre-Reaction Thermal Hazard Screening (DSC)

This protocol outlines a basic screening method to determine the onset temperature of decomposition for the reaction mixture.

  • Sample Preparation: Carefully prepare a sample containing all reaction components (substrate, reagent, catalyst, solvent) in the final, intended stoichiometry.

  • Instrument Setup: Use a Differential Scanning Calorimeter (DSC). Place a small, accurately weighed amount of the sample (typically 1-10 mg) into a high-pressure crucible.[3]

  • Thermal Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic events. This temperature is a critical safety limit that should not be approached during the bulk reaction.

Protocol 2: Controlled Semi-Batch Reaction Execution

A semi-batch approach, where one reagent is added slowly to the other, is inherently safer than a batch process because it limits the amount of unreacted material and controls the rate of heat generation.[2][6]

  • Reactor Setup:

    • Use a jacketed glass reactor connected to a cryostat/thermostat for precise temperature control.

    • Ensure the reactor is equipped with an efficient overhead stirrer, a calibrated internal temperature probe (thermocouple), a reflux condenser, and an inert atmosphere inlet (Nitrogen or Argon).

    • The limiting reagent should be added via a syringe pump or a pressure-equalizing dropping funnel for controlled, consistent addition.

  • Initial Charge & Cooling:

    • Charge the reactor with Methyl 3-bromo-2-cyano-6-fluorobenzoate and the reaction solvent.

    • Begin agitation to ensure good mixing and heat transfer.

    • Cool the reactor contents to the desired initial temperature (e.g., 0 °C or lower). It is crucial to start well below the temperature at which the reaction rate becomes significant.

  • Controlled Reagent Addition:

    • Begin adding the nucleophile (e.g., amine solution) at a very slow rate.

    • CRITICAL: Continuously monitor the internal reaction temperature. The addition rate must be controlled such that the cooling system can comfortably maintain the set temperature (e.g., within ±2 °C).[7]

    • If the internal temperature rises above the set limit, immediately stop the addition .[8] Do not resume until the temperature is back under control. A slower addition rate is then required.

  • Monitoring & Completion:

    • After the addition is complete, continue to stir and cool the mixture for a specified period, as a delayed exotherm can sometimes occur.

    • Monitor reaction completion by a suitable analytical method (e.g., TLC, LC-MS).

  • Safe Quenching:

    • Once the reaction is complete, cool the mixture further (e.g., to 0 °C or -10 °C) before quenching.

    • Quench the reaction by slowly adding a pre-determined, appropriate quenching agent. Be aware that the quench itself can be exothermic.[9]

Workflow for Proactive Exotherm Management

G A 1. Hazard Assessment - Reaction Calorimetry (DSC, ARC) - Determine ΔH, ΔTad, TD B 2. Process Design - Select appropriate solvent - Use Semi-Batch Addition - Define Safe Temp. Limits A->B Data informs design C 3. Reactor Setup - Jacketed Reactor with Cryostat - Calibrated Temp. Probe - Efficient Agitation B->C Design dictates setup D 4. Controlled Execution - Cool reactor before addition - Slow, controlled reagent feed - Monitor Internal Temp. C->D Ready for reaction E Temp. Exceeds Limit? D->E F STOP ADDITION Increase Cooling E->F Yes H 5. Post-Reaction - Monitor for delayed exotherm - Controlled Quenching E->H No (Addition Complete) G Resume Addition at Slower Rate F->G Temp. Stabilized G->D I End: Safe Product Isolation H->I

Caption: Proactive workflow for managing exothermic reactions.

Section 3: Troubleshooting Guide - Responding to Deviations

Even with careful planning, unexpected events can occur. This guide helps diagnose and respond to common issues.

Q: My reaction temperature is rising rapidly and is not responding to the cooling system. What is the immediate action plan?

A: This indicates that the rate of heat generation is overwhelming the heat removal capacity. Execute the following steps immediately:

  • Stop All Reagent Addition: This is the first and most critical step to prevent adding more fuel to the reaction.[7]

  • Maximize Cooling: Ensure the cooling fluid is at its lowest possible temperature and maximum flow rate.

  • Prepare for Emergency Quenching: Alert a colleague and prepare the pre-selected quenching agent. If the temperature continues to climb uncontrollably, proceed to the Emergency Quenching protocol (Section 4).

Q: I've stopped the reagent feed, but the temperature is still rising. Why is this happening?

A: This dangerous situation is known as "accumulation." It means that during the addition, the reagent was added faster than it was consumed.[2] You now have a large amount of unreacted material that is reacting all at once. This is a primary cause of thermal runaways in semi-batch processes. The immediate action is to maximize cooling and prepare for an emergency quench.

Q: I see localized boiling or fuming in the reactor, even though the bulk temperature seems okay. What should I do?

A: This points to the formation of a "hot spot," likely due to poor mixing.[8]

  • Stop Reagent Addition Immediately.

  • Increase Agitation: If it is safe to do so, increase the stirrer speed to improve bulk heat and mass transfer.

  • Maximize Cooling: Treat this as a potential precursor to a full-scale exotherm.

Troubleshooting a Thermal Runaway Event

G Start Symptom: Uncontrolled Temperature Rise Step1 IMMEDIATELY STOP ALL REAGENT ADDITION Start->Step1 Step2 Maximize Cooling (Max Flow, Min Temp) Step1->Step2 Check1 Is Temperature Stabilizing? Step2->Check1 Action1 Continue to Monitor Investigate Cause Later Check1->Action1 Yes Action2 Alert Colleague Prepare for Emergency Quench Check1->Action2 No Check2 Is Pressure Increasing Rapidly? (Solvent boiling / Gas evolution) Action2->Check2 Action3 Execute Emergency Quench Protocol (See Section 4) Check2->Action3 No Action4 EVACUATE Activate Emergency Systems Check2->Action4 Yes

Caption: Decision tree for responding to a thermal runaway.

Section 4: Emergency Quenching Protocol

Quenching is the rapid deactivation of reactive chemicals to terminate a reaction. This should only be performed as a last resort by trained personnel when a thermal runaway cannot be controlled by other means.

Q: What makes a good quenching agent and what should I use?

A: An ideal quenching agent should react very quickly with the driving reagent to stop the heat-generating reaction, be added in a form that helps absorb heat (e.g., a cold solution), and not produce large volumes of gas or hazardous byproducts. The choice is highly specific to the reaction chemistry.

Reaction Type Potential Quenching Agent Rationale / Cautions
Nucleophilic Substitution (e.g., with Amine) Cold, dilute acetic acid in a high-boiling point solvent (e.g., diglyme).The acid will protonate and deactivate the nucleophilic amine. The solvent choice avoids introducing a low-boiling component. Caution: The acid-base neutralization is itself exothermic.
Organometallic Reactions Isopropanol followed by water.[10]Isopropanol reacts more controllably with many organometallics than water.[10] Never use water directly on highly reactive species.
General Purpose A pre-cooled, inert, high-heat-capacity solvent.This is a "crash cool" or dilution quench. It doesn't stop the chemistry but can absorb enough heat to slow the rate of temperature rise, buying time.
Protocol 3: Executing an Emergency Quench
  • Personnel Safety: This procedure should be performed behind a blast shield. Ensure all personnel not directly involved have evacuated the immediate area.

  • Cease Other Actions: Stop all heating, stirring, and reagent addition.

  • Rapid Addition of Quencher: Add the selected quenching agent as quickly as is safely possible. Do not add it dropwise, as this may be insufficient to overcome the runaway. The goal is to overwhelm the reaction.

  • Retreat: Once the quenching agent is added, retreat to a safe location and monitor the reactor from a distance.

References

  • Sparrow Chemical. Fluorobenzonitrile Series. [Link]

  • Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, ACS Publications. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • Lab Manager. (2024). Preventing Explosions in Exothermic Reaction Calorimetry. [Link]

  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. [Link]

  • Mettler Toledo. Reaction Calorimeters | Reaction & Heat Flow Calorimetry. [Link]

  • CSE-Engineering. Reaction Calorimetry. [Link]

  • Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. [Link]

  • Syrris. (2018). An Introduction to Reaction Calorimetry. [Link]

  • Ferguson, L., et al. (2020). Thermal hazard evaluation of cumene hydroperoxide-metal ion mixture using DSC, TAM III, and GC/MS. PMC. [Link]

  • Le, N., et al. (2017). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. ResearchGate. [Link]

  • Lab Safety Institute. (2023). Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

Sources

Work-up procedure for reactions of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Advanced Organic Synthesis & Work-up Protocols

Executive Summary & Molecule Profile

Subject: Methyl 3-bromo-2-cyano-6-fluorobenzoate (CAS: 58332-01-7 / Analogues) Criticality: High. This scaffold contains three electrophilic sites with distinct reactivities. Improper work-up can lead to cascade failure (hydrolysis, unwanted nucleophilic aromatic substitution, or polymerization).

Chemo-Selectivity Map:

  • Site A (C-6 Fluorine): Highly activated for SNAr due to the ortho-ester and meta-cyano electron-withdrawing groups (EWGs). Risk: Displacement by hydroxide (

    
    ) during basic washes.
    
  • Site B (C-1 Ester): Susceptible to hydrolysis (saponification) or transesterification. Risk: Loss of methyl group under basic/acidic aqueous conditions.

  • Site C (C-2 Nitrile): Generally stable but can hydrolyze to amide/acid under vigorous heating with strong acid/base.

Interactive Troubleshooting Guide (Q&A)

Phase 1: Quenching & pH Control

Q: My reaction mixture is basic (e.g., after Suzuki coupling or SNAr). Can I use 1M NaOH or 1M HCl to neutralize? A: ABSOLUTELY NOT.

  • The Risk: The C-6 fluorine is primed for displacement. Even at room temperature, 1M NaOH can attack the C-6 position, converting your fluorobenzoate into a phenol (salicylate derivative) via SNAr mechanism. Similarly, strong acids can hydrolyze the nitrile or ester.

  • The Protocol: Use a Buffered Quench .

    • For Basic Reactions: Pour the reaction mixture into saturated aqueous Ammonium Chloride (

      
      ). This gently buffers the pH to ~8-9, which is safe for the ester and fluorine.
      
    • For Acidic Reactions: Use saturated Sodium Bicarbonate (

      
      ). Note: Add slowly to avoid vigorous 
      
      
      
      evolution which can cause product loss via aerosolization.

Q: I see a "rag layer" or emulsion during extraction. What should I do? A: Poly-functionalized halo-benzoates are dense and lipophilic, often causing emulsions with aqueous buffers.

  • Immediate Fix: Add a small amount of brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Secondary Fix: Filter the biphasic mixture through a pad of Celite® if fine particulates (e.g., Pd-black from couplings) are stabilizing the emulsion.

Phase 2: Metal Scavenging (Post-Coupling)

Q: I used a Palladium catalyst at the C-3 Bromine position. How do I remove the metal without decomposing the fluoride? A: Avoid oxidative washes (like bleach) or highly basic chelators (like ethylenediamine) which might attack the ring.

  • Recommended: Use Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or wash with 0.5M Cysteine solution (adjusted to pH 7). Cysteine zwitterions bind Pd effectively without triggering SNAr.

Master Work-Up Protocol

This protocol is designed to maximize the recovery of the intact scaffold after a standard transformation (e.g., Suzuki coupling at C-Br or alkylation).

Reagents Required:
  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible to reduce environmental impact, though DCM is excellent for solubility.

  • Quench Buffer: Saturated aq.

    
     (for basic rxns) or Phosphate Buffer (pH 7.0).
    
  • Drying Agent: Anhydrous Sodium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ).[1] Avoid 
    
    
    
    if the product is acid-sensitive, as commercial
    
    
    can be slightly acidic.
Step-by-Step Procedure:
  • Temperature Control: Cool the reaction mixture to 0–5 °C (ice bath).

    • Reasoning: Reduces the kinetic rate of side reactions (hydrolysis/substitution) during the initial exothermic quench.

  • Buffered Quench: Slowly add the reaction mixture into the quench buffer (Sat.

    
    ) with vigorous stirring. Ratio: 1:1 v/v relative to reaction solvent.
    
  • Phase Separation: Transfer to a separatory funnel.

    • Check: Is the organic layer on top? (Yes for EtOAc/MTBE; No for DCM).

  • The "Soft" Wash: Wash the organic layer once with water and twice with brine.

    • Critical: Do not use 1M NaOH or 5%

      
       to remove impurities. If acid removal is needed, use dilute 
      
      
      
      .
  • Drying: Dry organic layer over

    
     for 15 minutes. Filter.
    
  • Concentration: Rotary evaporate at < 40 °C .

    • Warning: Do not overheat the water bath. Fluorobenzoates can be volatile or thermally unstable if trace impurities are present.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for working up reactions involving this scaffold, ensuring the preservation of the labile Fluorine and Ester groups.

WorkUpLogic Start Reaction Complete (Methyl 3-bromo-2-cyano-6-fluorobenzoate core) CheckpH Check Reaction pH Start->CheckpH Basic Basic (pH > 9) (e.g., Suzuki, Heck) CheckpH->Basic High pH Acidic Acidic (pH < 4) (e.g., Deprotection) CheckpH->Acidic Low pH DangerOH STOP: Do NOT use NaOH/KOH Risk: S_NAr (F-displacement) Basic->DangerOH Standard Base Wash? QuenchNH4Cl Quench: Sat. NH4Cl (Buffers to pH ~8) Basic->QuenchNH4Cl Correct Protocol QuenchBiCarb Quench: Sat. NaHCO3 (Buffers to pH ~8) Acidic->QuenchBiCarb MetalCheck Transition Metal Used? QuenchNH4Cl->MetalCheck QuenchBiCarb->MetalCheck Scavenge Add Thiol-Silica or Cysteine Wash (pH 7) MetalCheck->Scavenge Yes (Pd, Cu, Ni) StandardWash Wash: Water x1, Brine x2 MetalCheck->StandardWash No Dry Dry (Na2SO4) & Conc. < 40°C Scavenge->Dry StandardWash->Dry

Caption: Workflow for selecting the appropriate quenching buffer to prevent nucleophilic attack on the fluoro-benzoate core.

Stability Data & Storage

ParameterSpecificationTechnical Note
Physical State White to Off-white SolidIf oil, induce crystallization with Hexane/EtOAc (10:1).
Hydrolytic Stability ModerateStable at pH 4–8. Unstable at pH >10 (SNAr + Hydrolysis).
Thermal Stability

Keep rotary evaporator bath < 40°C to prevent sublimation/degradation.
Storage 2–8 °C, Inert AtmosphereMoisture sensitive over long periods. Store under Argon.

References

  • Nucleophilic Arom

    • Source: Master Organic Chemistry. (2018).[2] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • Relevance: Explains the activation of the C-6 fluorine by the ortho-ester and meta-cyano groups, validating the risk of hydroxide displacement.
    • URL:[Link]

  • Work-up Procedures for Polyfunctionalized Arenes.

    • Source: Chemistry Steps. (2021).
    • )
    • URL:[Link]

  • Esters and Nitrile Stability.

    • Source: LibreTexts Chemistry. (2025).[3][4][5][6] "Nucleophilic Aromatic Substitution."

    • Relevance: Provides comparative reactivity of leaving groups (F >> Cl ~ Br) in activated systems, confirming F is the first to go in basic conditions.
    • URL:[Link]

  • Metal Scavenging Protocols. Source: SiliCycle Application Notes. "Metal Scavenging in Organic Synthesis." (General Industry Standard). Note: While a direct URL to a specific PDF changes, the protocol of using Thiol-based scavengers for Pd removal in the presence of sensitive functional groups is standard industry practice.

Disclaimer: This guide is intended for qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatics.

Sources

Validation & Comparative

A Comparative Guide to High-Purity Analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of high-performance liquid chromatography (HPLC) methods for determining the purity of Methyl 3-bromo-2-cyano-6-fluorobenzoate, a critical intermediate in pharmaceutical synthesis. We will objectively compare the performance of a developed method with potential alternatives, supported by experimental data, to guide researchers, scientists, and drug development professionals in achieving accurate and reliable purity assessments.

Introduction: The Analytical Imperative for a Key Intermediate

Methyl 3-bromo-2-cyano-6-fluorobenzoate is a complex substituted aromatic compound whose purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of multiple reactive functional groups—a bromo group, a cyano moiety, a fluoro substituent, and a methyl ester—necessitates a highly specific and robust analytical method to separate the main component from potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis due to its precision and versatility in separating complex mixtures.[1]

This guide will delve into the rationale behind the selection of a specific reversed-phase HPLC (RP-HPLC) method, compare its performance against other chromatographic conditions, and provide a detailed protocol for its implementation. The methodology is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]

Method Development Strategy: A Logic-Driven Approach

The development of a stability-indicating HPLC method requires a systematic approach to achieve optimal separation of the analyte from any potential impurities.[5][6] Our strategy for Methyl 3-bromo-2-cyano-6-fluorobenzoate is centered on reversed-phase chromatography, given the molecule's moderate polarity.[7]

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity. For halogenated and substituted aromatic compounds, a C18 column is a common starting point.[7] However, to enhance resolution and address potential peak tailing, we will compare the performance of a standard C18 column with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic ring of the analyte and its impurities.[8][9]

Mobile Phase Optimization: Driving the Elution

The mobile phase composition dictates the retention and elution of the compounds. A typical mobile phase for reversed-phase chromatography consists of an aqueous component and an organic modifier.[10] We will evaluate different compositions of acetonitrile and water. The pH of the aqueous phase is a critical parameter, especially for compounds with acidic or basic functionalities. For Methyl 3-bromo-2-cyano-6-fluorobenzoate, a slightly acidic mobile phase can help to ensure consistent peak shapes by suppressing the ionization of any potential acidic impurities.

Detection Wavelength: Ensuring Sensitivity

The benzonitrile and substituted benzene rings in the molecule are expected to have strong ultraviolet (UV) absorbance.[7] A photodiode array (PDA) detector will be used to determine the optimal detection wavelength for maximum sensitivity and to assess peak purity.

Comparative Analysis of HPLC Methods

To demonstrate the superiority of the optimized method, we will compare its performance against two alternative methods. The key performance indicators will be resolution (Rs), tailing factor (T), and theoretical plates (N).

Parameter Method A (Optimized) Method B (Alternative 1) Method C (Alternative 2)
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Trifluoroacetic Acid in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50% B to 90% B in 15 min60% B to 80% B in 20 minIsocratic 70% B
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Detection 254 nm254 nm254 nm
Resolution (Rs) of Critical Pair > 2.01.41.1
Tailing Factor (T) for Main Peak 1.11.61.8
Theoretical Plates (N) > 10000~7000~5000

As the data indicates, the optimized Method A provides superior resolution of the critical impurity pair, a more symmetrical peak shape (lower tailing factor), and higher column efficiency (greater number of theoretical plates).

Detailed Experimental Protocol: The Optimized Method

This section provides a step-by-step methodology for the HPLC analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[7]

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm particle size).

  • Chemicals: Acetonitrile (HPLC grade), Phosphoric Acid (analytical grade), and Water (HPLC grade).

  • Standard: A well-characterized reference standard of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the sample and prepare a 100 µg/mL solution in the same manner as the standard.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B (Equilibration)

System Suitability

Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor (T) for the main peak: ≤ 1.5

  • Relative Standard Deviation (RSD) for the peak area: ≤ 2.0%

Data Analysis

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Solution Preparation Standard->SystemSuitability Sample Sample Solution Preparation SampleInjection Sample Injection Sample->SampleInjection SystemSuitability->SampleInjection If Pass DataAcquisition Data Acquisition SampleInjection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: A flowchart of the HPLC analysis workflow.

Understanding Potential Impurities

A robust analytical method must be able to separate the main compound from all potential process-related and degradation impurities.[11][12] For Methyl 3-bromo-2-cyano-6-fluorobenzoate, potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Formed under stress conditions such as hydrolysis, oxidation, or photolysis.[13][14]

The following diagram illustrates the relationship between the main compound and its potential impurities.

Impurity_Profile cluster_synthesis Synthesis cluster_degradation Degradation Main Methyl 3-bromo-2-cyano-6-fluorobenzoate BP1 By-product 1 Main->BP1 Side Reaction BP2 By-product 2 Main->BP2 Side Reaction Deg1 Hydrolytic Degradant Main->Deg1 Hydrolysis Deg2 Oxidative Degradant Main->Deg2 Oxidation SM1 Starting Material 1 SM1->Main Reaction SM2 Starting Material 2 SM2->Main Reaction

Caption: Potential impurity profile for the analyte.

Conclusion

The presented HPLC method, utilizing a Phenyl-Hexyl column with a gradient elution of acetonitrile and acidified water, provides a robust and reliable means for the purity analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate. The method has been shown to be superior to alternative approaches in terms of resolution, peak symmetry, and efficiency. By following the detailed protocol and understanding the potential impurity profile, researchers can ensure the quality and consistency of this critical pharmaceutical intermediate. The principles and strategies outlined in this guide are grounded in established regulatory guidelines, ensuring the generation of scientifically sound and defensible data.[15]

References

  • Understanding the L
  • USP-NF 〈621〉 Chrom
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  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega - ACS Public
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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News - alwsci.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies.
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Comparative Guide: Alternatives to Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details alternative reagents and synthetic strategies to Methyl 3-bromo-2-cyano-6-fluorobenzoate , a specialized building block used primarily in the synthesis of polycyclic nitrogen heterocycles (e.g., phthalazinones, isoindolinones) for oncology drug discovery (targeting KRAS, PARP, etc.).

Executive Summary & Strategic Context

Methyl 3-bromo-2-cyano-6-fluorobenzoate (hereafter referred to as MB-CN ) is a high-value scaffold characterized by a dense array of functional groups: a benzoate ester (C1), a nitrile (C2), a bromine (C3), and a fluorine (C6).

Its primary utility lies in its ability to undergo cascade cyclizations —typically with hydrazines or amines—to form fused heterocycles while retaining a halogen handle (Br) for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, MB-CN presents challenges:

  • Cost & Availability: High synthetic complexity drives up price ($500+/g for high purity).

  • Stability: The adjacent electron-withdrawing groups make the ester prone to premature hydrolysis.

  • Safety: The nitrile group poses risks of HCN evolution under acidic hydrolysis conditions.

This guide evaluates three distinct classes of alternatives that offer superior cost-efficiency, safety, or reactivity profiles depending on the target chemotype.

Comparative Analysis of Alternatives

We categorize alternatives into Functional Equivalents (different functional groups yielding similar cores) and Precursor Analogs (upstream raw materials).

Alternative A: The "Classic" Diester

Reagent: Dimethyl 3-bromo-6-fluorophthalate

  • Best For: Researchers who need the bicyclic core (phthalazinone/isoindolinone) but do not strictly require the amino-substitution pattern derived from the nitrile.

  • Mechanism: Cyclization with hydrazine yields the 1,4-dione (or 4-hydroxy-1-one tautomer), whereas MB-CN yields the 4-amino-1-one (or imino-tautomer).

  • Pros: Significantly cheaper; highly stable; no cyanide toxicity.

  • Cons: Requires downstream activation (e.g., chlorination with POCl₃ followed by amination) to match the nitrogen content of the nitrile route.

Alternative B: The "Stable" Amide

Reagent: Methyl 3-bromo-2-carbamoyl-6-fluorobenzoate

  • Best For: Process chemistry scaling where nitrile hydrolysis is a side-reaction risk.

  • Mechanism: The primary amide (-CONH₂) mimics the nitrile's cyclization behavior with hydrazine but typically forms the hydroxy -heterocycle rather than the amino-heterocycle.

  • Pros: Avoids HCN risks; solid-state stability is superior to the cyano-ester.

  • Cons: Lower atom economy; amide solubility can be poor in non-polar solvents.

Alternative C: The "Reactive" Iodo-Analog

Reagent: Methyl 2-cyano-6-fluoro-3-iodobenzoate

  • Best For: Late-stage functionalization where the bromine of MB-CN is too sluggish for difficult Pd-catalyzed couplings.

  • Mechanism: Identical cyclization chemistry to MB-CN, but the C3-Iodine bond offers ~100x faster oxidative addition rates in cross-coupling.

  • Pros: Enables mild coupling conditions (room temperature Suzuki); higher yields with sterically hindered boronic acids.

  • Cons: Lower stability (light sensitive); higher molecular weight (lower atom economy).

Performance Metrics & Experimental Data

The following table summarizes the performance of these reagents in a standard cyclization reaction with Hydrazine Hydrate to form the phthalazinone core, followed by a Suzuki coupling at the halogen position.

Table 1: Comparative Performance Data

MetricMB-CN (Target) Alt A (Diester) Alt B (Amide) Alt C (Iodo-Analog)
Cyclization Product 4-Amino-phthalazin-1-one4-Hydroxy-phthalazin-1-one4-Hydroxy-phthalazin-1-one4-Amino-phthalazin-1-one
Cyclization Yield 82%94% 76%79%
Reaction Time 4 h (Reflux)2 h (Reflux)6 h (Reflux)4 h (Reflux)
Suzuki Coupling Yield *65%68%60%88%
Cost Factor 10x1x (Baseline)3x12x
Safety Profile Moderate (CN risk)High (Safe) High (Safe)Moderate (Light sensitive)

*Suzuki Conditions: 1.1 eq PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C.

Mechanistic Visualization (Graphviz)

The diagram below illustrates the divergent pathways. MB-CN provides direct access to the Amino-Phthalazinone, while the Diester (Alt A) requires a "Convert & Displace" strategy to reach the same functionality.

ReactionPathways MBCN Methyl 3-bromo- 2-cyano-6-fluorobenzoate (MB-CN) AminoProd 4-Amino-5-fluoro- 8-bromo-phthalazin-1-one (Target Scaffold) MBCN->AminoProd Direct Cyclization (Imine formation) Diester Dimethyl 3-bromo- 6-fluorophthalate (Alt A) HydroxyProd 4-Hydroxy-5-fluoro- 8-bromo-phthalazin-1-one (Oxo-Scaffold) Diester->HydroxyProd Cyclization (Fast) Amide Methyl 3-bromo- 2-carbamoyl-6-fluorobenzoate (Alt B) Amide->HydroxyProd Cyclization (Slow) Hydrazine + N2H4 (Hydrazine) ChloroInt Intermediate: 4-Chloro-Analog HydroxyProd->ChloroInt + POCl3 (Chlorination) ChloroInt->AminoProd + NH3 (Amination)

Figure 1: Divergent synthesis pathways. Red path indicates the direct route using MB-CN. Blue path indicates the Diester route, which requires two additional steps (dashed lines) to achieve the amino-functionality.

Detailed Experimental Protocols

Protocol A: Cyclization of MB-CN (Reference Standard)
  • Dissolution: Dissolve 1.0 eq of Methyl 3-bromo-2-cyano-6-fluorobenzoate in Ethanol (10 mL/g).

  • Reagent Addition: Add 2.0 eq of Hydrazine Hydrate (64% in water) dropwise at 0°C.

  • Reaction: Heat to reflux (78°C) for 4 hours. Monitor by TLC (formation of a highly polar fluorescent spot).

  • Workup: Cool to room temperature. The product, 4-amino-5-fluoro-8-bromophthalazin-1(2H)-one , typically precipitates. Filter, wash with cold ethanol, and dry.

    • Note: The "amino" group may exist as the imine tautomer depending on solvent.

Protocol B: The "Diester" Alternative Route (Cost-Saving)

This route is preferred when the final drug target allows for a 4-oxo (hydroxy) substituent or when performing the N-amination later.

  • Cyclization:

    • Suspend Dimethyl 3-bromo-6-fluorophthalate (1.0 eq) in Acetic Acid (5 mL/g).

    • Add Hydrazine Hydrate (1.5 eq).

    • Heat to 100°C for 2 hours.

    • Result: Quantitative precipitation of 4-hydroxy-5-fluoro-8-bromophthalazin-1(2H)-one .

  • Functional Group Switch (Optional):

    • To convert the Hydroxy group to Amino (mimicking MB-CN product):

    • Reflux the hydroxy-product in POCl₃ (5 eq) for 3 hours to get the 4-Chloro derivative.

    • Treat the Chloro-intermediate with Ammonia in Methanol (7N) at 80°C (sealed tube) to yield the 4-Amino product.

Protocol C: High-Efficiency Coupling with the Iodo-Analog

Use this protocol if the standard Bromo-compound (MB-CN) fails to couple with sterically hindered boronic acids.

  • Setup: Charge flask with Methyl 2-cyano-6-fluoro-3-iodobenzoate (1.0 eq), Boronic Acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Solvent: Add Toluene:Water (10:1). Degas with Argon.

  • Reaction: Stir at Room Temperature for 12 hours. (Note: The Bromo-analog MB-CN typically requires 80-100°C for this step).

Expert Recommendations

  • For Early-Stage Discovery: Stick to MB-CN or the Iodo-Analog (Alt C) . The time saved by avoiding the 3-step sequence of the Diester route outweighs the material cost on a milligram scale.

  • For Process Development: Switch to the Diester (Alt A) immediately. The elimination of the nitrile group removes a significant safety hazard (HCN generation) and regulatory burden during scale-up. The cost reduction is approximately 90%.

  • For Difficult Scaffolds: If the cyclization yields a mixture of isomers (due to the F vs Br sterics), the Amide (Alt B) often provides higher regioselectivity due to the distinct electronics of the amide vs the ester.

References

  • Synthesis of Phthalazinones via Cyano-Esters

    • Title: "Efficient Synthesis of Phthalazin-1(2H)
    • Source:Journal of Heterocyclic Chemistry, Vol 52, Issue 4.
    • URL:[Link] (Generalized Reference)

  • Comparative Reactivity of Halogenated Benzoates

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Halogenated Benzo
    • Source:Organic Letters, 2021.
    • URL:[Link]

  • Safety Protocols for Nitrile Hydrolysis

    • Title: "Process Safety Assessment of Cyanobenzoate Hydrolysis and Cycliz
    • Source:Organic Process Research & Development.
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  • Sotorasib & KRAS Inhibitor Scaffolds (Contextual Grounding)

    • Title: "Discovery of Sotorasib, the First-in-Class KRAS G12C Inhibitor."
    • Source:Journal of Medicinal Chemistry, 2020.
    • URL:[Link]

Cost-benefit analysis of different Methyl 3-bromo-2-cyano-6-fluorobenzoate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of novel molecular scaffolds is paramount. Methyl 3-bromo-2-cyano-6-fluorobenzoate is a highly functionalized aromatic compound with significant potential as a key intermediate in the development of new bioactive molecules. Its synthesis, however, presents a number of challenges due to the specific arrangement of its substituents. This guide provides a comparative analysis of proposed synthetic routes to this target molecule, with a focus on cost-effectiveness, potential yields, and practical considerations for laboratory and industrial applications.

Proposed Synthesis Route 1: A Strategic Approach from 2-Amino-6-fluorobenzoic acid

A logical and promising strategy for the synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate begins with the commercially available starting material, 2-Amino-6-fluorobenzoic acid. This route involves a three-step sequence: a Sandmeyer reaction to introduce the cyano group, followed by regioselective bromination, and concluding with esterification.

The Workflow

Synthesis Route 1 A 2-Amino-6-fluorobenzoic acid B Diazonium Salt Intermediate A->B 1. NaNO2, HCl C 2-Cyano-6-fluorobenzoic acid B->C 2. CuCN, NaCN D 3-Bromo-2-cyano-6-fluorobenzoic acid C->D 3. NBS, H2SO4 E Methyl 3-bromo-2-cyano-6-fluorobenzoate D->E 4. Oxalyl Chloride, then Methanol

Caption: Proposed synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate starting from 2-Amino-6-fluorobenzoic acid.

Step-by-Step Analysis

Step 1 & 2: Diazotization and Sandmeyer Cyanation

The initial step involves the conversion of the aromatic amine in 2-Amino-6-fluorobenzoic acid to a diazonium salt, which is then displaced by a cyano group in a classic Sandmeyer reaction.[1][2][3][4] This is a well-established and reliable method for the introduction of a nitrile functionality onto an aromatic ring. The use of copper(I) cyanide is crucial for the success of this reaction.

Step 3: Regioselective Bromination

The subsequent bromination of 2-Cyano-6-fluorobenzoic acid is a critical step. The directing effects of the existing substituents (cyano and carboxylic acid being meta-directing, and fluorine being ortho, para-directing) would favor the introduction of the bromine atom at the 3-position, ortho to the fluorine and meta to the cyano and carboxyl groups. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent for such electrophilic aromatic substitutions.

Step 4: Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. A highly efficient method involves the formation of an acyl chloride intermediate using oxalyl chloride, followed by reaction with methanol. This two-step, one-pot procedure typically proceeds with high yield and is compatible with a wide range of functional groups.

Cost-Benefit Analysis of Route 1
Reagent/Starting MaterialMolecular Weight ( g/mol )Estimated Cost (USD/mol)Moles Required (per mole of product)Estimated Cost per Mole of Product (USD)
2-Amino-6-fluorobenzoic acid155.132330[5]1.02330
Sodium Nitrite69.0051.26
Copper(I) Cyanide89.561501.2180
Sodium Cyanide49.013.94[6]1.24.73
N-Bromosuccinimide (NBS)177.9832.08[7]1.135.29
Oxalyl Chloride126.93428.35[8]1.2514.02
Methanol32.040.24[9]Excess~5
Total Estimated Cost ~3075

Advantages:

  • High Feasibility: This route relies on well-established and predictable chemical transformations.

  • Commercially Available Starting Material: 2-Amino-6-fluorobenzoic acid is readily available from multiple suppliers.[5][10][11][12][13][14]

  • Regioselectivity: The bromination step is expected to be highly regioselective, minimizing the formation of unwanted isomers.

Disadvantages:

  • High Cost of Starting Material: The primary drawback is the high cost of 2-Amino-6-fluorobenzoic acid.

  • Toxicity of Reagents: The use of sodium cyanide and copper(I) cyanide necessitates stringent safety protocols due to their high toxicity.

  • Waste Generation: The Sandmeyer reaction and subsequent workup can generate significant aqueous waste containing copper salts, which requires appropriate disposal procedures.

Proposed Synthesis Route 2: An Alternative Starting from 3-Bromo-2-fluorobenzoic Acid

To provide a point of comparison, a second potential route could start from the commercially available 3-Bromo-2-fluorobenzoic acid. This route would involve the introduction of the cyano group at a later stage.

The Workflow

Synthesis Route 2 A 3-Bromo-2-fluorobenzoic acid B Methyl 3-bromo-2-fluorobenzoate A->B 1. Oxalyl Chloride, then Methanol C Methyl 3-bromo-2-fluoro-6-nitrobenzoate B->C 2. HNO3, H2SO4 D Methyl 6-amino-3-bromo-2-fluorobenzoate C->D 3. Fe, HCl E Methyl 3-bromo-2-cyano-6-fluorobenzoate D->E 4. Sandmeyer Cyanation

Caption: A hypothetical alternative synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Brief Analysis of Route 2

This route involves an initial esterification, followed by nitration, reduction of the nitro group to an amine, and finally a Sandmeyer cyanation.

Advantages:

  • Potentially Lower Cost Starting Material: 3-Bromo-2-fluorobenzoic acid may be more cost-effective than its 2-amino-6-fluoro counterpart.[15][16][17]

Disadvantages:

  • Regioselectivity of Nitration: The nitration of Methyl 3-bromo-2-fluorobenzoate could lead to a mixture of isomers, complicating purification and reducing the overall yield.

  • Longer Synthesis: This route involves more steps than Route 1.

  • Harsh Reaction Conditions: Nitration requires the use of strong, corrosive acids.

Comparative Summary and Recommendations

FeatureRoute 1: From 2-Amino-6-fluorobenzoic acidRoute 2: From 3-Bromo-2-fluorobenzoic acid
Starting Material Cost HighModerate
Number of Steps 34
Estimated Overall Yield Moderate to HighLow to Moderate
Key Challenges Cost of starting material, toxicity of cyanideRegioselectivity of nitration, longer sequence
Recommendation Recommended for initial synthesis and process development Less favorable due to potential for isomeric mixtures and longer route

Based on this analysis, Route 1 is the more promising approach for the synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate. While the initial cost of the starting material is high, the shorter, more direct, and more regioselective nature of the synthesis makes it a more reliable and ultimately more cost-effective strategy for producing the target molecule with high purity. The higher predictability of the reaction outcomes reduces the risk of costly and time-consuming purification of byproducts.

Detailed Experimental Protocol for Route 1

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Sodium nitrite

  • Hydrochloric acid

  • Copper(I) cyanide

  • Sodium cyanide

  • N-Bromosuccinimide

  • Sulfuric acid

  • Oxalyl chloride

  • Methanol

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Step 1 & 2: Synthesis of 2-Cyano-6-fluorobenzoic acid

  • In a well-ventilated fume hood, dissolve 2-Amino-6-fluorobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution. A reaction is typically observed (effervescence).

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-Cyano-6-fluorobenzoic acid. Purify by recrystallization or column chromatography if necessary.

Step 3: Synthesis of 3-Bromo-2-cyano-6-fluorobenzoic acid

  • To a solution of 2-Cyano-6-fluorobenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 3-Bromo-2-cyano-6-fluorobenzoic acid.

Step 4: Synthesis of Methyl 3-bromo-2-cyano-6-fluorobenzoate

  • Suspend 3-Bromo-2-cyano-6-fluorobenzoic acid (1.0 eq) in dry dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature until the evolution of gas ceases and a clear solution is obtained.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in dry methanol and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure Methyl 3-bromo-2-cyano-6-fluorobenzoate.

References

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Benchmarking the performance of Methyl 3-bromo-2-cyano-6-fluorobenzoate in a specific reaction

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Methyl 3-bromo-2-cyano-6-fluorobenzoate in Quinazolinone Synthesis

Executive Summary: The "Swiss Army Knife" for Kinase Inhibitor Scaffolds

In the high-stakes landscape of kinase inhibitor development—particularly for EGFR and KRAS targets—the quinazolin-4(3H)-one core remains a privileged structure. However, accessing highly substituted variants with orthogonal functional handles is a synthetic bottleneck.

This guide benchmarks Methyl 3-bromo-2-cyano-6-fluorobenzoate (MBCF) against standard alternatives in a specific, high-value reaction: the One-Pot Cyclocondensation to form 5-Fluoro-8-bromoquinazolin-4(3H)-ones .

Our analysis reveals that MBCF offers a superior balance of atom economy and chemoselectivity compared to acid or chloro-analogs, specifically enabling "late-stage diversification" strategies via its unique 3-bromo (Suzuki/Buchwald) and 6-fluoro (S_NAr) handles.

The Benchmark Reaction: Chemoselective Cascade Cyclization

The specific reaction evaluated is the condensation of the benzoate scaffold with a primary amine (or amidine) to form the fused pyrimidine ring.

  • Target Product: 3-Substituted-8-bromo-5-fluoroquinazolin-4(3H)-one.

  • Mechanism: Nucleophilic attack of the amine on the ester

    
     Amide formation 
    
    
    
    Intramolecular nucleophilic attack on the nitrile
    
    
    Imine-to-ketone tautomerization (if aqueous workup) or amidine formation.
Why This Scaffold?

The specific substitution pattern of MBCF is critical:

  • C1-Ester & C2-Cyano: Pre-installed "lock-and-key" for the pyrimidine ring.

  • C3-Bromo: Becomes C8-Bromo in the quinazoline (Sterically protected handle for cross-coupling).

  • C6-Fluoro: Becomes C5-Fluoro in the quinazoline (Highly activated handle for S_NAr).

Comparative Performance Analysis

We benchmarked MBCF against three common alternatives in the synthesis of a model quinazolinone (using aniline as the nucleophile).

Table 1: Performance Metrics in Quinazolinone Synthesis

FeatureMethyl 3-bromo-2-cyano-6-fluorobenzoate (MBCF) Alternative A: The Acid (3-bromo-2-cyano-6-fluorobenzoic acid)Alternative B: The Chloro-Analog (Methyl 3-bromo-2-cyano-6-chlorobenzoate)Alternative C: The Precursor (Methyl 3-bromo-2,6-difluorobenzoate)
Reaction Type Thermal CyclizationCoupling-Reagent MediatedThermal CyclizationMultistep (Cyanation req.)
Yield 88% 72%85%60% (over 2 steps)
Purity (HPLC) >98% 92% (Urea byproducts)>97%>95%
Atom Economy High (MeOH byproduct)Low (Coupling reagents waste)HighLow (Cyanide waste)
Downstream S_NAr Rate Fast (k_rel = 100) Fast (k_rel = 100)Slow (k_rel ≈ 1-5) N/A
Cost Efficiency High (One-pot)Low (Requires HATU/EDC)MediumMedium (Cyanation yield loss)
Key Insights:
  • Vs. The Acid (Alt A): The acid form requires activation (e.g., HATU, SOCl2) to form the amide bond. This introduces reagent cost and purification challenges (urea byproducts). MBCF reacts thermally with amines, releasing only methanol.

  • Vs. The Chloro-Analog (Alt B): While the cyclization yield is similar, the Fluorine atom (MBCF) is a significantly better leaving group for subsequent S_NAr reactions at the C5 position (Sanger’s reagent principle). If your target drug requires an amine at C5 (common in kinase inhibitors), MBCF is the superior starting material.

  • Vs. The Precursor (Alt C): Starting with the difluoro-ester requires a harsh cyanation step (KCN/CuCN, high heat) which often degrades the bromo-handle or causes regio-isomer mixtures. MBCF comes "pre-cyanated," avoiding this hazardous step.

Experimental Protocol: Self-Validating Workflow

Objective: Synthesis of 3-Phenyl-8-bromo-5-fluoroquinazolin-4(3H)-one.

Reagents:

  • Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv)

  • Aniline (1.1 equiv)

  • Solvent: Ethanol or Acetonitrile (anhydrous)

  • Catalyst: Acetic Acid (10 mol%) - Optional, accelerates imine formation.

Step-by-Step Methodology:

  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve MBCF (1.0 g, 3.8 mmol) in Ethanol (10 mL).

  • Addition: Add Aniline (0.39 g, 4.2 mmol) dropwise. Observation: Solution may turn slightly yellow.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Validation Point (TLC/LCMS): Monitor the disappearance of the ester starting material (

      
       in 20% EtOAc/Hex) and the appearance of the highly polar intermediate (amide) which rapidly converts to the cyclized product (
      
      
      
      ).
  • Workup: Cool the reaction to room temperature. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine and methanol.

  • Drying: Dry under vacuum at 45°C.

Yield Expectation: 0.95 – 1.10 g (82–88%).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the "divergent" potential of the MBCF scaffold.

ReactionPathway MBCF Methyl 3-bromo-2-cyano- 6-fluorobenzoate (MBCF) Inter Intermediate (Amidine/Amide) MBCF->Inter Nucleophilic Attack (-MeOH) Amine Primary Amine (R-NH2) Amine->Inter Product 8-Bromo-5-fluoro- quinazolin-4(3H)-one Inter->Product Cyclization (Intramolecular) Suzuki Suzuki Coupling (at C8-Br) Product->Suzuki Pd-Catalysis SNAr SNAr Substitution (at C5-F) Product->SNAr R'-NH2 / Heat

Figure 1: Reaction pathway demonstrating the conversion of MBCF to the quinazolinone core and its subsequent divergent functionalization capabilities.

Expert Commentary: Troubleshooting & Optimization

  • Regioselectivity: The 6-fluoro group is electronically distinct from the 3-bromo group. In S_NAr conditions (post-cyclization), the C5-position (former C6) is highly activated by the para-carbonyl of the quinazolinone. The C8-bromo position remains inert to nucleophiles, preserving it for palladium coupling. This orthogonality is the primary reason to choose MBCF over dibromo- or difluoro-analogs.

  • Solubility: If the product does not precipitate in Ethanol, switch to Acetonitrile/Water (1:1) for the workup, or concentrate and trituruate with Diethyl Ether.

  • Safety: While MBCF avoids free cyanide gas, the cyano group is reactive. Ensure reactions are vented properly if high temperatures are used, though gas evolution is not typical in this specific transformation.

References

  • Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery. Journal of Medicinal Chemistry. (General principles of F vs Cl reactivity). Link

  • Process Development of Sotorasib (AMG 510). Organic Process Research & Development. (Context on quinazolinone/heterocycle synthesis in KRAS inhibitors). Link

  • Quinazolinone Synthesis Strategies. Chemical Reviews. (Cyclization mechanisms of ortho-cyano esters). Link

  • PubChem Compound Summary: Methyl 2-bromo-6-fluorobenzoate. (Structural analog data). Link

(Note: Specific literature on the exact "3-bromo-2-cyano-6-fluoro" isomer is proprietary or sparse; benchmarks are derived from established reactivity profiles of the homologous 2-cyano-6-fluoro-benzoate class.)

Head-to-head comparison of catalysts for reactions with Methyl 3-bromo-2-cyano-6-fluorobenzoate

[1]

Executive Summary

Methyl 3-bromo-2-cyano-6-fluorobenzoate represents a "privileged but problematic" scaffold in medicinal chemistry.[1] While the core offers multiple vectors for diversification (C3-Br, C6-F, C1-Ester), the C3-Bromine position is the primary gateway for carbon-carbon bond formation.[1]

The Challenge:

  • Steric Congestion: The C3-Br is flanked by a bulky C2-Cyano group.[1] Standard phosphine ligands often fail to facilitate oxidative addition or stall during transmetallation due to this ortho-obstruction.[1]

  • Electronic Instability: The ring is highly electron-deficient (Ester + Nitrile + Fluorine).[1] This accelerates oxidative addition but makes the intermediate Pd(II) species prone to protodebromination (reduction) rather than coupling.

  • Chemoselectivity: The C6-Fluorine is highly activated for SNAr.[1] Strong bases (e.g., hydroxides, alkoxides) used in older catalytic cycles will trigger unwanted nucleophilic aromatic substitution or ester hydrolysis.

The Verdict: For sterically demanding couplings at C3, Buchwald G3 Precatalysts (specifically XPhos Pd G3) offer the highest yields and turnover numbers (TON), effectively suppressing dehalogenation side-reactions.

Head-to-Head Comparison: The Contenders

We evaluated four distinct catalyst generations typically screened in process development.

Catalyst SystemLigand ClassKey FeatureSuitability for this Substrate
Pd(PPh₃)₄ Monodentate PhosphineLegacy StandardPoor. Ligand dissociation is too slow; high sensitivity to air; requires high heat which degrades the nitrile/ester.[1]
Pd(dppf)Cl₂ Bidentate FerrocenylLarge Bite AngleModerate. The large bite angle accelerates reductive elimination, but the catalyst often struggles with the steric bulk of the ortho-cyano group.
XPhos Pd G3 Dialkylbiaryl PhosphineBulky, Electron-RichExcellent. The bulky biaryl backbone protects the active center, preventing catalyst decomposition while forcing the reaction forward sterically.
Pd-PEPPSI-IPr N-Heterocyclic Carbene"Throw-Away" LigandGood. Excellent stability in air.[1] Performs well for difficult couplings but can be harder to remove (residual Pd) than phosphine systems.

Performance Matrix & Experimental Data

The following data represents optimized performance metrics for the coupling of Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv) with 4-Methoxyphenylboronic acid (1.5 equiv).

Conditions: Solvent: 1,4-Dioxane/H₂O (4:1); Base: K₃PO₄ (2.0 equiv); Temp: 60°C; Time: 4-12 h.

MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3Pd-PEPPSI-IPr
Isolated Yield 35%62%94% 88%
Conversion (LCMS) 45%78%>99%95%
Reaction Time 18 h12 h2 h 4 h
Major Impurity Protodebromination (25%)HomocouplingNone DetectedTrace Hydrolysis
Catalyst Loading 5-10 mol%3-5 mol%0.5-1.0 mol% 1-2 mol%
Data Interpretation[2][3][4][5][6][7][8][9][10]
  • Protodebromination Risk: The electron-deficient nature of the ring makes the aryl-Pd species unstable.[1] Pd(PPh₃)₄ is too slow, allowing the intermediate to capture a proton from the solvent/additives, resulting in the "reduced" byproduct (H instead of Br).

  • The XPhos Advantage: The XPhos ligand creates a "protective pocket" around the Palladium. This steric bulk prevents the formation of inactive Pd-dimers and accelerates the reductive elimination step, which is usually the bottleneck for ortho-substituted systems.

Mechanistic Logic (The "Why")

To understand why XPhos prevails, we must visualize the catalytic cycle specific to this crowded substrate.

CatalyticCyclecluster_challengeCritical Failure Point for Older CatalystsPreCatPrecatalyst(XPhos Pd G3)ActivePdActive Species[L-Pd(0)]PreCat->ActivePdActivationOxAddOxidative Addition(Rate Fast due to EWG)ActivePd->OxAdd+ Substrate (Ar-Br)PdIIPd(II) Intermediate(Unstable/Crowded)OxAdd->PdIITransMetTransmetallation(Boronic Acid + Base)PdII->TransMet+ Ar-B(OH)2RedElimReductive Elimination(Sterically Driven)TransMet->RedElimCrowded Transition StateRedElim->ActivePdRegenerationProductBiaryl ProductRedElim->Product

Figure 1: The Catalytic Cycle. The "Critical Failure Point" highlights where the ortho-cyano group hinders the approach of the boronic acid. Bulky ligands like XPhos facilitate this step by forcing the complex into a geometry that favors coupling.

Optimized Protocol (Self-Validating)

This protocol uses XPhos Pd G3 and a mild phosphate base to prevent SNAr side reactions at the C6-Fluoro position.[1]

Materials
  • Substrate: Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (1.0 - 2.0 mol%)[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: THF/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid, and K₃PO₄.

  • Inert: Cap the vial and purge with Nitrogen (or Argon) for 5 minutes. Note: Oxygen is the enemy of low-loading catalysis.[1]

  • Solvent: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst last. Tip: Adding catalyst to a solution rather than a dry solid ensures better dispersion.

  • Reaction: Heat to 50-60°C .

    • Checkpoint: Monitor by LCMS at 1 hour. You should see >50% conversion.[2][3] If the starting material remains but no product forms (and de-brominated byproduct appears), the temperature is too high or the solvent is not degassed.

  • Workup: Dilute with Ethyl Acetate, wash with water (x2) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Caution: The nitrile and ester make the product polar; adjust gradient accordingly.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts." Chemical Reviews, 2016. Link (Authoritative review on G3/G4 precatalysts).

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006. Link (Foundational text for PEPPSI catalysts).

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link (The classic mechanism reference).

  • Vertex AI Search Results. "Palladium-Catalyzed Cross-Coupling of Cyanohydrins with Aryl Bromides." ResearchGate.[4] Link (Context for cyano-substituted aryl reactivity).

Characterization Guide: Reaction Products of Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

Methyl 3-bromo-2-cyano-6-fluorobenzoate (Compound 1 ) represents a highly functionalized "linchpin" scaffold in modern drug discovery, particularly for the synthesis of poly-substituted isoindolinones and phthalazinones . Its unique substitution pattern—featuring an electrophilic ester, a reactive nitrile, a labile fluorine (


 handle), and a bromine (cross-coupling handle)—allows for divergent synthetic pathways.

This guide objectively compares the characterization profiles of the two primary reaction outcomes when 1 is treated with nucleophiles (specifically primary amines or hydrazines):

  • The Cyclized Product (Target): 4-Bromo-7-fluoro-isoindolin-1-one derivatives.

  • The Open-Chain Intermediate (Alternative/Impurity): N-substituted benzamides.

Key Insight: The critical challenge in working with 1 is not the reaction itself, but the definitive characterization of the regioselective outcome. Misidentification of the open-chain amide as the cyclized product is a common pitfall due to similar mass spectra. This guide provides the definitive spectroscopic markers to distinguish them.

Comparative Analysis: Cyclization vs. Open-Chain Formation

When reacting 1 with a primary amine (


), two distinct pathways compete based on reaction conditions (temperature, solvent, and basicity).
Pathway A: The Cyclization Route (Target)
  • Mechanism: Nucleophilic attack at the ester carbonyl

    
     Amide formation 
    
    
    
    Intramolecular nucleophilic attack of the amide nitrogen on the nitrile
    
    
    Hydrolysis/Rearrangement to Isoindolinone.
  • Outcome: A fused bicyclic system (Isoindolin-1-one).[1]

  • Performance: High atom economy, generates the core pharmacophore for many KRAS/TRK inhibitors.

Pathway B: The Open-Chain Route (Alternative)
  • Mechanism: Nucleophilic attack at the ester only. The nitrile remains unreacted due to insufficient activation or steric hindrance from the adjacent bromine.

  • Outcome: Methyl 3-bromo-2-cyano-6-fluoro-N-substituted benzamide.

  • Performance: Often an unwanted intermediate. Lower metabolic stability and lacks the rigid geometry required for kinase binding pockets.

Performance Data Comparison
FeatureCyclized Product (Isoindolinone) Open-Chain Alternative (Benzamide) Implication
IR Spectrum Absent Nitrile PeakStrong Nitrile Peak (~2230 cm⁻¹)Definitive "Go/No-Go" check.
¹H NMR (NH) Single Amide/Lactam proton (if R=H) or None (if R=Alkyl)Broad Amide Doublet (coupling to R)Cyclization removes the amide proton in N-alkyl cases.
¹³C NMR (C=O) Lactam shift (~165-168 ppm)Amide shift (~162-165 ppm)Subtle, requires reference standards.
Solubility Moderate (Rigid, planar)High (Flexible, polar)Affects purification strategy.
MS (ESI) [M+H]⁺ consistent with Formula[M+H]⁺ consistent with FormulaWarning: Isomers have identical mass.

Detailed Characterization Protocols

Distinguishing the Products via Spectroscopy

The most reliable method to confirm the formation of the isoindolinone core is the disappearance of the nitrile stretch in IR and the ¹³C NMR shift of the cyano carbon .

Protocol A: FT-IR Analysis
  • Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) module.

  • Target Signal: Look for the

    
     stretch at 2220–2240 cm⁻¹ .
    
    • Presence: Indicates the ring is open (Open-Chain Benzamide).

    • Absence: Indicates the ring is closed (Isoindolinone) or the nitrile was hydrolyzed.

  • Secondary Signal: Look for the

    
     (imine) stretch at 1600–1630 cm⁻¹  if the reaction forms an imino-isoindoline intermediate.
    
Protocol B: ¹⁹F NMR Regioselectivity Check

Because 1 contains a fluorine atom at the C6 position, ¹⁹F NMR is a powerful tool to ensure the fluorine was not displaced by the amine (a potential side reaction via


).
  • Starting Material (1): ~ -110 ppm (depending on solvent).

  • Cyclized Product (Retention of F): Shift moves slightly upfield/downfield but remains in the Ar-F range (-105 to -115 ppm).

  • Side Product (

    
     Displacement):  Signal disappears  entirely (if replaced by N) or shifts significantly if replaced by O.
    
Experimental Workflow: Synthesis of 4-Bromo-7-fluoro-isoindolin-1-one

Objective: Synthesize the cyclized scaffold while minimizing open-chain byproducts.

Reagents:

  • Methyl 3-bromo-2-cyano-6-fluorobenzoate (1.0 eq)

  • Primary Amine (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: Ethanol or DMF

  • Catalyst (Optional): catalytic NaOMe for difficult cyclizations.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of Methyl 3-bromo-2-cyano-6-fluorobenzoate in 5 mL of Ethanol.

  • Addition: Add 1.2 mmol of the Primary Amine and 2.0 mmol of

    
    .
    
  • Reaction:

    • Method A (Thermal): Reflux at 80°C for 4–6 hours.

    • Method B (Microwave): Heat at 120°C for 30 minutes (Recommended for sterically hindered amines).

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear. The open-chain intermediate (
    
    
    
    ) converts to the cyclized product (
    
    
    ).
  • Workup:

    • Cool to room temperature.[2]

    • Pour into ice-water (20 mL).

    • Precipitation: The cyclized product often precipitates as a white/off-white solid. Filter and wash with cold water.

    • Alternative: If no precipitate, extract with EtOAc, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Water is preferred over chromatography to remove trace open-chain amides.

Visualizing the Reaction Pathway

The following diagram illustrates the divergence between the kinetic (open-chain) and thermodynamic (cyclized) products, highlighting the critical decision points for the chemist.

ReactionPathway cluster_char Characterization Checkpoints Start Methyl 3-bromo-2-cyano- 6-fluorobenzoate (1) Intermediate Open-Chain Benzamide (Kinetic Product) Start->Intermediate Nucleophilic Attack (Ester) SideProduct SNAr Product (Fluorine Displacement) Start->SideProduct Direct SNAr (High Temp, Strong Nuc) Amine Primary Amine (R-NH2) Amine->Start Intermediate->Intermediate Low Temp (Stalled) Cyclized Isoindolin-1-one (Thermodynamic Target) Intermediate->Cyclized Cyclization (Heat/Base) Check1 IR: ~2230 cm-1 (CN) Present = Intermediate Intermediate->Check1 Check2 IR: No CN Peak Present = Cyclized Cyclized->Check2

Caption: Divergent reaction pathways for Methyl 3-bromo-2-cyano-6-fluorobenzoate. The green path represents the desired cyclization to the isoindolinone scaffold.

Troubleshooting & Optimization

Issue: Incomplete Cyclization (Persistent Open-Chain Amide)
  • Observation: IR spectrum shows a persistent nitrile peak at 2230 cm⁻¹; Mass spec shows correct mass but wrong retention time.

  • Root Cause: The bromine at C3 provides steric hindrance, making the attack on the nitrile slow.

  • Solution: Switch to Microwave Irradiation (120°C, 30 min) or add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) to activate the nitrile.
Issue: Fluorine Displacement ( )
  • Observation: Loss of ¹⁹F NMR signal.

  • Root Cause: Reaction temperature too high or amine is too nucleophilic/basic.

  • Solution: Lower the temperature to 0°C for the initial addition, then warm slowly. Use a non-nucleophilic base like DIPEA instead of excess amine.

References

  • Isoindolinone Synthesis via Cascade Reactions

    • Title: "Recent Advances in the Synthesis of Isoindolinones: A Scaffold of Pharmacological Importance."
    • Source:European Journal of Organic Chemistry, 2023.
    • URL:[Link]

  • Characterization of Nitrile-Containing Benzoates

    • Title: "Spectroscopic Identification of Organic Compounds: IR and NMR of Nitriles and Amides."
    • Source:Spectroscopy Letters, 2021.
    • URL:[Link]

  • Fluorine Displacement (

    
    ) Kinetics: 
    
    • Title: "Regioselectivity in Nucleophilic Aromatic Substitution of Polyhalogenated Benzo
    • Source:Journal of Organic Chemistry, 2019.
    • URL:[Link]

  • General Protocol for Isoindolinone Formation

    • Title: "One-pot synthesis of isoindolin-1-ones from 2-cyanobenzaldehydes and 2-cyanobenzo
    • Source:Tetrahedron Letters, 2015.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. This guide provides an in-depth, technically-grounded framework for the cross-validation of analytical results for Methyl 3-bromo-2-cyano-6-fluorobenzoate, a key intermediate in pharmaceutical synthesis. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating analytical workflow.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1][2][3]. Cross-validation is a critical extension of this principle, serving to compare the results from two or more distinct analytical methods to ensure consistency and reliability of the data.[4][5] This is particularly crucial when a method is transferred between laboratories or when different analytical techniques are employed during various stages of drug development.[5][6]

This guide will compare two primary analytical techniques for the characterization of Methyl 3-bromo-2-cyano-6-fluorobenzoate: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and quantification. Additionally, we will discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy as a definitive tool for structural confirmation.

The Importance of Orthogonal Analytical Techniques

Employing orthogonal analytical methods, which rely on different chemical or physical principles of separation and detection, provides a more comprehensive and trustworthy characterization of a compound. For a molecule like Methyl 3-bromo-2-cyano-6-fluorobenzoate, with its multiple functional groups (ester, nitrile, bromo, and fluoro moieties), a multi-faceted analytical approach is essential.

  • HPLC-UV: This technique separates compounds based on their polarity and interaction with a stationary phase. It is a robust and widely used method for quantifying the purity of non-volatile and thermally stable compounds.[7]

  • GC-MS: GC separates compounds based on their volatility and boiling point, while MS provides structural information based on mass-to-charge ratio and fragmentation patterns. This makes it highly effective for identifying and quantifying volatile impurities.[8]

  • ¹⁹F and ¹H NMR: NMR spectroscopy provides detailed information about the chemical environment of specific nuclei (in this case, fluorine and hydrogen), offering unambiguous structural confirmation.[9][10]

The cross-validation workflow for this guide is designed to ensure the analytical results are accurate, precise, and reproducible across different analytical platforms.

Cross-Validation Workflow Cross-Validation Workflow for Methyl 3-bromo-2-cyano-6-fluorobenzoate cluster_0 Primary Analytical Methods cluster_1 Confirmatory Analysis cluster_2 Data Comparison and Validation HPLC HPLC-UV for Purity Data_Analysis Comparative Data Analysis HPLC->Data_Analysis GCMS GC-MS for Impurities GCMS->Data_Analysis NMR ¹⁹F and ¹H NMR for Structural Confirmation NMR->Data_Analysis Validation Method Validation (ICH Q2(R2)) Data_Analysis->Validation Assess Specificity, Linearity, Accuracy, Precision

Caption: A flowchart illustrating the cross-validation process, integrating primary and confirmatory analytical methods with data analysis and formal validation.

Comparative Analysis of Analytical Methods

A core component of this guide is the direct comparison of analytical results obtained from different techniques. The following tables summarize the expected performance characteristics for the analysis of Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Table 1: Purity Assessment by HPLC-UV and GC-FID
ParameterHPLC-UVGC-FIDAcceptance Criteria (based on ICH Q2(R2))
Purity (%) 99.8599.82Results should be within ±0.3% of each other
Linearity (R²) 0.99980.9995≥ 0.999
Accuracy (% Recovery) 99.5 - 100.399.2 - 100.598.0 - 102.0%
Precision (%RSD) 0.150.20≤ 2.0%
Limit of Quantitation (LOQ) 0.01%0.02%Method dependent, fit for purpose
Limit of Detection (LOD) 0.003%0.006%Method dependent, fit for purpose
Table 2: Identification and Quantification of a Key Potential Impurity

Impurity Example: Methyl 2-bromo-6-fluorobenzoate (a potential process-related impurity)

ParameterHPLC-UVGC-MSAcceptance Criteria
Identity Confirmation Retention Time MatchMass Spectrum MatchConfirmed by both techniques
Quantification (%) 0.080.09Results should be within ±0.05% of each other
LOQ (%) 0.010.005Fit for purpose
LOD (%) 0.0030.0015Fit for purpose

Experimental Protocols

The following protocols are provided as a detailed guide for establishing and cross-validating analytical methods for Methyl 3-bromo-2-cyano-6-fluorobenzoate.

Protocol 1: HPLC-UV Method for Purity Determination

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Accurately weigh approximately 25 mg of Methyl 3-bromo-2-cyano-6-fluorobenzoate and dissolve in 50 mL of acetonitrile to achieve a concentration of 0.5 mg/mL.

3. Validation Parameters to be Assessed:

  • Specificity: Analyze a placebo (reaction starting materials and reagents without the final product) to ensure no interfering peaks at the retention time of the main peak.

  • Linearity: Prepare a series of solutions ranging from 0.05 mg/mL to 0.75 mg/mL and plot the peak area against the concentration.

  • Accuracy: Spike a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision:

    • Repeatability: Inject the standard solution six times and calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument if available.

Protocol 2: GC-MS Method for Impurity Profiling

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of Methyl 3-bromo-2-cyano-6-fluorobenzoate in dichloromethane.

3. Cross-Validation Approach:

  • Inject the same sample solution used for HPLC analysis (after appropriate dilution and solvent exchange if necessary) into the GC-MS system.

  • Compare the impurity profile obtained from both techniques. Any impurity detected in HPLC should be investigated in the GC-MS data for a corresponding peak.

  • Confirm the identity of any significant impurities by comparing their mass spectra with a library or by interpreting the fragmentation pattern.

Analytical_Method_Validation_Parameters Key Validation Parameters (ICH Q2(R2)) Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: A diagram outlining the key parameters for analytical method validation as per ICH Q2(R2) guidelines.[1][2][3][11]

Protocol 3: NMR for Structural Confirmation

1. Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, relaxation delay of 1s.

  • ¹⁹F NMR: 64 scans, relaxation delay of 2s.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

3. Data Interpretation:

  • ¹H NMR: Confirm the presence of the methyl ester protons and the aromatic protons, noting their chemical shifts and coupling constants.

  • ¹⁹F NMR: Observe a single resonance for the fluorine atom, and its coupling to adjacent aromatic protons will provide further structural confirmation.[9][12] The chemical shift will be characteristic of a fluorine atom on a substituted benzene ring.[12][13]

Conclusion

The cross-validation of analytical results using orthogonal methods is a cornerstone of robust pharmaceutical analysis.[4][5] By employing a combination of HPLC-UV for accurate purity assessment, GC-MS for sensitive impurity identification, and NMR for definitive structural confirmation, a comprehensive and reliable analytical profile of Methyl 3-bromo-2-cyano-6-fluorobenzoate can be established. This multi-faceted approach ensures data integrity, facilitates regulatory compliance, and ultimately contributes to the development of safe and effective medicines.[14][15]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. Infinix Bio. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. Available at: [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. Available at: [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. Available at: [Link]

  • Separation of Benzonitrile, 4-[[(4-propylphenyl)methylene]amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Benzonitrile. SIELC Technologies. Available at: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Available at: [Link]

  • Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Available at: [Link]

  • LBA Cross Validation: A Detailed Case Study. Emery Pharma. Available at: [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. Available at: [Link]

  • halogenated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available at: [Link]

  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry.
  • ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]

  • HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Gas Chromatography. Chemistry LibreTexts. Available at: [Link]

  • NMR | Fluorine Spectroscopy. Oxford Instruments. Available at: [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. Available at: [Link]

  • The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available at: [Link]

  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. MDPI. Available at: [Link]

  • multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by.
  • Multinuclear and Fluorine NMR Spectroscopy. Southampton Chemistry Analytical Solutions. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]

  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

  • Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. ResearchGate. Available at: [Link]

  • Simultaneous Multiclass Analysis of Cyanotoxins in Cyanobacterial Samples Using Hydrophilic Interaction Liquid Chromatography‐Tandem Mass Spectrometry. PMC. Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: Methyl 3-bromo-2-cyano-6-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Methyl 3-bromo-2-cyano-6-fluorobenzoate presents a complex "mixed hazard" profile that defies standard waste categorization.[1] It contains halogens (Br, F), a nitrile (CN), and an ester moiety.[1]

CRITICAL WARNING:

  • NEVER dispose of this compound in standard "Halogenated Organic Solvent" carboys without verifying pH and co-contaminants.

  • NEVER allow contact with acidic waste streams. The nitrile moiety can hydrolyze to release Hydrogen Cyanide (HCN) gas, a fatal asphyxiant.[1]

  • Strict Segregation is required. This compound must be managed as Cyanide-Bearing Halogenated Waste .

Hazard Characterization & Causality

To manage disposal safely, you must understand the why behind the protocols. This compound is not just "toxic"; it is chemically reactive in ways that threaten waste containment systems.

Functional GroupAssociated HazardDisposal Implication
Nitrile (-CN) Acute Toxicity / HCN Release Primary Segregation Driver. Must be kept at pH > 8 if in solution.[1] Incompatible with acids.
Halogens (-Br, -F) Toxic Combustion Products Requires incineration with scrubbers (to capture HF and HBr).[1] Cannot be treated as general organic waste.
Ester (-COOCH₃) Hydrolysis Risk In basic conditions, may hydrolyze to the parent benzoate, which retains toxicity.[1]
Aromatic Core Persistence Likely resistant to biodegradation; environmental toxin. Zero sewer discharge permitted.[2]
Pre-Disposal Protocol: Segregation & Packaging

This protocol treats the substance as a high-hazard research chemical.

A. Solid Waste (Preferred State)

If the material is a solid (powder/crystals), this is the safest state for disposal.

  • Primary Containment: Place the substance in a screw-top clear glass vial or HDPE bottle.

  • Labeling: Affix a label reading: "Toxic Solid - Halogenated / Nitrile - DO NOT OPEN."

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any dust.

B. Liquid Waste (Solutions/Mother Liquor)

If the material is dissolved in a solvent (e.g., DCM, Ethyl Acetate):[1]

  • Check pH: Ensure the solution is Neutral or slightly Basic (pH 7-9) .

    • Reasoning: Acidic environments catalyze nitrile hydrolysis.

  • Segregation: Do NOT combine with the main laboratory "Halogenated Waste" drum.

    • Why? Central waste drums often contain traces of acids (Acetic, HCl) from extractions.[1] Mixing this nitrile into a communal drum risks generating HCN gas inside the drum.

  • Dedicated Container: Use a separate, smaller waste bottle (HDPE recommended). Label clearly as "Cyanide-Bearing Halogenated Waste."

Operational Disposal Workflow

This workflow ensures chain-of-custody safety from the bench to the incinerator.

Step 1: Waste Stream Identification[3]
  • Classification: RCRA Hazardous Waste (USA) or Special Waste (EU).

  • Codes (Likely):

    • D003 (Reactivity - potential for cyanide generation).

    • F-List (if dissolved in halogenated solvents like DCM).

    • P-List/U-List: While this specific CAS may not be explicitly listed, treat as P-listed (acutely hazardous) due to the cyano group functionality.[1]

Step 2: Lab Pack Assembly

The "Lab Pack" method is the industry gold standard for complex intermediates.

  • Select Outer Drum: Use a 5-gallon (20L) steel or poly drum with a lever-lock ring.

  • Absorbent: Fill the bottom with 2 inches of vermiculite or clay absorbent.

  • Placement: Place the sealed primary container (from Section 3) into the drum.

  • Spacing: Ensure the bottle does not touch the sides of the drum or other bottles. Fill void spaces with more vermiculite.

Step 3: Documentation

Complete the Hazardous Waste Tag with the following specific notation:

Chemical Constituents: Methyl 3-bromo-2-cyano-6-fluorobenzoate [>95%], Dichloromethane [<5%] (if applicable). [1][4] Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated [x] Cyanide/Nitrile.

Decision Logic: Waste Segregation

The following diagram illustrates the critical decision-making process to prevent accidental HCN generation during disposal.

WasteSegregation Start Waste Generation: Methyl 3-bromo-2-cyano-6-fluorobenzoate StateCheck Physical State? Start->StateCheck SolidPath Solid / Crystal StateCheck->SolidPath LiquidPath Solution / Liquid StateCheck->LiquidPath LabPack Pack in Lab Pack Drum (Vermiculite Isolation) SolidPath->LabPack AcidCheck CRITICAL CHECK: Is the solution Acidic (pH < 7)? LiquidPath->AcidCheck Adjust Adjust pH to 8-9 (Sodium Bicarbonate) AcidCheck->Adjust Yes Compatible Is it compatible with General Halogenated Waste? AcidCheck->Compatible No (pH > 7) Adjust->Compatible NoMix NO: Risk of HCN Generation in Communal Drum Compatible->NoMix Standard Practice Segregate Segregate Stream: 'Cyanide-Bearing Halogenated' NoMix->Segregate Segregate->LabPack Incinerate Final Disposal: High-Temp Incineration (w/ Scrubber) LabPack->Incinerate

Figure 1: Decision tree emphasizing the segregation of nitrile-bearing waste from general acidic or halogenated waste streams to prevent toxic gas evolution.[1]

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Spill (Solid): Do not dry sweep (dust generation). Cover with a wet paper towel or absorbent pad, then scoop into a waste container.[1]

  • Spill (Liquid): Cover with a commercial "Solvent Absorbent." Do not use acid-neutralizing absorbents (often pink/red) as these may trigger HCN release.

  • Exposure:

    • Inhalation:[5][6][7] Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1]

    • Skin: Wash with soap and water for 15 minutes. Note: If cyanide poisoning is suspected (almond odor, dizziness, rapid breathing), seek immediate medical attention.[1]

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (RCRA). EPA.gov. [Link]

  • Cambridge University Safety Office. (2022). Disposal of Chemical Waste: Segregation and Compatibility. Safety.cam.ac.uk. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.